Ceftriaxone sodium
Beschreibung
Structure
2D Structure
Eigenschaften
Key on ui mechanism of action |
Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |
|---|---|
CAS-Nummer |
74578-69-1 |
Molekularformel |
C18H16N8Na2O7S3 |
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-2,4-diaza-1-azanidacyclohex-3-en-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H5,19,20,21,23,27,29,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |
InChI-Schlüssel |
LTFQVRWXHBGEMZ-BBJOQENWSA-L |
Isomerische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na] |
Kanonische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Aussehen |
White to light yellow solid powder. |
Color/Form |
Fluffy white powder White crystalline powde |
melting_point |
155 °C > 155 °C |
Andere CAS-Nummern |
113852-37-2 149394-66-1 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |
Haltbarkeit |
It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit. |
Löslichkeit |
1.05e-01 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Neuroprotective Mechanisms of Ceftriaxone Sodium in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders. Its primary mechanism of action is the upregulation of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in clearing excess glutamate from the synaptic cleft. This action mitigates glutamate-induced excitotoxicity, a common pathological hallmark in numerous neurological conditions. Beyond its influence on glutamate homeostasis, ceftriaxone has been shown to modulate oxidative stress, neuroinflammation, and apoptotic pathways. This technical guide provides an in-depth overview of the core mechanisms of ceftriaxone in the context of neurological disorders, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: Upregulation of Glutamate Transporter 1 (GLT-1)
The principal neuroprotective effect of ceftriaxone is attributed to its ability to increase the expression and function of the astrocytic glutamate transporter GLT-1.[1][2][3] GLT-1 is responsible for the majority of glutamate uptake in the central nervous system.[4] Dysregulation and downregulation of GLT-1 are implicated in the pathophysiology of several neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, stroke, and epilepsy.[2][5][6][7]
Ceftriaxone has been shown to enhance the transcription of the GLT-1 gene, leading to increased protein expression and subsequent augmentation of glutamate clearance from the synapse.[5][8] This reduction in extracellular glutamate levels protects neurons from the excitotoxic cascade, which involves excessive activation of glutamate receptors, calcium influx, and initiation of cell death pathways.
Signaling Pathway for Ceftriaxone-Induced GLT-1 Upregulation
The precise signaling cascade through which ceftriaxone upregulates GLT-1 is an area of active investigation. However, studies suggest the involvement of the Akt/NF-κB signaling pathway. Ceftriaxone treatment has been associated with increased phosphorylation of Akt and subsequent nuclear translocation of NF-κB, which is believed to then promote the transcription of the GLT-1 gene.[9]
Effects of Ceftriaxone Across Neurological Disorder Models
Amyotrophic Lateral Sclerosis (ALS)
In animal models of ALS, ceftriaxone has been shown to delay the onset of motor deficits and prolong survival.[6] This is primarily linked to its ability to counteract the loss of GLT-1 expression observed in ALS.[6] Despite promising preclinical data, a large-scale phase 3 clinical trial in ALS patients did not demonstrate a significant difference in survival between the ceftriaxone and placebo groups.[6]
Alzheimer's Disease (AD)
In mouse models of AD, ceftriaxone treatment has been shown to improve cognitive function.[10][11] This cognitive improvement is associated with the upregulation of GLT-1 and the glutamate-glutamine cycle.[10][11] Furthermore, some studies suggest that ceftriaxone can reduce the burden of amyloid-β (Aβ) and attenuate neuroinflammation.[12][13] One study found that ceftriaxone treatment in APP/PS1 mice prevented the upregulation of extrasynaptic GluN2B and its downstream signaling, including m-calpain and phosphorylated p38 MAPK.[14]
Parkinson's Disease (PD)
Ceftriaxone has demonstrated neuroprotective effects in rodent models of Parkinson's disease by protecting dopaminergic neurons and ameliorating motor deficits.[15] These effects are correlated with the upregulation of GLT-1 expression in the striatum and hippocampus.[10][15] Ceftriaxone has also been shown to reduce oxidative damage and glial cell activation in PD models.[2][16] Mechanistic studies suggest that ceftriaxone may inhibit the ferroptosis pathway by regulating the expression of solute carrier family 7 member 11 (SLC7A11) and glutathione (B108866) peroxidase 4 (GPX4).[16][17]
Stroke
In experimental models of stroke, ceftriaxone administration has been found to reduce infarct size and improve neurological outcomes.[3][18] These protective effects are linked to both the upregulation of GLT-1 activity and the induction of neurotrophins.[18] A study in rats subjected to middle cerebral artery occlusion (MCAO) showed that ceftriaxone significantly reduced mortality and improved neuronal survival in the penumbra.[18]
Epilepsy
Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[19][20] By upregulating GLT-1, ceftriaxone helps to clear excess synaptic glutamate, a key factor in seizure generation and propagation.[19][21] Some studies also suggest that ceftriaxone's antiepileptic effects may be mediated by a reduction in oxidative stress and modulation of connexin 43 expression in the hippocampus.[7][20]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on the effects of ceftriaxone.
Table 1: Effects of Ceftriaxone on GLT-1 Expression and Glutamate Uptake
| Neurological Disorder Model | Species | Ceftriaxone Dose | Duration of Treatment | Brain Region | Change in GLT-1 Expression | Change in Glutamate Uptake | Reference(s) |
| Huntington's Disease (R6/2) | Mouse | 200 mg/kg/day, i.p. | 13 weeks | Cerebral Cortex & Striatum | Significant increase | Not Assessed | [22] |
| Stroke (MCAO) | Rat | 200 mg/kg, i.p. | Single dose post-MCAO | Peri-infarct zone | No significant increase | Increased activity (P < 0.05) | [18] |
| Alcohol Dependence (P rats) | Rat | 100 mg/kg, i.p. | 5 days | NAc & PFC | Significant upregulation | Not Assessed | [9] |
| Naïve | Rat | 150 μg, i.t. | 7 days | Spinal Cord | 77% increase in dimerized GLT-1 | Not Assessed | [5] |
| Cocaine Seeking | Rat | 200 mg/kg, i.p. | 7 days | Nucleus Accumbens | Restored to control levels | Restored to control levels | [23] |
| Alzheimer's Disease (APP/PS1) | Mouse | 200 mg/kg/day, i.p. | 5 days | Somatosensory & Visual Cortex | Restored nearly to control levels | Normalized glutamate levels | [1] |
Table 2: Behavioral and Pathological Outcomes of Ceftriaxone Treatment
| Neurological Disorder Model | Species | Ceftriaxone Dose | Duration of Treatment | Key Outcome(s) | Quantitative Change | Reference(s) |
| Stroke (MCAO) | Rat | 200 mg/kg, i.p. | Single dose post-MCAO | 24-h Mortality | Reduced from 34.5% to 0% (P < 0.01) | [18] |
| Parkinson's Disease (MPTP) | Mouse | 100 & 200 mg/kg | 14 days | Cognitive Deficits (T-maze) | Improved | [1] |
| Epilepsy (PTZ-kindled) | Rat | Not specified | Not specified | Seizure Duration | Significantly decreased | [7] |
| Alzheimer's Disease (Aβ injection) | Mouse | 100 mg/kg/day, i.p. | 36 days | Amyloid Deposition | Significantly attenuated | [12][13] |
| Neuropathic Pain (CCI) | Rat | Not specified | Not specified | Spinal GSH Levels | Significantly increased on day 7 (P < 0.05) | [24] |
Experimental Protocols
Animal Models and Ceftriaxone Administration
-
Rodent Models: A variety of rodent models are utilized to study the effects of ceftriaxone, including transgenic models (e.g., R6/2 for Huntington's, APP/PS1 for Alzheimer's), toxin-induced models (e.g., 6-OHDA or MPTP for Parkinson's), and injury models (e.g., MCAO for stroke, CCI for neuropathic pain).[1][5][15][18][22]
-
Administration: Ceftriaxone is typically administered via intraperitoneal (i.p.) injection at doses ranging from 100 to 200 mg/kg/day.[1][18] Treatment durations vary from a single dose to several weeks, depending on the specific model and study objectives.[1][18] For studies targeting the spinal cord, intrathecal (i.t.) administration may be used.[5]
Measurement of GLT-1 Expression and Function
-
Western Blotting: This is a standard technique used to quantify the protein expression levels of GLT-1 in brain tissue homogenates.[5][22][25] Brain regions of interest are dissected, and protein is extracted. Following SDS-PAGE and transfer to a membrane, GLT-1 protein is detected using a specific primary antibody and a labeled secondary antibody.
-
Immunohistochemistry: This method allows for the visualization and localization of GLT-1 protein within brain tissue sections.[15] It provides information on the cellular distribution of the transporter, often showing its colocalization with astrocytic markers like GFAP.
-
Glutamate Uptake Assay: The functional activity of GLT-1 is assessed by measuring the uptake of radiolabeled glutamate (e.g., [3H]glutamate) into synaptosomes or brain tissue slices.[23] An increase in the uptake of radiolabeled glutamate following ceftriaxone treatment indicates enhanced transporter function.
Beyond GLT-1: Other Neuroprotective Mechanisms
While GLT-1 upregulation is the most well-established mechanism, ceftriaxone may exert its neuroprotective effects through other pathways:
-
Anti-inflammatory Effects: Ceftriaxone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to suppress the activation of microglia and astrocytes in models of neuroinflammation.[13][16]
-
Antioxidant Properties: The drug can attenuate oxidative stress by increasing the levels of endogenous antioxidants like glutathione (GSH) and reducing lipid peroxidation.[2][20][24]
-
Anti-apoptotic Effects: Ceftriaxone can modulate apoptosis by altering the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and inhibiting the activation of caspases.[24]
Conclusion and Future Directions
Ceftriaxone sodium exhibits robust neuroprotective properties in a wide range of preclinical models of neurological disorders, primarily through the upregulation of the glutamate transporter GLT-1. Its ability to also mitigate neuroinflammation, oxidative stress, and apoptosis further underscores its therapeutic potential. While the translation of these promising preclinical findings to clinical efficacy has been challenging, as evidenced by the ALS clinical trial, the multifaceted mechanism of action of ceftriaxone warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of ceftriaxone, optimizing dosing and delivery strategies to the central nervous system, and identifying patient populations with specific neurological disorders who are most likely to benefit from this therapeutic approach. The development of novel compounds that specifically target the GLT-1 upregulation pathway, inspired by the action of ceftriaxone, may also represent a promising avenue for the treatment of a host of debilitating neurological diseases.
References
- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]
- 4. Effects-of-Ceftriaxone-on-seizure-phenotypes-and-GLT-1-expression-in-a-model-of-viral-induced-temporal-lobe-epilepsy [aesnet.org]
- 5. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ceftriaxone for amyotrophic lateral sclerosis: results of a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta Lactams Antibiotic Ceftriaxone Modulates Seizures, Oxidative Stress and Connexin 43 Expression in Hippocampus of Pentylenetetrazole Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 11. Ceftriaxone Improves Cognitive Function and Upregulates GLT-1-Related Glutamate-Glutamine Cycle in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 13. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Ceftriaxone Ameliorates Motor Deficits and Protects Dopaminergic Neurons in 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. The beta-lactam antibiotic, ceftriaxone, dramatically improves survival, increases glutamate uptake and induces neurotrophins in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceftriaxone Treatment Affects EAAT2 Expression and Glutamatergic Neurotransmission and Exerts a Weak Anticonvulsant Effect in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Beta-Lactam Antibiotics as A Possible Novel Therapy for Managing Epilepsy and Autism, A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ceftriaxone restores glutamate homeostasis and prevents relapse to cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ceftriaxone, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ceftriaxone treatment affects the levels of GLT1 and ENT1 as well as ethanol intake in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Ceftriaxone's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention for its neuroprotective properties, largely attributed to its ability to upregulate the glutamate (B1630785) transporter-1 (GLT-1).[1][2] This mechanism is crucial in mitigating excitotoxicity, a common pathological hallmark in a range of neurological disorders. This in-depth technical guide synthesizes the core preclinical evidence for ceftriaxone's neuroprotective capacity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: GLT-1 Upregulation
The primary mechanism underpinning ceftriaxone's neuroprotective effects is the upregulation of the astrocytic glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[3] GLT-1 is responsible for the majority of glutamate clearance from the synaptic cleft, thereby preventing the excessive neuronal stimulation that leads to excitotoxicity and subsequent cell death.[2] Preclinical studies have consistently demonstrated that ceftriaxone treatment leads to increased GLT-1 expression and activity in various models of neurological disease.[1][2]
Preclinical Evidence in Neurological Disease Models
Ceftriaxone has been investigated in a multitude of preclinical models, demonstrating its potential therapeutic utility across a spectrum of neurological conditions.
Traumatic Brain Injury (TBI)
In rat models of TBI, ceftriaxone administration has been shown to attenuate cerebral edema and improve cognitive function.[4][5] Treatment with ceftriaxone significantly reduces levels of pro-inflammatory cytokines such as interleukin-1β, interferon-γ, and tumor necrosis factor-α, while simultaneously up-regulating the expression of GLT-1.[4] Studies have also indicated that ceftriaxone can suppress neuronal autophagy following TBI, a process that can contribute to secondary injury.[5][6]
Ischemic Stroke
Preclinical studies in rodent models of stroke have shown that ceftriaxone can dramatically reduce mortality, decrease infarct size, and improve neurological outcomes.[2][7] Both pre- and post-treatment with ceftriaxone have been found to be neuroprotective, an effect linked to the upregulation of GLT-1 expression.[2] Interestingly, some studies suggest that ceftriaxone's benefit in stroke may also be mediated by an increase in GLT-1 activity, even without a detectable increase in its expression, and by the upregulation of neurotrophins.[7][8]
Amyotrophic Lateral Sclerosis (ALS)
In mouse models of ALS, where glutamate-mediated excitotoxicity is a key contributor to motor neuron death, ceftriaxone has been shown to delay neuronal loss and increase survival.[9] The neuroprotective effects in these models are associated with increased GLT-1 expression and activity.[3] Despite promising preclinical data, a large-scale clinical trial in ALS patients did not show a significant difference in survival between ceftriaxone and placebo groups.[2]
Epilepsy and Seizures
Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[1] By upregulating GLT-1, ceftriaxone enhances the clearance of synaptic glutamate, thereby reducing neuronal hyperexcitability and seizure susceptibility.[2][10] Studies have shown that ceftriaxone can reduce the frequency and severity of seizures, as well as protect against seizure-induced neuronal damage.[10][11]
Other Neurological Conditions
The neuroprotective potential of ceftriaxone has also been explored in models of Huntington's disease, Parkinson's disease, Alzheimer's disease, and neuropathic pain, with promising results linked to its modulation of the glutamatergic system.[1][2][12][13]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on ceftriaxone's neuroprotective effects.
Table 1: Effects of Ceftriaxone in Traumatic Brain Injury (TBI) Models
| Animal Model | Ceftriaxone Dosage | Key Quantitative Findings | Reference |
| Rat (Lateral Cortical Impact) | 200 mg/kg, IV (single dose) | Attenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced pro-inflammatory cytokines (IL-1β, IFN-γ, TNF-α). Upregulated GLT-1 expression. | [4] |
| Rat (TBI model) | 200 mg/kg/day, IP (up to 5 days) | Reduced post-traumatic brain edema. Improved learning and memory. Reversed TBI-induced downregulation of GLT-1. Reduced autophagy marker protein LC3 II in the hippocampus. | [5] |
| Rat (TBI model) | 250 mg/kg/day, IP (3 days) | Increased GLT-1 expression. Reduced neuroinflammation and neuronal apoptosis. Improved functional outcomes. | [14] |
| Rat (TBI model) | 200 mg/kg/day, IP (7 days) | Reversed the TBI-induced decrease in GLT-1 expression. Decreased regional GFAP expression by 43% in the lesioned cortex. Reduced cumulative post-traumatic seizure duration. | [9] |
Table 2: Effects of Ceftriaxone in Stroke Models
| Animal Model | Ceftriaxone Dosage | Key Quantitative Findings | Reference |
| Rat (MCAO) | 200 mg/kg, IP (single dose, 90 min post-occlusion) | Reduced 24-hour mortality from 34.5% to 0%. Significantly improved neurological deficits. Upregulated neurotrophins in the peri-infarct zone. Increased GLT-1 activity without increasing expression. | [7] |
| Rat (Forebrain Ischemia) | 200 mg/kg/day, IP (5 days, pre-treatment) | Reduced delayed CA1 neuronal death. Increased GLT-1 expression in the hippocampus. | [1] |
| Rat (Acute Hippocampal Slices, OGD) | 200 mg/kg, IP (5 days, pre-treatment) | Delayed onset of hypoxic spreading depression (6.3 min vs. 5.2 min in control). Increased glutamate transporter activity. No upregulation of GLT-1 protein expression. | [8] |
Table 3: Effects of Ceftriaxone in Other Neurological Disease Models
| Disease Model | Animal Model | Ceftriaxone Dosage | Key Quantitative Findings | Reference |
| Huntington's Disease | R6/2 Mouse | 200 mg/kg/day, IP (5 days) | Reduced HD-associated behaviors. Increased GLT-1 expression. Decreased extracellular glutamate concentration. | [2] |
| Epilepsy (PTZ-induced) | Rat | 10 or 50 mg/kg, IP (7 days) | Reduced seizure severity in a dose-dependent manner. Improved motor and cognitive functions. Restored neuronal density and hippocampal newborn cells. | [10] |
| Alzheimer's Disease | Aβ25-35 injected Mouse | 100 mg/kg/day, IP (36 days) | Significantly reduced Aβ burden in the frontal cortex and hippocampus. Attenuated neuroinflammatory response. | [13][15] |
| Parkinson's Disease | MPTP-induced Mouse | 200 mg/kg, IP (once a day) | Significantly alleviated MPTP-induced motor dysfunction (pole test: 11.67s vs. 17.72s in MPTP group). | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols.
Traumatic Brain Injury (TBI) Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Injury Induction: A lateral cortical impact injury is induced. This involves a craniotomy, followed by the impact of a free-falling object or a pneumatically controlled piston onto the exposed dura mater.
-
Ceftriaxone Administration: Ceftriaxone is typically administered intraperitoneally (IP) or intravenously (IV) at dosages ranging from 200-250 mg/kg. Treatment can be a single dose administered shortly after injury or daily doses for a specified period.
-
Outcome Measures:
-
Cognitive Function: Assessed using tests such as the Y-maze or Morris water maze.
-
Cerebral Edema: Evaluated by measuring brain water content.
-
Molecular Analysis: Western blotting is used to measure the expression of GLT-1, inflammatory cytokines (e.g., IL-1β, TNF-α), and autophagy markers (e.g., LC3-II). Enzyme-linked immunosorbent assay (ELISA) can also be used for cytokine measurement.[4][5]
-
Middle Cerebral Artery Occlusion (MCAO) Stroke Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
-
Ischemia Induction: The middle cerebral artery is occluded, typically for 90 minutes, followed by reperfusion. This is often achieved using the intraluminal filament technique.
-
Ceftriaxone Administration: A common protocol involves a single intraperitoneal injection of ceftriaxone (e.g., 200 mg/kg) administered at a specific time point after the onset of occlusion.
-
Outcome Measures:
-
Mortality and Neurological Deficit: Survival rates are monitored, and neurological function is assessed using a standardized scoring system.
-
Infarct Size: Measured using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).
-
Molecular Analysis: Real-time RT-PCR and Western blotting are used to determine GLT-1 expression and neurotrophin levels. Glutamate uptake assays are performed to measure GLT-1 activity.[7]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animal Model: Male Wistar rats or mice are used.
-
Seizure Induction: Seizures are induced by repeated intraperitoneal injections of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.
-
Ceftriaxone Administration: Ceftriaxone is administered daily via intraperitoneal injection at varying doses (e.g., 10-50 mg/kg) for a defined treatment period.
-
Outcome Measures:
-
Seizure Severity: Scored using the Racine scale.
-
Behavioral Assessments: Motor and cognitive functions are evaluated using tests like the open field test and passive avoidance test.
-
Histology: Neuronal density, apoptosis, and neurogenesis in brain regions like the hippocampus and amygdala are assessed using techniques such as Nissl staining, TUNEL assay, and BrdU labeling.[10]
-
Signaling Pathways and Visualizations
The upregulation of GLT-1 by ceftriaxone is thought to involve the activation of specific intracellular signaling pathways. The nuclear factor-kappaB (NF-κB) signaling pathway has been implicated as a key mediator.[1]
Caption: Ceftriaxone-induced GLT-1 upregulation via the NF-κB signaling pathway.
References
- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 3. Efficacy and safety of ceftriaxone for amyotrophic lateral sclerosis: results of a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - ProQuest [proquest.com]
- 6. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta-lactam antibiotic, ceftriaxone, dramatically improves survival, increases glutamate uptake and induces neurotrophins in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of ceftriaxone in in vitro models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftriaxone Treatment after Traumatic Brain Injury Restores Expression of the Glutamate Transporter, GLT-1, Reduces Regional Gliosis, and Reduces Post-Traumatic Seizures in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment effects of the combination of ceftriaxone and valproic acid on neuronal and behavioural functions in a rat model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta Lactams Antibiotic Ceftriaxone Modulates Seizures, Oxidative Stress and Connexin 43 Expression in Hippocampus of Pentylenetetrazole Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Ceftriaxone Sodium and Glutamate Transporter GLT1 Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms underlying the regulation of the glutamate (B1630785) transporter 1 (GLT1) by the β-lactam antibiotic, ceftriaxone (B1232239) sodium. It is designed to serve as a comprehensive resource, detailing the critical signaling pathways, experimental methodologies, and quantitative data that form the basis of our current understanding in this field. This guide is intended to facilitate further research and drug development efforts targeting glutamate excitotoxicity in a range of neurological disorders.
Executive Summary
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a key pathological process in numerous neurological disorders. The glutamate transporter 1 (GLT1), known as excitatory amino acid transporter 2 (EAAT2) in humans, is the most abundant glutamate transporter in the brain and is primarily responsible for the clearance of synaptic glutamate. A growing body of preclinical evidence has identified the third-generation cephalosporin (B10832234) antibiotic, ceftriaxone, as a potent upregulator of GLT1 expression and function. This unique pharmacological action has positioned ceftriaxone as a promising therapeutic candidate for a variety of neurological conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] This guide will dissect the molecular underpinnings of ceftriaxone's effect on GLT1, providing researchers and drug development professionals with a detailed understanding of its mechanism of action and the experimental approaches used to elucidate it.
The Akt/NF-κB Signaling Pathway in Ceftriaxone-Mediated GLT1 Upregulation
The upregulation of GLT1 expression by ceftriaxone is primarily mediated through the activation of the Akt/NF-κB signaling pathway. This pathway is a critical regulator of gene expression in response to a variety of extracellular stimuli.
Mechanism of Action
Ceftriaxone treatment has been shown to enhance the phosphorylation of Akt, a serine/threonine-specific protein kinase.[4] This activation of Akt leads to the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The activation of Akt leads to the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, p65 binds to a specific NF-κB binding site located at the -272 position of the EAAT2 promoter, thereby initiating the transcription of the GLT1 gene and leading to increased GLT1 protein expression.
Quantitative Data on Ceftriaxone-Mediated GLT1 Upregulation
The following tables summarize quantitative data from various preclinical studies investigating the effects of ceftriaxone on GLT1 expression and function.
In Vivo Studies: Dose-Response and Time-Course Effects
| Animal Model | Brain Region | Ceftriaxone Dose | Duration of Treatment | Fold Increase in GLT1 Protein (vs. Control) | Reference |
| Rat | Hippocampus | 200 mg/kg/day | 5-7 days | ~2-3 fold | [1] |
| Rat | Spinal Cord | 200 mg/kg/day | 5-7 days | ~2-3 fold | [1] |
| Mouse | Hippocampus | 200 mg/kg/day | 5-7 days | Significant increase (p=0.008) | [5][6] |
| Mouse | Striatum | 200 mg/kg/day | 5-7 days | Significant increase (p=0.049) | [5][6] |
| Rat | Nucleus Accumbens | 100 mg/kg/day | 5 days | Significant increase (p<0.01) | [4] |
| Rat | Prefrontal Cortex | 100 mg/kg/day | 2 days | Significant increase (p<0.05) | [4] |
| Rat | Prefrontal Cortex | 100 mg/kg/day | 5 days | Significant increase (p<0.05) | [4] |
In Vitro Studies: Dose-Response and Time-Course Effects
| Cell Type | Ceftriaxone Concentration | Duration of Treatment | Fold Increase in GLT1 Expression | Reference |
| Primary Human Fetal Astrocytes | 10 µM | 48 hours | Significant increase | |
| Organotypic Spinal Cord Cultures | 100 µM | 5 days | Significant increase | [1] |
| Hippocampal Astrocyte Cultures | 100 µM | 5 days | Upregulated | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ceftriaxone and GLT1 regulation.
Western Blotting for GLT1 Protein Expression
This protocol is adapted from studies investigating ceftriaxone-induced GLT1 upregulation.
-
Tissue/Cell Lysis:
-
Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenize the tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
For cell cultures, wash cells with ice-cold PBS and then lyse with RIPA buffer.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by electrophoresis on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GLT1 (e.g., rabbit anti-GLT1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software.
-
Normalize the GLT1 band intensity to a loading control protein such as β-actin or GAPDH.
-
Quantitative PCR (qPCR) for GLT1 mRNA Expression
This protocol outlines the steps for quantifying GLT1 mRNA levels following ceftriaxone treatment.
-
RNA Extraction:
-
Extract total RNA from brain tissue or cultured cells using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for GLT1, and a SYBR Green or TaqMan probe-based qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both GLT1 and the housekeeping gene.
-
Calculate the relative expression of GLT1 mRNA using the ΔΔCt method.
-
Glutamate Uptake Assay
This assay measures the functional activity of GLT1 by quantifying the uptake of radiolabeled glutamate.
-
Cell/Synaptosome Preparation:
-
For cell cultures, plate astrocytes in 24-well plates and grow to confluence.
-
For brain tissue, prepare synaptosomes from the desired brain region by homogenization and differential centrifugation.
-
-
Uptake Assay:
-
Wash the cells or synaptosomes with Krebs-Ringer buffer.
-
Pre-incubate the samples at 37°C for 10 minutes.
-
Initiate the uptake by adding Krebs-Ringer buffer containing a known concentration of L-[³H]glutamate.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the samples with ice-cold Krebs-Ringer buffer.
-
-
Quantification:
-
Lyse the cells or synaptosomes with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Data Analysis:
-
Calculate the glutamate uptake as picomoles of L-[³H]glutamate per milligram of protein per minute.
-
Compare the uptake in ceftriaxone-treated samples to control samples.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effects of ceftriaxone on GLT1 regulation.
Conclusion and Future Directions
The evidence strongly supports the role of ceftriaxone as a significant upregulator of the glutamate transporter GLT1, primarily through the activation of the Akt/NF-κB signaling pathway. This mechanism of action holds considerable therapeutic promise for a wide range of neurological disorders characterized by glutamate excitotoxicity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon.
Future research should focus on further elucidating the upstream molecular targets of ceftriaxone that initiate the Akt/NF-κB signaling cascade. Additionally, a more comprehensive understanding of the dose-response and time-course of ceftriaxone's effects in different CNS regions and in various disease models is crucial for optimizing its therapeutic potential. The development of novel compounds that specifically target this pathway to upregulate GLT1, potentially with improved pharmacokinetic and safety profiles, represents a key objective for future drug discovery efforts in the field of neuroprotection.
References
- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 4. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 6. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Ceftriaxone Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic. The document presents quantitative data on its activity against a wide range of clinically relevant bacteria, details the standardized experimental protocols for susceptibility testing, and visualizes key processes through diagrammatic representations.
Introduction
Ceftriaxone is a broad-spectrum, long-acting, third-generation cephalosporin antibiotic widely used in the treatment of serious bacterial infections.[1] Its antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis.[2] This guide focuses on the in vitro activity of ceftriaxone, which is a critical determinant of its clinical utility and a foundational aspect of antimicrobial drug development and surveillance.
Mechanism of Action
Ceftriaxone, a member of the beta-lactam family of antibiotics, exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2][3] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The final step in the synthesis of peptidoglycan is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2] Ceftriaxone mimics the D-alanyl-D-alanine moiety of the natural substrate of these enzymes.[2] By binding to and acylating the active site of PBPs, ceftriaxone irreversibly inactivates them, thereby preventing the cross-linking of peptidoglycan chains.[2][4] This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.[5]
Mechanism of action of Ceftriaxone.
In Vitro Antibacterial Spectrum
The in vitro activity of ceftriaxone is broad, encompassing a wide range of Gram-positive and Gram-negative bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) for ceftriaxone against key clinical pathogens.
Gram-Positive Bacteria
Ceftriaxone demonstrates good activity against many Gram-positive organisms, particularly Streptococcus species. Its activity against Staphylococcus aureus is generally limited to methicillin-susceptible strains (MSSA).[1][6]
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.25 | - | - |
| Streptococcus pneumoniae (penicillin-resistant) | 1,923 | 1 | 2 | ≤0.25 to ≥8 |
| Streptococcus pyogenes | - | 0.015 | - | - |
| Staphylococcus aureus (methicillin-susceptible) | - | 2.0 | 4 | 1 to 8 |
Note: Data compiled from multiple sources.[1][7][8][9]
Gram-Negative Bacteria
Ceftriaxone is highly active against the Enterobacteriaceae family and Haemophilus influenzae.[1][6] Its activity against Pseudomonas aeruginosa is limited.[1][10]
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | ≤0.004-0.5 | - | - |
| Klebsiella pneumoniae | - | ≤0.004-0.5 | 1 | - |
| Haemophilus influenzae | 36 | ≤0.004 | - | 0.003 to 0.01 |
| Neisseria spp. | - | ≤0.001 | - | - |
| Pseudomonas aeruginosa | - | 8.0-16 | >32 | - |
Note: Data compiled from multiple sources.[1][6][8][11]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the in vitro antibacterial spectrum of ceftriaxone is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar (B569324) dilution for determining MICs, and disk diffusion for assessing susceptibility categories.
Broth Microdilution Method (CLSI/EUCAST)
This method involves the use of multi-well microtiter plates containing serial twofold dilutions of ceftriaxone in a standardized growth medium, such as cation-adjusted Mueller-Hinton broth.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism.
Disk Diffusion Method (CLSI/EUCAST)
This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a specified amount of ceftriaxone (typically 30 µg) is placed on the agar surface.
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
Measurement and Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as susceptible, intermediate, or resistant according to the interpretive criteria published by CLSI or EUCAST.[1]
Workflow for in vitro susceptibility testing.
Conclusion
Ceftriaxone sodium maintains a potent and broad in vitro antibacterial spectrum against many common Gram-positive and Gram-negative pathogens. The standardized methodologies for susceptibility testing, as outlined by CLSI and EUCAST, are essential for the accurate determination of its activity and for guiding appropriate clinical use. Continuous surveillance of the in vitro spectrum of ceftriaxone is crucial for monitoring the emergence of resistance and ensuring its continued efficacy in the treatment of bacterial infections.
References
- 1. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 4. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro antibacterial activity of ceftriaxone in comparison with nine other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Broad-Spectrum Cephalosporins against Nonmeningeal Isolates of Streptococcus pneumoniae: MIC Interpretation Using NCCLS M100-S12 Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Ceftriaxone Susceptibility in Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of ceftriaxone on Pseudomonas aeruginosa and Staphylococcus aureus in broth, serum, and in combination with human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Chemical Properties and Solubility of Ceftriaxone Sodium for Researchers
This technical guide provides a comprehensive overview of the core chemical properties and solubility of ceftriaxone (B1232239) sodium, tailored for researchers, scientists, and professionals in drug development. This document collates critical data into structured tables, outlines detailed experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this widely used third-generation cephalosporin (B10832234) antibiotic.
Core Chemical Properties
Ceftriaxone sodium is a sterile, semi-synthetic, broad-spectrum antibiotic.[1] It is typically available as a disodium (B8443419) salt in various hydrated forms, most commonly as a hemiheptahydrate.[2][3][4][5] The presence of water molecules in its crystalline structure is crucial to consider when determining its molecular weight and for quantitative analyses. The anhydrous form has a molecular weight of approximately 598.56 g/mol , while the more common disodium salt hemiheptahydrate has a molecular weight of about 661.60 g/mol .[6] this compound appears as a white to yellowish-orange crystalline powder.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula (Anhydrous) | C₁₈H₁₆N₈Na₂O₇S₃ | [7] |
| Molecular Weight (Anhydrous) | 598.56 g/mol | [8] |
| Molecular Formula (Hemihydrate) | C₁₈H₁₆N₈Na₂O₇S₃ • 3.5H₂O | [1][3][5] |
| Molecular Weight (Hemihydrate) | 661.60 g/mol | [2][3][4] |
| Appearance | White to yellowish-orange crystalline powder | [1][5] |
| pKa | ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH) | [9] |
| pH (1% aqueous solution) | Approximately 6.7 | [1] |
| Melting Point | >155°C (decomposes) | [10] |
Solubility Profile
This compound is readily soluble in water.[1] Its solubility in other solvents varies, being sparingly soluble in methanol (B129727) and very slightly soluble in ethanol (B145695).[1] The solubility is also pH-dependent, a critical factor for in vitro and in vivo studies.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | References |
| Water | Readily soluble, ~40 g/100 mL | 25°C | [1][11] |
| Methanol | Sparingly soluble | Not Specified | [1] |
| Ethanol | Very slightly soluble | Not Specified | [1] |
| DMSO | 100 mg/mL | Not Specified | [12] |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [13] |
| Acetone (B3395972) | Insoluble | Not Specified | [14][15] |
| Formamide | Soluble | Not Specified | [14][15] |
| N,N-Dimethylformamide | Soluble | Not Specified | [14][15] |
The solubility in pure solvents at temperatures between 278 K and 318 K increases in the following order: acetone < ethanol < N,N-dimethylformamide < methanol < formamide.[14][15] In water-alcohol mixtures, the solubility of this compound increases with temperature but decreases as the concentration of the organic solvent (ethanol or methanol) increases.[15]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To determine the concentration of this compound in a given sample. This method is crucial for solubility studies, stability testing, and pharmacokinetic analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a mixture of 0.1 M phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) in a specific ratio (e.g., 90:10 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[10]
-
Standard Solution Preparation: A stock solution of a known concentration of this compound reference standard is prepared in the mobile phase. A series of dilutions are then made to create calibration standards.
-
Sample Preparation: The sample containing this compound is diluted with the mobile phase to a concentration that falls within the range of the calibration standards. The solution should be filtered through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Analysis: The standard and sample solutions are injected into the HPLC system. The peak area of this compound is measured.
-
Quantification: A calibration curve is constructed by plotting the peak areas of the standard solutions against their known concentrations. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.
Methodology:
-
Preparation: Accurately weigh an excess amount of this compound powder into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate buffer pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The suspension should be continuously agitated.[16]
-
Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution by filtration (using a 0.22 µm syringe filter) or centrifugation at high speed. It is crucial to avoid any carryover of solid particles.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as the HPLC-UV method described above.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism of Action
Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[17][18] This process involves the binding of the β-lactam ring of ceftriaxone to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[17][18] Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, ceftriaxone prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[19][20][21]
Mechanism of bacterial cell wall synthesis inhibition by ceftriaxone.
Neuroprotective Signaling Pathway
Beyond its antimicrobial activity, ceftriaxone has demonstrated neuroprotective effects. This is primarily attributed to its ability to increase the expression and activity of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is crucial for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, a process implicated in various neurodegenerative diseases. The induction of GLT-1 expression by ceftriaxone is mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Neuroprotective signaling pathway of ceftriaxone via GLT-1 upregulation.
Conclusion
This technical guide provides essential data and protocols for researchers working with this compound. A thorough understanding of its chemical properties, particularly its hydration state and solubility in various conditions, is fundamental for accurate and reproducible experimental design. The provided methodologies for quantification and solubility determination offer a solid foundation for laboratory work. Furthermore, the elucidation of its antibacterial and neuroprotective mechanisms of action at a molecular level opens avenues for further research into its therapeutic applications.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Ceftriaxone disodium salt hemi(heptahydrate) [sigmaaldrich.com]
- 3. melford.co.uk [melford.co.uk]
- 4. Ceftriaxone disodium salt hemi(heptahydrate) | CymitQuimica [cymitquimica.com]
- 5. rpicorp.com [rpicorp.com]
- 6. allmpus.com [allmpus.com]
- 7. Ceftriaxone Disodium Salt | Axios Research [axios-research.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. toku-e.com [toku-e.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt [slideshare.net]
- 21. resources.biomol.com [resources.biomol.com]
An In-depth Technical Guide to the Molecular Structure and Activity of Ceftriaxone Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, stands as a cornerstone in the therapeutic arsenal (B13267) against a wide array of bacterial infections. Its enduring efficacy is rooted in its unique molecular structure, which confers a broad spectrum of activity, favorable pharmacokinetic properties, and stability against many bacterial β-lactamases. This technical guide provides a comprehensive examination of the molecular and functional characteristics of ceftriaxone sodium. It delves into its intricate molecular structure and its direct correlation with its mechanism of action—the inhibition of bacterial cell wall synthesis. This is achieved through the targeted inactivation of penicillin-binding proteins (PBPs), leading to eventual cell lysis. This guide further presents quantitative data on its antimicrobial activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Molecular Structure of this compound
This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic for intravenous or intramuscular administration.[1] The molecular formula of ceftriaxone is C₁₈H₁₈N₈O₇S₃, and its chemical name is (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7²-(Z)-(O-methyloxime), disodium (B8443419) salt, sesquaterhydrate.[2]
The core of the ceftriaxone molecule is the 7-aminocephalosporanic acid nucleus, which is characterized by a bicyclic ring system consisting of a β-lactam ring fused to a dihydrothiazine ring.[1] Key structural features that contribute to its potent antimicrobial activity and pharmacokinetic profile include:
-
The β-Lactam Ring: This four-membered cyclic amide is the pharmacophore responsible for the antibacterial activity of all β-lactam antibiotics. It mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to and inhibit the activity of penicillin-binding proteins (PBPs).[3]
-
2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl Side Chain at Position 7: This side chain enhances the antimicrobial spectrum, particularly against Gram-negative bacteria, and provides significant stability against hydrolysis by many β-lactamases. The methoxyimino group sterically hinders the approach of β-lactamase enzymes.[4]
-
A Thiotriazinedione Moiety at Position 3: This complex heterocyclic side chain contributes to the metabolic stability and long elimination half-life of ceftriaxone, which allows for once-daily dosing.[5]
The molecular structure of ceftriaxone is visually represented in the following diagram:
References
Ceftriaxone Sodium and Its Impact on Microglial Activation: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro effects of ceftriaxone (B1232239) sodium on microglial activation. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways.
Core Findings: Ceftriaxone's Attenuation of Microglial Activation
Ceftriaxone, a third-generation cephalosporin (B10832234) antibiotic, has demonstrated significant neuroprotective properties beyond its antimicrobial functions. A substantial body of in-vitro research has focused on its ability to modulate microglial activation, a key process in neuroinflammation. Studies consistently show that ceftriaxone can suppress the pro-inflammatory phenotype of microglia, thereby reducing the release of neurotoxic mediators.[1][2]
One of the primary mechanisms of action is the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), which is predominantly expressed in astrocytes but also influenced by microglia.[3][4][5][6] By enhancing glutamate uptake, ceftriaxone mitigates excitotoxicity, a major contributor to neuronal damage.[3][5] Furthermore, ceftriaxone has been shown to directly inhibit inflammatory signaling pathways within microglia, notably the NF-κB pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from key in-vitro studies on the effects of ceftriaxone on microglial cells.
Table 1: Effect of Ceftriaxone on Microglial Viability and Activation Markers
| Cell Line | Treatment | Concentration of Ceftriaxone | Outcome | Quantitative Result | Reference |
| BV2 | Ceftriaxone | 0-900 µM | Cell Viability | No significant toxicity observed up to 900 µM. | [1] |
| BV2 | LPS + Ceftriaxone | Not Specified | iNOS mRNA expression | Significant decrease compared to LPS alone. | [1] |
| BV2 | LPS + Ceftriaxone | Not Specified | COX-2 mRNA expression | Significant decrease compared to LPS alone. | [1] |
| BV2 | LPS + Ceftriaxone | Not Specified | iNOS protein expression | Significant decrease compared to LPS alone. | [1] |
| BV2 | LPS + Ceftriaxone | Not Specified | COX-2 protein expression | Significant decrease compared to LPS alone. | [1] |
| Primary Microglia | Poly I:C + Ceftriaxone | Not Specified | Microglial Area | Effectively mitigated Poly I:C-induced hypertrophy. | [3] |
Table 2: Effect of Ceftriaxone on Inflammatory Cytokine Production
| Cell Line | Treatment | Concentration of Ceftriaxone | Cytokine | Quantitative Result | Reference |
| Neuron-microglia-astrocyte co-culture | Poly I:C + Ceftriaxone | Not Specified | TNF-α | No significant change in secretion compared to Poly I:C alone. | [3] |
| Neuron-microglia-astrocyte co-culture | Poly I:C + Ceftriaxone | Not Specified | IL-6 | No significant change in secretion compared to Poly I:C alone. | [3] |
| Neuron-microglia-astrocyte co-culture | Poly I:C + Ceftriaxone | Not Specified | IL-10 | No significant change in secretion compared to Poly I:C alone. | [3] |
| APP/PS1 mouse microglia | Ceftriaxone | Not Specified | IL-6 content | Declined IL-6 content. | [7] |
Table 3: Effect of Ceftriaxone on Signaling Pathways and Other Molecules
| Cell Line | Treatment | Concentration of Ceftriaxone | Molecule/Pathway | Quantitative Result | Reference |
| BV2 | LPS + Ceftriaxone | Not Specified | p-NF-κB/p65 expression | Decreased expression compared to LPS alone. | [1] |
| BV2 | LPS + Ceftriaxone | Not Specified | SLC7A11 protein expression | Reversed the loss of expression induced by LPS. | [1] |
| BV2 | LPS + Ceftriaxone | Not Specified | GPX4 protein expression | Reversed the loss of expression induced by LPS. | [1] |
| Primary human fetal astrocytes | Ceftriaxone | Not Specified | EAAT2 transcription | Elevated through the NF-κB signaling pathway. | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Line: BV2 microglial cells are a commonly used immortalized murine cell line.[1] Primary microglia cultures are also utilized for their closer resemblance to in-vivo conditions.[3]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Activation: Microglial activation is frequently induced by treatment with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1] A typical concentration is 1 µg/mL. Another viral mimic used is polyinosinic:polycytidylic acid (Poly I:C).[3]
-
Ceftriaxone Treatment: Ceftriaxone sodium is dissolved in sterile water or cell culture medium. Cells are often pre-treated with ceftriaxone for a specific duration (e.g., 24 hours) before the addition of the inflammatory stimulus.[1] Concentrations can range from the micromolar to low millimolar range.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of ceftriaxone, a Cell Counting Kit-8 (CCK-8) assay is commonly employed.[1] This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product, which is directly proportional to the number of living cells.
-
Protocol:
-
Seed BV2 cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of ceftriaxone (e.g., 0-900 µM) for 24 hours.[1]
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To quantify the mRNA expression levels of inflammatory markers such as iNOS and COX-2.[1]
-
Protocol:
-
Treat cells with LPS and/or ceftriaxone.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Western Blot Analysis
-
Principle: To detect and quantify the protein levels of key signaling molecules (e.g., p-NF-κB/p65, iNOS, COX-2, SLC7A11, GPX4).[1]
-
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Immunofluorescence Staining
-
Principle: To visualize the morphology of microglia and the localization of specific proteins.
-
Protocol:
-
Culture cells on glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a microglial marker (e.g., Iba1).[3]
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
Quantify morphological changes, such as cell area, using image analysis software.[3]
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by ceftriaxone in microglia and a typical experimental workflow for in-vitro studies.
Caption: Ceftriaxone's Anti-inflammatory Signaling in Microglia.
References
- 1. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone pretreatment protects rats against cerebral ischemic injury by attenuating microglial activation-induced IL-1β expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceftriaxone ameliorates hippocampal synapse loss by inhibiting microglial/macrophages activation in glial glutamate transporter-1 dependent manner in the APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ceftriaxone Sodium for Surgical Infection Prophylaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ceftriaxone (B1232239) sodium's role in surgical infection prophylaxis. It consolidates key data on its efficacy, outlines detailed experimental protocols, and visualizes complex biological and procedural pathways. The information is intended to support research and development efforts in the field of infectious disease and surgical care.
Efficacy of Ceftriaxone in Surgical Prophylaxis
Ceftriaxone has demonstrated significant efficacy in preventing postoperative infections. Multiple meta-analyses of randomized controlled trials have established its superiority or non-inferiority compared to other antibiotics.
Surgical Site Infections (SSIs)
A systematic review and meta-analysis of nine randomized controlled trials revealed a statistically significant reduction in SSIs with ceftriaxone prophylaxis. The infection rate in the ceftriaxone group was 3.41% compared to 6.9% in comparator groups[1]. Another comprehensive meta-analysis of 48 studies involving 17,565 patients found that 4.8% of patients in the ceftriaxone group developed an SSI, compared to 6.3% in the comparator group[2].
| Efficacy Outcome | Ceftriaxone Group | Comparator Group | Odds Ratio (95% CI) | p-value | Reference |
| Surgical Site Infection Rate | 53/1553 (3.41%) | 108/1565 (6.9%) | 0.47 (0.33-0.65) | <0.0001 | [1] |
| Surgical Site Infection Rate | 406/8458 (4.8%) | 525/8337 (6.3%) | 0.30 (log OR: -0.50 to -0.13) | <0.0001 | [2] |
| Surgical Site Infection Rate (vs. Cefazolin) | 2.33% | 2.37% | 0.97 (0.48-1.97) | >0.05 | [3] |
| Incisional SSI Rate (vs. Other Antibiotics) | - | - | 0.68 (0.53-0.7) | - | [4] |
Remote Infections
Ceftriaxone has also been shown to be effective in preventing remote postoperative infections, such as respiratory tract infections (RTIs) and urinary tract infections (UTIs).
| Efficacy Outcome | Ceftriaxone Group | Comparator Group | Odds Ratio (95% CI) | p-value | Reference |
| Respiratory Tract Infection Rate | 292/4858 (6.01%) | 369/4855 (7.6%) | -0.30 (log OR: -0.55 to -0.09) | 0.0013 | [2] |
| Urinary Tract Infection Rate | 2.2% | 3.74% | -0.54 (log OR: -1.18 to -0.16) | <0.0001 | [2] |
| Urinary Tract Infection Rate (vs. Other Antibiotics) | - | - | 0.52 (0.43-0.63) | - | [4] |
| Pneumonia Rate (vs. Other Antibiotics) | - | - | 0.66 (0.54-0.81) | - | [4] |
Pharmacokinetic Profile of Ceftriaxone
The pharmacokinetic properties of ceftriaxone, particularly its long elimination half-life, contribute to its suitability for surgical prophylaxis with a single preoperative dose.
| Pharmacokinetic Parameter | Value | Notes | Reference |
| Peak Plasma Concentration (1g IV) | 79 to 255 µg/mL | Dose-dependent | [5] |
| Peak Plasma Concentration (1g IM) | 81 µg/mL | - | [6] |
| Elimination Half-life | 5.8 to 8.7 hours | - | [7][8] |
| Apparent Volume of Distribution | 5.78 to 13.5 L | In healthy adults | [7][8] |
| Plasma Clearance | 0.58 to 1.45 L/hour | In healthy adults | [7][8] |
| Renal Clearance | 0.32 to 0.73 L/hour | - | [7][8] |
| Protein Binding | 85% to 95% | Concentration-dependent | [8][9] |
| Urinary Excretion (unchanged) | 33% to 67% | - | [7] |
Mechanism of Action and Resistance
Mechanism of Action
Ceftriaxone is a third-generation cephalosporin, a class of β-lactam antibiotics. Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis. Specifically, the β-lactam moiety of ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[7][9][10]
Mechanisms of Resistance
Bacterial resistance to ceftriaxone can develop through several mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes, such as extended-spectrum β-lactamases (ESBLs), which hydrolyze the β-lactam ring of ceftriaxone, rendering it inactive.[7][8][11][12]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) reduce the binding affinity of ceftriaxone, diminishing its inhibitory effect.[7][8][11]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can limit the entry of ceftriaxone into the cell.[7][8]
-
Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport ceftriaxone out of the cell before it can reach its target PBPs.
Experimental Protocols
Clinical Trial Workflow for Surgical Prophylaxis Evaluation
The evaluation of ceftriaxone for surgical prophylaxis typically follows a randomized controlled trial (RCT) design.
A typical protocol for such a trial would include:
-
Study Design: A prospective, randomized, double-blind, controlled trial.
-
Patient Population: Patients scheduled for specific types of surgery (e.g., clean-contaminated procedures) with defined inclusion and exclusion criteria.
-
Intervention: A single intravenous dose of ceftriaxone (e.g., 1-2 grams) administered 30-60 minutes before the surgical incision.
-
Control Group: Administration of a standard-of-care prophylactic antibiotic or a placebo.
-
Outcome Measures: The primary outcome is the incidence of surgical site infections within a defined postoperative period (e.g., 30 days), as defined by established criteria (e.g., CDC guidelines). Secondary outcomes may include the incidence of remote infections, adverse drug reactions, and length of hospital stay.
-
Data Analysis: Statistical comparison of infection rates and other outcomes between the intervention and control groups.
Conclusion
Ceftriaxone sodium remains a cornerstone of surgical infection prophylaxis due to its proven efficacy, favorable pharmacokinetic profile, and broad spectrum of activity. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative evidence of its effectiveness and outlining the fundamental mechanisms and experimental approaches related to its use. Further research should continue to focus on optimizing dosing strategies, monitoring emerging resistance patterns, and exploring its role in specific surgical populations to further enhance patient outcomes.
References
- 1. ijper.org [ijper.org]
- 2. Ceftriaxone versus Other Antibiotics for Surgical Prophylaxis : A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A meta-analysis of randomized, controlled trials assessing the prophylactic use of ceftriaxone: a study of wound, chest, and urinary infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetic characteristics of intravenous ceftriaxone in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ceftriaxone after intravenous infusion and intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. The contribution of nano‐based strategies in overcoming ceftriaxone resistance: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Ceftriaxone's Impact on the Gut-Brain Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, is widely prescribed for various bacterial infections. Beyond its antimicrobial activity, emerging evidence highlights its significant influence on the gut-brain axis, a complex bidirectional communication network between the gastrointestinal tract and the central nervous system. This technical guide provides an in-depth analysis of ceftriaxone's effects on this axis, consolidating findings on gut microbiota alterations, changes in intestinal barrier integrity, and subsequent neurological implications. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development. This guide aims to facilitate a deeper understanding of the mechanisms underlying ceftriaxone's neurological effects and to inform future research and therapeutic strategies.
Introduction: The Gut-Brain Axis and Ceftriaxone
The gut-brain axis is a critical regulator of homeostasis, influencing everything from mood and cognition to immune function. The gut microbiota plays a pivotal role in this communication, producing a vast array of neuroactive compounds, including neurotransmitters and short-chain fatty acids (SCFAs). Antibiotics, by their very nature, can profoundly disrupt the delicate balance of the gut microbiome, leading to a cascade of effects that can impact the central nervous system.
Ceftriaxone, due to its broad-spectrum activity, has been shown to induce significant gut dysbiosis.[1][2][3] This disruption is not merely a side effect but appears to be a key mechanism through which ceftriaxone exerts both neuroprotective and potentially detrimental effects on the brain.[4][5][6] Understanding these multifaceted interactions is crucial for optimizing its therapeutic use and exploring its potential for repurposing in neurological disorders.
Ceftriaxone's Effect on Gut Microbiota Composition
Ceftriaxone administration leads to a significant reduction in the diversity and richness of the gut microbiota.[1][7] Studies have consistently shown a decrease in the abundance of beneficial anaerobic bacteria and an overgrowth of facultative anaerobes and potentially pathogenic species.[3]
Table 1: Reported Changes in Gut Microbiota Following Ceftriaxone Administration
| Taxonomic Level | Change Observed | Species/Group | Reference(s) |
| Phylum | ↓ Decrease | Bacteroidetes, Firmicutes, Actinobacteria, Deferribacteres | [1] |
| ↑ Increase | Proteobacteria | [1] | |
| Genus | ↓ Decrease | Faecalibacterium, Blautia, Coprococcus | [8] |
| ↑ Increase | Enterococcus spp., Lactobacillus spp., Escherichia-Shigella | [3][8][9] | |
| ↑ Increase | Proteus | [5] | |
| ↑ Increase | Akkermansia | [5] |
This table summarizes qualitative changes. Quantitative data can vary significantly based on the animal model, dosage, and duration of treatment.
Impact on Intestinal Barrier and Metabolites
The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Ceftriaxone has been shown to affect this barrier, although the findings are not always consistent. Some studies suggest that ceftriaxone does not increase intestinal permeability, while others indicate an impairment of the colonic mucosal barrier.[9][10]
A more consistent finding is the profound impact of ceftriaxone on the production of short-chain fatty acids (SCFAs), which are key metabolites produced by the gut microbiota with important roles in gut health and neuro-immune signaling.
Table 2: Effect of Ceftriaxone on Short-Chain Fatty Acids (SCFAs)
| SCFA | Change Observed | Fold Change (approximate) | Time Point | Reference(s) |
| Total SCFAs | ↓ Decrease | 4.8-fold decrease | 1 day post-treatment | [11][12] |
| Acetic Acid | ↓ Decrease | 2.9-fold decrease | 1 day post-treatment | [11][12] |
| Propionic Acid | ↓ Decrease | 13.8-fold decrease | 1 day post-treatment | [11][12] |
| Butyric Acid | ↓ Decrease | 8.5-fold decrease | 1 day post-treatment | [11][12] |
Data from a study in Wistar rats treated with ceftriaxone (300 mg/kg, i.m.) for 14 days.
Neurological Implications of Ceftriaxone Administration
The alterations in the gut microbiome and its metabolic output induced by ceftriaxone have significant consequences for brain function. These effects are multifaceted, encompassing both neuroprotection and the potential for adverse behavioral changes.
Neuroprotective Effects
Ceftriaxone has demonstrated neuroprotective properties in various models of neurological diseases, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury.[5][6][13][14] The proposed mechanisms for these effects are diverse and often linked to its influence on the gut-brain axis.
-
Anti-inflammatory Action: Ceftriaxone can reduce neuroinflammation by downregulating the expression of pro-inflammatory markers such as glial fibrillary acidic protein (GFAP), ionized calcium-binding adapter molecule 1 (Iba1), and Toll-like receptor 4 (TLR4).[5]
-
Modulation of Glutamate (B1630785) Transport: A key mechanism attributed to ceftriaxone's neuroprotection is its ability to upregulate the expression of the glutamate transporter GLT-1, which helps to reduce excitotoxicity.[13][15]
Behavioral and Neurochemical Changes
Long-term exposure to ceftriaxone has been associated with behavioral abnormalities in animal models, including increased anxiety-like and depression-like behaviors.[1][7] These changes are thought to be mediated by dysregulation of the immune system, abnormal activity of the hypothalamic-pituitary-adrenal (HPA) axis, and alterations in neurochemistry.[1][7]
Table 3: Neurochemical and Inflammatory Marker Changes Following Ceftriaxone
| Marker | Change Observed | System/Location | Reference(s) |
| Brain-Derived Neurotrophic Factor (BDNF) | ↓ Decrease | Hippocampus | [7][16] |
| c-Fos | ↑ Increase | Amygdala | [7][16] |
| Interleukin-6 (IL-6) | ↑ Increase | Serum | [7][16] |
| Interleukin-10 (IL-10) | ↑ Increase | Serum | [7][16] |
| Corticosterone | ↑ Increase | Serum | [7][16] |
| Glutamate Transporter (GLT-1) | ↑ Increase | Brain | [13][15] |
Experimental Protocols
This section provides an overview of key experimental methodologies for investigating the impact of ceftriaxone on the gut-brain axis.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This technique is widely used to profile the composition of the gut microbiota.[17][18][19]
-
Fecal Sample Collection: Collect fresh fecal samples from control and ceftriaxone-treated animals and store them at -80°C.
-
DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit.
-
PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons.
-
Sequencing: Perform high-throughput sequencing (e.g., Illumina platform).
-
Data Analysis: Process the raw sequencing data to identify operational taxonomic units (OTUs) and determine the relative abundance of different bacterial taxa.
In Vivo Intestinal Permeability Assay
This assay measures the integrity of the intestinal barrier.[20][21][22][23]
-
Animal Preparation: Fast animals overnight.
-
Gavage with FITC-Dextran: Orally administer a solution of fluorescein (B123965) isothiocyanate (FITC)-dextran (e.g., 4 kDa) to the animals.
-
Blood Collection: Collect blood samples at specific time points after gavage (e.g., 4 hours).
-
Serum Preparation: Separate serum from the blood samples.
-
Fluorescence Measurement: Measure the fluorescence intensity of the serum samples using a fluorometer.
-
Data Analysis: Compare the serum fluorescence levels between control and ceftriaxone-treated groups. Higher fluorescence indicates increased intestinal permeability.
Neurochemical Analysis
Various techniques can be used to measure neurotransmitter levels in the brain.[24][25][26][27][28]
-
Brain Tissue Collection: Euthanize animals and dissect specific brain regions (e.g., hippocampus, prefrontal cortex).
-
Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
Neurotransmitter Quantification: Use techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or enzyme-linked immunosorbent assays (ELISAs) to quantify neurotransmitter levels.
Behavioral Testing
A battery of behavioral tests can be used to assess anxiety, depression, and cognitive function.[1][7]
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
Forced Swim Test / Tail Suspension Test: To evaluate depression-like behavior.
-
Morris Water Maze / Y-Maze: To assess learning and memory.
Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and relationships involved in ceftriaxone's impact on the gut-brain axis.
Caption: Ceftriaxone induces gut microbiota dysbiosis.
Caption: Gut-brain axis signaling cascade after ceftriaxone.
Caption: Experimental workflow for studying ceftriaxone's effects.
Conclusion and Future Directions
Ceftriaxone profoundly impacts the gut-brain axis, primarily by inducing significant alterations in the gut microbiota. These changes lead to a cascade of effects, including altered SCFA production, potential changes in intestinal permeability, and subsequent modulation of neuroinflammation and neurotransmitter systems. While these effects can be neuroprotective in certain pathological contexts, they also carry the risk of inducing adverse behavioral changes.
For researchers and drug development professionals, these findings have several key implications:
-
Consideration of Off-Target Effects: The impact of ceftriaxone on the gut-brain axis should be considered a significant off-target effect that may influence clinical outcomes.
-
Therapeutic Potential: The neuroprotective properties of ceftriaxone, potentially mediated by the gut-brain axis, warrant further investigation for its repurposing in neurological disorders.
-
Microbiome-Modulating Co-therapies: The co-administration of probiotics or prebiotics could be explored as a strategy to mitigate the negative consequences of ceftriaxone-induced dysbiosis.
Future research should focus on elucidating the precise molecular mechanisms linking specific microbial changes to distinct neurological outcomes. Longitudinal studies in both preclinical models and human subjects are needed to fully understand the long-term consequences of ceftriaxone treatment on the gut-brain axis. A deeper understanding of these complex interactions will be instrumental in harnessing the therapeutic potential of ceftriaxone while minimizing its adverse effects.
References
- 1. Frontiers | Long-Term Exposure to Ceftriaxone Sodium Induces Alteration of Gut Microbiota Accompanied by Abnormal Behaviors in Mice [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. scialert.net [scialert.net]
- 5. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]
- 7. Long-Term Exposure to this compound Induces Alteration of Gut Microbiota Accompanied by Abnormal Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceftriaxone Administration Disrupts Intestinal Homeostasis, Mediating Noninflammatory Proliferation and Dissemination of Commensal Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fecal short-chain fatty acids at different time points after ceftriaxone administration in rats | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Long-Term Exposure to this compound Induces Alteration of Gut Microbiota Accompanied by Abnormal Behaviors in Mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. Frontiers | Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics [frontiersin.org]
- 18. Analysis of the intestinal microbiota using SOLiD 16S rRNA gene sequencing and SOLiD shotgun sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mmpc.org [mmpc.org]
- 23. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical (1)H-MRS neurochemical profiling in neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preclinical 1H-MRS neurochemical profiling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuroscience Biochemical Methods & Techniques - Creative Biolabs [neuros.creative-biolabs.com]
- 27. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 28. studysmarter.co.uk [studysmarter.co.uk]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Ceftriaxone Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic. The protocols detailed below are based on established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy of results.
Mechanism of Action
Ceftriaxone sodium is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary mechanism involves the irreversible binding to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of these transpeptidases, ceftriaxone blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3] The structure of ceftriaxone mimics the D-alanyl-D-alanine moiety that is the natural substrate for PBPs, allowing it to effectively compete for and block the enzyme's active site.[4]
Data Presentation: In Vitro Activity of Ceftriaxone
The following tables summarize the minimum inhibitory concentrations (MICs) of ceftriaxone against various clinically relevant bacteria as reported in the literature. These values can serve as a reference for expected outcomes in in vitro susceptibility testing.
Table 1: Ceftriaxone MIC Breakpoints for Susceptibility Testing
| Organism/Group | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Enterobacteriaceae | ≤1 | 2 | ≥4 |
| Streptococcus pneumoniae (Meningitis) | ≤0.5 | 1 | ≥2 |
| Streptococcus pneumoniae (Non-meningitis) | ≤1 | 2 | ≥4 |
| Haemophilus influenzae | ≤2 | - | - |
| Neisseria gonorrhoeae | ≤0.25 | - | - |
Data sourced from CLSI and FDA guidelines.
Table 2: Representative Ceftriaxone MIC50 and MIC90 Values for Various Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | ≤0.25 | 1 |
| Proteus mirabilis | ≤0.25 | ≤0.25 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.03 | ≤0.03 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.03 | 0.06 |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on geographic location and time of study.
Experimental Protocols
A general workflow for in vitro testing of ceftriaxone is depicted below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of ceftriaxone.
1. Materials:
-
This compound powder (analytical grade)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of Ceftriaxone Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Reconstitute in a suitable sterile solvent (e.g., sterile distilled water) to a high concentration (e.g., 1024 µg/mL).
-
Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the 2x ceftriaxone working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.
-
The last column should contain only CAMHB and the bacterial inoculum to serve as a positive growth control. A well with only CAMHB will serve as a negative control (sterility control).
-
Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Compare the results to the established breakpoints (Table 1) to classify the isolate as susceptible, intermediate, or resistant.
Protocol 2: Time-Kill Assay
This assay determines the rate and extent of bactericidal activity of ceftriaxone over time.
1. Materials:
-
Materials listed in Protocol 1
-
Sterile culture tubes
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
2. Preparation:
-
Prepare ceftriaxone solutions in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Prepare a bacterial inoculum as described in Protocol 1, with a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
3. Assay Procedure:
-
Set up a series of culture tubes, each containing the prepared bacterial inoculum in CAMHB.
-
Add the prepared ceftriaxone solutions to the respective tubes. Include a growth control tube with no antibiotic.
-
Incubate all tubes in a shaking incubator at 35°C ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
4. Data Analysis:
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point for each ceftriaxone concentration.
-
Plot the log10 CFU/mL against time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Protocol 3: Synergy Testing by Checkerboard Assay
This method is used to assess the in vitro interaction between ceftriaxone and a second antimicrobial agent.
1. Materials:
-
Materials listed in Protocol 1
-
A second antimicrobial agent of interest
2. Preparation:
-
Determine the MIC of each antimicrobial agent individually as described in Protocol 1.
-
Prepare stock solutions of both agents at concentrations that are multiples of their respective MICs.
3. Assay Procedure:
-
In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations.
-
Dispense ceftriaxone in decreasing concentrations along the x-axis (columns).
-
Dispense the second antimicrobial agent in decreasing concentrations along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
The first row and first column will contain serial dilutions of each drug alone.
-
Inoculate each well with the standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include appropriate growth and sterility controls.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the FIC index as follows:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
These protocols provide a foundation for the in vitro investigation of this compound. Adherence to standardized procedures and appropriate quality control measures are essential for obtaining reliable and meaningful data.
References
Application Notes and Protocols for Preparing Ceftriaxone Sodium Stock Solutions for Cell Culture
Introduction
Ceftriaxone (B1232239) sodium is a third-generation cephalosporin, a class of β-lactam antibiotics.[1][2] Its primary application in research is for the effective elimination of a broad spectrum of bacterial contaminants in cell cultures. The bactericidal activity of ceftriaxone is achieved through the inhibition of bacterial cell wall synthesis.[1][3][4][5] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5] This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[1] Ceftriaxone exhibits stability in the presence of a wide range of β-lactamases, enzymes that can degrade many penicillin-based antibiotics.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of ceftriaxone sodium stock solutions for maintaining aseptic cell culture conditions.
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Readily Soluble | [6][7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [8] |
| Methanol | Sparingly Soluble | [6][7] |
| Ethanol | Very Slightly Soluble | [6][7] |
Table 2: Recommended Concentrations for Cell Culture Applications
| Solution Type | Concentration | Notes |
| Stock Solution | 10 - 50 mg/mL | A 1000x stock solution is common practice for antibiotics in cell culture.[9][10] |
| Working Concentration | 10 - 50 µg/mL | The final concentration should be optimized for the specific cell line and experimental conditions. |
Table 3: Stability and Storage of this compound Solutions
| Concentration | Solvent | Storage Temperature | Stability | Reference |
| 100 mg/mL | Sterile Water | 25°C (Room Temperature) | 3 days | [6] |
| 100 mg/mL | Sterile Water | 4°C | 10 days | [6] |
| 10 - 50 mg/mL | 0.9% NaCl or 5% Dextrose | -22°C | 6 months | [11] |
| 10 - 40 mg/mL | 5% Dextrose or 0.9% NaCl | -20°C | 26 weeks | [12] |
Note: The color of reconstituted this compound solutions can range from light yellow to amber, depending on the storage duration, concentration, and the diluent used.[2][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1000x stock solution for a final working concentration of 10 µg/mL.
Materials:
-
This compound powder
-
Sterile, deionized, or Milli-Q water
-
0.22 µm syringe filters
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of this compound powder.
-
Dissolution: Aseptically add the 100 mg of this compound powder to a sterile 15 mL conical tube. Add 10 mL of sterile water to the tube.
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe.
-
Aliquoting: Dispense the sterilized solution into sterile 1.5 mL microcentrifuge tubes in appropriate volumes (e.g., 500 µL).
-
Storage: Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C.
Protocol 2: General Guideline for Use in Cell Culture
-
Thawing: When needed, thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution: Dilute the stock solution into the cell culture medium to achieve the desired final working concentration. For a 10 µg/mL working concentration from a 10 mg/mL stock, dilute 1:1000 (e.g., add 100 µL of stock solution to 100 mL of cell culture medium).
-
Mixing: Gently mix the medium to ensure even distribution of the antibiotic.
-
Application: Use the antibiotic-containing medium for your cell culture experiments.
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Do not mix this compound with calcium-containing solutions, as this may cause precipitation.[3][12]
-
The optimal working concentration may vary between cell lines and should be determined experimentally.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Ceftriaxone's mechanism of action on bacterial cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Ceftriaxone: Indications, Mechanism of action, Dosage, Interactions and, Side Effects, | Medcrine [medcrine.com]
- 6. rjptonline.org [rjptonline.org]
- 7. This compound [dailymed.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 10. nkylilis.com [nkylilis.com]
- 11. Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
Application Notes and Protocols for Studying Ceftriaxone's Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to investigate the neuroprotective properties of ceftriaxone (B1232239). Detailed protocols for key experiments are provided, along with a summary of quantitative data from multiple studies and visualizations of the proposed signaling pathways.
Introduction
Ceftriaxone, a third-generation cephalosporin (B10832234) antibiotic, has demonstrated significant neuroprotective effects in a variety of animal models of neurological disorders.[1][2][3][4] Its primary mechanism of action is believed to be the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), which enhances the clearance of synaptic glutamate and reduces excitotoxicity.[3][5][6] Additional neuroprotective mechanisms include anti-inflammatory actions and reduction of oxidative stress.[1][7][8][9][10] This document outlines the application of these models and provides detailed protocols for their implementation.
Animal Models and Quantitative Data Summary
The neuroprotective effects of ceftriaxone have been evaluated in a range of animal models, each mimicking key pathological aspects of human neurological diseases. The following tables summarize the quantitative data from various studies.
Table 1: Ischemic Stroke Models
| Animal Model | Species/Strain | Ceftriaxone Dosage | Treatment Duration | Key Findings | References |
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Wistar) | 200 mg/kg, i.p. | Single injection 90 min post-MCAO | Reduced mortality, improved neurological score, increased neuronal survival in the penumbra, increased GLT-1 activity. | [11] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 200 mg/kg/day | 5 days (pre-treatment) | Reduced infarct volume. | [12] |
| Global Brain Ischemia | Rat | 50, 100, 200 mg/kg | Pre-treatment | Dose-dependent reduction of delayed neuronal death in hippocampal CA1 region, increased GLT-1 expression. | [13] |
| Global Brain Ischemia | Rat | 200 mg/kg/day | 5 days (pre-treatment) | Prevented delayed neuronal death in hippocampal CA1, upregulated GLT-1 expression and uptake. | [5] |
Table 2: Neurodegenerative Disease Models
| Animal Model | Species/Strain | Ceftriaxone Dosage | Treatment Duration | Key Findings | References |
| Parkinson's Disease (MPTP-induced) | Mouse | Not Specified | Not Specified | Alleviated behavioral and neuropathological changes, downregulated neuroinflammation markers (GFAP, Iba1, TLR4, MyD88, p-p65). | [14] |
| Parkinson's Disease (MPTP-induced) | Rat | 100, 200 mg/kg | 14 days | Improved cognitive deficits, ameliorated motor deficits, decreased oxidative damage. | [13] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | Not Specified | Not Specified | Alleviated cognitive deficits, upregulated GLT-1 protein expression in the hippocampus. | [15] |
| Alzheimer's Disease (Aβ25-35 injection) | Mouse | 100 mg/kg/day, i.p. | 36 days | Attenuated amyloid deposition and neuroinflammatory response. | [16] |
| Amyotrophic Lateral Sclerosis (SOD1 G93A) | Mouse | 200 mg/kg | Started at 12 weeks of age | Increased survival by 10 days, preserved muscle strength, increased GLT-1 expression in the spinal cord. | [13] |
Table 3: Other Neurological Disorder Models
| Animal Model | Species/Strain | Ceftriaxone Dosage | Treatment Duration | Key Findings | References |
| Traumatic Brain Injury (TBI) | Rat | 200 mg/kg, i.v. | Immediately after injury | Attenuated cerebral edema and cognitive deficits, reduced pro-inflammatory cytokines (IL-1β, IFN-γ, TNF-α), upregulated GLT-1 expression. | [1] |
| Epilepsy (PTZ-induced seizures) | Mouse | 200 mg/kg/day | 6 days | Provided significant protection against convulsions and mortality. | [13] |
| Epilepsy (PTZ-induced seizures) | Rat | 200, 400 mg/kg | Single dose 60 min prior to PTZ | Provided protection against convulsions. | [13] |
| Neuropathic Pain (CCI) | Rat | 200 mg/kg | 7 days | Reduced oxidative stress (decreased MDA, increased GSH) and apoptosis in the spinal cord. | [7][10] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model for stroke research.[17][18][19][20][21]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Surgical microscope
-
Standard surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Gently insert the silicon-coated nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 90 minutes for transient MCAO), carefully withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer ceftriaxone or vehicle according to the experimental design.
MPTP-Induced Parkinson's Disease in Mice
This protocol details the induction of Parkinson's disease-like pathology in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[2][11][22][23][24]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)
-
Sterile saline
-
Appropriate caging and handling facilities for MPTP-treated animals
Procedure:
-
Prepare a fresh solution of MPTP in sterile saline (e.g., 2 mg/mL).
-
Administer MPTP subcutaneously or intraperitoneally. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals on a single day.
-
House the mice in a dedicated, well-ventilated area with appropriate safety precautions.
-
Begin ceftriaxone or vehicle treatment as per the experimental timeline (e.g., daily injections for 14 days).
-
Monitor the animals for the development of motor deficits using tests such as the rotarod or pole test.
-
At the end of the study, euthanize the animals and collect brain tissue for neurochemical and histological analysis (e.g., tyrosine hydroxylase immunohistochemistry in the substantia nigra and striatum).
Traumatic Brain Injury (TBI) in Rats
This protocol describes a model of controlled cortical impact (CCI) injury in rats to study the effects of TBI.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with an impactor tip
-
Surgical drill
-
Standard surgical instruments
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the CCI impactor tip perpendicular to the cortical surface.
-
Induce the injury by releasing the impactor at a defined velocity and depth (e.g., 4 m/s, 2 mm depth).
-
After impact, remove the impactor, and close the scalp incision with sutures.
-
Administer ceftriaxone or vehicle intravenously immediately after the injury.[1]
-
Monitor the animal's recovery and perform behavioral assessments (e.g., Y-maze) to evaluate cognitive function.
Signaling Pathways and Mechanisms of Action
Upregulation of GLT-1 and Glutamate Homeostasis
Ceftriaxone's primary neuroprotective mechanism involves the transcriptional upregulation of the astrocytic glutamate transporter GLT-1.[3][6] This leads to increased glutamate uptake from the synaptic cleft, thereby reducing excitotoxic neuronal damage.
Caption: Ceftriaxone upregulates GLT-1 expression in astrocytes.
Anti-Inflammatory and Antioxidant Pathways
Ceftriaxone also exerts neuroprotective effects by modulating inflammatory responses and reducing oxidative stress.[1][7][8][9][10] It has been shown to decrease the production of pro-inflammatory cytokines and reduce markers of oxidative damage.
Caption: Ceftriaxone's anti-inflammatory and antioxidant mechanisms.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of ceftriaxone in a preclinical animal model.
Caption: Preclinical evaluation workflow for ceftriaxone.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the neuroprotective effects of ceftriaxone. The consistent findings across various models of neurological disorders highlight its therapeutic potential. The primary mechanism involving GLT-1 upregulation is a key target for future drug development, while its anti-inflammatory and antioxidant properties offer additional avenues for neuroprotection. Researchers are encouraged to utilize these detailed methodologies to further elucidate the therapeutic benefits of ceftriaxone and similar compounds.
References
- 1. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]
- 5. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 7. Ceftriaxone, a beta-lactam antibiotic, modulates apoptosis pathways and oxidative stress in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ceftriaxone, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The effects of ceftriaxone on skill learning and motor functional outcome after ischemic cortical damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 17. MCAO Model [bio-protocol.org]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rwdstco.com [rwdstco.com]
- 20. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Western Blot Analysis of Ceftriaxone-Induced GLT-1 Upregulation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the upregulation of the glutamate (B1630785) transporter 1 (GLT-1) in response to ceftriaxone (B1232239) treatment, utilizing the Western blot technique. The provided protocols and data are curated from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Introduction
Ceftriaxone, a beta-lactam antibiotic, has been identified as a potent stimulator of GLT-1 expression.[1][2][3] GLT-1, the primary glutamate transporter in the central nervous system, is crucial for maintaining glutamate homeostasis and preventing excitotoxicity.[1][2][3][4] Its dysfunction is implicated in various neurological disorders.[1][2][3] Ceftriaxone's ability to upregulate GLT-1 presents a promising therapeutic avenue for these conditions.[5][6][7] This document outlines the detailed methodology to quantify ceftriaxone-induced GLT-1 upregulation using Western blotting.
Signaling Pathway of Ceftriaxone-Induced GLT-1 Upregulation
Ceftriaxone is thought to increase GLT-1 expression primarily through the activation of the nuclear factor-κB (NF-κB) signaling pathway, which leads to increased transcription of the GLT-1 gene.[8][9] The translocation of the NF-κB complex into the nucleus is a critical step in this mechanism.[9][10]
Caption: Ceftriaxone-induced GLT-1 upregulation pathway.
Experimental Protocols
This section details the necessary steps for animal treatment and subsequent Western blot analysis to detect GLT-1 protein levels.
Animal Treatment
A common experimental paradigm involves the administration of ceftriaxone to rodents.[8][10][11][12]
-
Animal Model: Male Sprague-Dawley rats or various mouse strains (e.g., R6/2, FVB/N) are frequently used.[8][10][11][12]
-
Ceftriaxone Administration: Ceftriaxone is typically dissolved in 0.9% saline and administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg daily for 5-7 consecutive days.[8][10][11][12] Control animals receive an equivalent volume of 0.9% saline.
-
Tissue Collection: 24 hours after the final injection, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum, hippocampus) are dissected and immediately frozen for subsequent analysis.[9][10]
Western Blot Protocol for GLT-1
GLT-1 is a membrane protein, which requires specific considerations during sample preparation and electrophoresis.
1. Protein Extraction
-
Homogenize brain tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For separating membrane and cytosolic fractions, a specialized kit or protocol for subcellular fractionation should be used. Some studies have utilized a P2 fraction for assessing GLT-1 expression.[8]
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE
-
Prepare protein lysates by adding Laemmli sample buffer. For membrane proteins like GLT-1, it is often recommended to avoid boiling the samples as this can cause aggregation.[13] Instead, incubate at a lower temperature (e.g., 37°C for 30 minutes).
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a 4-20% gradient or a 10% SDS-polyacrylamide gel.[10][14]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[14]
3. Protein Transfer
-
Equilibrate the gel in transfer buffer.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is commonly used, often overnight at 4°C with a constant current.[14]
4. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)).[10][14]
-
Incubate the membrane with a primary antibody against GLT-1 overnight at 4°C with gentle agitation. A commonly used antibody is guinea pig anti-GLT1 at a 1:5,000 dilution.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-guinea pig IgG) for 1 hour at room temperature.[10] The dilution will depend on the antibody, but a 1:10,000 dilution is a common starting point.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a CCD camera or X-ray film.[10]
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the GLT-1 signal to a loading control protein such as β-tubulin or GAPDH to account for variations in protein loading.[10]
Western Blot Workflow
The following diagram illustrates the key stages of the Western blot protocol for detecting GLT-1.
Caption: Western blot workflow for GLT-1 detection.
Data Presentation
The following table summarizes quantitative data from various studies on the effect of ceftriaxone on GLT-1 protein expression in different brain regions.
| Brain Region | Animal Model | Ceftriaxone Treatment | Fold Increase in GLT-1 (vs. Control) | Reference |
| Striatum | Rat | 200 mg/kg/day, i.p. for 7 days | ~1.3-fold increase | [8] |
| Spinal Cord | Rat | 150 µ g/day , intrathecal for 7 days | ~1.77-fold increase | [6] |
| Cortex & Striatum | R6/2 Mice | 200 mg/kg/day, i.p. for 5 days | Significant increase | [10] |
| Nucleus Accumbens | P rats | 200 mg/kg/day, i.p. for 5 days | Significant upregulation | [9] |
| Prefrontal Cortex | P rats | 200 mg/kg/day, i.p. for 2 and 5 days | Significant upregulation | [9] |
| Hippocampus | FVB/N Mice | 200 mg/kg/day, i.p. for 5-7 days | Significant increase | [11][12] |
| Cortex | FVB/N Mice | 200 mg/kg/day, i.p. for 5-7 days | Significant increase | [11][12] |
| Striatum | FVB/N Mice | 200 mg/kg/day, i.p. for 5-7 days | Significant increase | [11][12] |
Note: The term "significant increase/upregulation" indicates a statistically significant difference reported in the study, for which a precise fold-change was not always stated.
Conclusion
The protocols and data presented here provide a robust framework for investigating the effects of ceftriaxone on GLT-1 expression. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the understanding of ceftriaxone's mechanism of action and its therapeutic potential in neurological disorders characterized by glutamate dysregulation.
References
- 1. scispace.com [scispace.com]
- 2. Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. β-lactam antibiotic produces a sustained reduction in extracellular glutamate in the nucleus accumbens of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporter subtype 1 (GLT-1) activator ceftriaxone attenuates amphetamine-induced hyperactivity and behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 12. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Ceftriaxone Administration in a Rat Model of Traumatic Brain Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Traumatic brain injury (TBI) is a significant cause of mortality and long-term disability, characterized by primary mechanical damage and a cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and neuronal apoptosis.[1][2][3] Excitotoxicity, primarily mediated by excessive extracellular glutamate (B1630785), is a key contributor to secondary neuronal damage.[4][5] The glutamate transporter-1 (GLT-1) is crucial for clearing extracellular glutamate, and its expression is often reduced following TBI.[1][4][5][6]
Ceftriaxone (B1232239), a beta-lactam antibiotic, has demonstrated neuroprotective effects in various neurological disease models.[1][2][7] Its primary mechanism of neuroprotection in the context of TBI is attributed to the upregulation of GLT-1 expression, which enhances glutamate clearance and reduces excitotoxicity.[1][4][5] Additionally, ceftriaxone has been shown to mitigate neuroinflammation and neuronal apoptosis following TBI.[7][8][9][10] These application notes provide a detailed overview of the protocols for administering ceftriaxone in a rat model of TBI, summarizing key quantitative data and outlining the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of ceftriaxone in rat models of TBI.
Table 1: Ceftriaxone Treatment Parameters
| Parameter | Details | Reference |
| Drug | Ceftriaxone (CTX) | [1][4][5][8] |
| Dosage | 200-250 mg/kg/day | [4][5][8][9] |
| Route of Administration | Intraperitoneal (i.p.) injection | [4][5][8][9] |
| Treatment Initiation | Immediately to 30 minutes post-TBI | [4][5] |
| Treatment Duration | 3 to 7 consecutive days | [4][5][8][9] |
Table 2: Effects of Ceftriaxone on Key Pathological Markers in TBI Rat Models
| Outcome Measure | Effect of Ceftriaxone Treatment | Quantitative Change | Reference |
| GLT-1 Expression | Upregulated/Restored | Reversed a 29% reduction in the ipsilesional cortex | [4][5] |
| Brain Edema | Attenuated | Significantly reduced | [1][3][7] |
| Cognitive Function | Improved | Attenuated deficits | [1][3][7] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) | Reduced | Significantly decreased levels | [7] |
| Neuronal Apoptosis | Reduced | Significantly decreased | [8][9][10] |
| Regional Gliosis (GFAP expression) | Reduced | Decreased by 43% in the lesioned cortex | [4][5] |
| Post-Traumatic Seizures | Reduced | Reduced cumulative duration | [4][5] |
| Autophagy (LC3 II protein) | Reduced | Significantly reduced in the hippocampus | [1][3] |
Experimental Protocols
Traumatic Brain Injury Induction (Lateral Fluid Percussion Injury Model)
The lateral fluid percussion injury (LFPI) model is a commonly used and well-characterized model of TBI in rats.[4][5][6]
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
High-speed drill
-
Fluid percussion device
-
Saline solution
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical area (e.g., parietal cortex), keeping the dura mater intact.
-
Securely attach a Luer-Lok hub to the craniotomy site using dental acrylic.
-
Once the acrylic has hardened, connect the hub to the fluid percussion device.
-
Induce the injury by releasing a pendulum that strikes a piston, delivering a fluid pulse of a specific pressure (e.g., 2.3 ± 0.1 atm for moderate injury) onto the intact dura.[6]
-
Immediately disconnect the animal from the device and assess for apnea (B1277953) and seizure activity.
-
Suture the scalp incision.
-
Sham-operated animals undergo the same surgical procedure, including craniotomy, but do not receive the fluid pulse.[4][5][6]
Ceftriaxone Administration
Materials:
-
Ceftriaxone sodium salt
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a fresh solution of ceftriaxone in sterile saline on each day of administration. The typical concentration is calculated to deliver a dose of 200-250 mg/kg of the rat's body weight.[4][5][8][9]
-
The first injection is administered intraperitoneally (i.p.) immediately or up to 30 minutes after the induction of TBI.[4][5][7]
-
Continue daily i.p. injections for a period of 3 to 7 days.[4][5][8][9]
-
The vehicle control group receives an equivalent volume of sterile saline via i.p. injection on the same schedule.[4][5][6]
Assessment of Cognitive Function (Y-Maze Test)
The Y-maze test is used to assess spatial working memory.[7]
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking system (optional).
Procedure:
-
Place the rat at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A decrease in the percentage of spontaneous alternation indicates a deficit in spatial working memory.
Western Blot Analysis for GLT-1 Expression
This protocol is used to quantify the protein levels of GLT-1 in brain tissue.[4][5][7]
Materials:
-
Brain tissue homogenates from the perilesional cortex.
-
Lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer apparatus and PVDF membranes.
-
Primary antibody against GLT-1.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sacrifice the rats at the desired time point post-TBI and dissect the brain tissue.
-
Homogenize the tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against GLT-1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflow
Caption: Ceftriaxone's neuroprotective mechanism in TBI.
Caption: Experimental workflow for TBI and ceftriaxone treatment.
References
- 1. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - ProQuest [proquest.com]
- 4. Ceftriaxone Treatment after Traumatic Brain Injury Restores Expression of the Glutamate Transporter, GLT-1, Reduces Regional Gliosis, and Reduces Post-Traumatic Seizures in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tmslab.org [tmslab.org]
- 6. Short-term-ceftriaxone-treatment-after-traumatic-brain-injury-in-rats-transiently-upregulates-GLT-1-and-mitigates-long-term-loss-of-parvalbumin-gene-expression- [aesnet.org]
- 7. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microbiological Assay of Ceftriaxone Sodium Potency
Introduction
Ceftriaxone (B1232239) sodium is a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic widely used for treating various bacterial infections.[1][2][3][4][5][6] Ensuring the potency of ceftriaxone sodium in pharmaceutical formulations is critical for its therapeutic efficacy. Microbiological assays are essential for determining the bioactivity of antibiotics by measuring their inhibitory effect on susceptible microorganisms.[7][8] These assays are a crucial component of quality control in drug manufacturing.[1][2][4][5][6]
This document provides detailed application notes and protocols for determining the potency of this compound using the cylinder-plate agar (B569324) diffusion method. This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of microbial growth.[8] The diameter of this zone is proportional to the concentration of the antibiotic.
Principle of the Method
The microbiological assay for this compound potency is performed by the cylinder-plate method, an agar diffusion assay.[1][2][4][5][6][8] The assay is based on the comparison of the diameter of the zone of inhibition of a susceptible microorganism produced by a known concentration of a this compound reference standard with the zone of inhibition produced by the sample being tested.
I. Materials and Equipment
1.1 Test Microorganism
-
Staphylococcus aureus ATCC 6538P[1][2][4][5][6] or Bacillus subtilis ATCC 9371 IAL 1027[3] can be used as the test microorganism. S. aureus is noted for yielding sharply defined zones of growth inhibition.[1]
1.2 Culture Media
-
For Staphylococcus aureus ATCC 6538P: Grove-Randall's 1 (for inoculum) and Grove-Randall's 2 (for base layer) culture media are recommended.[1][2]
-
For Bacillus subtilis ATCC 9371 IAL 1027: Casoy medium is suitable.[3]
-
All media should be prepared according to the manufacturer's instructions and sterilized.
1.3 Reagents
-
This compound Reference Standard (e.g., from Brazilian Pharmacopeia or USP).[1][2][9]
-
Sterile phosphate (B84403) buffer solution (pH 6.0 or 7.0).[1][2][3]
-
0.9% Sterile Saline Solution.[4]
1.4 Equipment
-
Stainless steel cylinders (8 mm external diameter, 6 mm internal diameter, 10 mm height).[1][2]
-
Volumetric flasks and pipettes.
-
Autoclave for sterilization.
-
Spectrophotometer.[4]
II. Experimental Protocols
2.1 Preparation of Standard and Sample Solutions
A 3x3 parallel line assay design is commonly used, with three doses of the standard and three doses of the sample.[1][2]
2.1.1 Preparation of this compound Reference Standard Stock Solution
-
Accurately weigh approximately 10 mg of the this compound Reference Standard.[1][2]
-
Dissolve and dilute to volume with sterile phosphate buffer (pH 7.0).[1][2] This yields a stock solution of 100 µg/mL.
2.1.2 Preparation of Working Standard Solutions (S1, S2, S3)
-
From the stock solution, prepare three working concentrations by diluting with the same phosphate buffer.
-
Typical concentrations are 16 µg/mL (S1), 32 µg/mL (S2), and 64 µg/mL (S3).[1][2]
2.1.3 Preparation of Sample Stock Solution
-
For powder for injection, reconstitute the vial as directed.
-
Accurately weigh a quantity of the sample powder equivalent to the desired amount of this compound.
-
Dissolve and dilute with the phosphate buffer to obtain a stock solution with a concentration similar to the standard stock solution.
2.1.4 Preparation of Working Sample Solutions (T1, T2, T3)
-
From the sample stock solution, prepare three working concentrations corresponding to the standard concentrations (e.g., 16 µg/mL, 32 µg/mL, and 64 µg/mL).[1][2]
2.2 Preparation of Inoculum
-
Maintain the test microorganism on an appropriate agar slant.
-
Prepare the inoculum by washing the growth from a fresh slant with sterile 0.9% saline solution.
-
Adjust the turbidity of the microbial suspension using a spectrophotometer to a standard transmittance (e.g., 25% at 580 nm) to ensure a consistent cell concentration.[4]
2.3 Agar Plate Preparation and Assay Procedure
-
Pour 21 mL of the appropriate sterile base layer agar (e.g., Grove-Randall's 2) into each Petri dish and allow it to solidify on a level surface.[1][2]
-
Inoculate 5 mL of the appropriate sterile seed layer agar (e.g., Grove-Randall's 1), previously melted and cooled to 48-50°C, with the standardized inoculum.
-
Pour the inoculated seed layer over the base layer and allow it to solidify.[1][2]
-
Place six stainless steel cylinders on the surface of the inoculated medium at 60° intervals.[10]
-
Fill three alternate cylinders with 150 µL of the standard solutions (S1, S2, S3) and the other three cylinders with the sample solutions (T1, T2, T3).[1][2]
-
After incubation, measure the diameter of the zones of growth inhibition to the nearest 0.1 mm using an electronic caliper.[1][2]
III. Data Presentation and Analysis
The potency of the this compound sample is calculated by comparing the dose-response of the sample to the dose-response of the reference standard. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine the linearity, parallelism, and regression of the assay.[1][2]
Table 1: Example Concentration Ranges for this compound Assay
| Assay Type | Test Microorganism | Concentration Range (µg/mL) | Reference |
| Agar Diffusion | Staphylococcus aureus ATCC 6538P | 16 - 64 | [1][2] |
| Agar Diffusion | Bacillus subtilis ATCC 9371 IAL 1027 | 15 - 60 | [3] |
| Agar Diffusion | Bacillus subtilis ATCC 6633 | 2.6 - 6.3 | [11] |
Table 2: Validation Parameters for a Typical this compound Microbiological Assay
| Parameter | Typical Value | Reference |
| Linearity (r) | 0.9999 | [1][2] |
| Precision (Repeatability RSD) | 1.4% | [1][2] |
| Precision (Intermediate Precision RSD) | 2.1% - 2.5% | [1][2] |
| Accuracy (Recovery) | 100.5% | [1][2] |
IV. Visualization of Experimental Workflow
The following diagram illustrates the workflow for the cylinder-plate microbiological assay for determining this compound potency.
Caption: Workflow of the Cylinder-Plate Microbiological Assay.
V. Alternative Method: Turbidimetric Assay
The turbidimetric method is another option for determining antibiotic potency.[7] It measures the inhibition of microbial growth in a liquid culture containing the antibiotic.[7] The turbidity of the suspension is measured spectrophotometrically, and the degree of inhibition is proportional to the antibiotic concentration.[7] This method is often faster than the agar diffusion assay, with incubation times as short as four hours.[12][13][14]
The cylinder-plate microbiological assay is a reliable and well-validated method for determining the potency of this compound.[1][2][3] Adherence to established protocols and proper data analysis are crucial for obtaining accurate and reproducible results, ensuring the quality and efficacy of this compound pharmaceutical products. This method, while requiring careful aseptic technique, is a cost-effective alternative to physicochemical methods like HPLC.[1][2][4][5][6]
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Development and Validation of a Successful Microbiological Agar Assay for Determination of this compound in Powder for Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. [PDF] A fully validated microbiological assay to evaluate the potency of this compound | Semantic Scholar [semanticscholar.org]
- 7. Antibiotic Potency Assays in Microbiology – Chromak Research Laboratory [chromakresearch.com]
- 8. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Turbidimetric Assay to Determine the Potency of Daptomycin in Lyophilized Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Ceftriaxone Treatment in Animal Models of Bacterial Meningitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftriaxone (B1232239) in preclinical animal models of bacterial meningitis. The following sections detail experimental protocols for inducing meningitis and administering treatment, along with quantitative data from various studies to aid in experimental design and data interpretation.
Introduction
Bacterial meningitis is a life-threatening infection of the central nervous system that requires prompt and effective antibiotic therapy. Ceftriaxone, a third-generation cephalosporin, is a cornerstone of treatment for bacterial meningitis due to its broad spectrum of activity against common meningeal pathogens and its ability to penetrate the blood-brain barrier.[1] Animal models are indispensable tools for evaluating the efficacy of antibiotics like ceftriaxone, understanding disease pathogenesis, and developing novel therapeutic strategies.[2] This document outlines key considerations and methodologies for utilizing ceftriaxone in established animal models of bacterial meningitis.
Key Experimental Parameters and Quantitative Data
The efficacy of ceftriaxone in treating bacterial meningitis is influenced by several factors, including the animal model, the bacterial strain, the ceftriaxone dosage, and the timing of treatment initiation. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Ceftriaxone Treatment Protocols in Rabbit Models of Pneumococcal Meningitis
| Bacterial Strain | Rabbit Model | Inoculum Size (CFU) | Ceftriaxone Dosage | Treatment Schedule | Key Outcomes | Reference |
| Streptococcus pneumoniae (penicillin-sensitive) | New Zealand White | ~10^5 (intracisternal) | 125 mg/kg (IV) | Single dose | Similar bactericidal activity to trovafloxacin (B114552) and vancomycin | [3] |
| S. pneumoniae (cephalosporin-resistant) | Not Specified | Not Specified | 150 or 400 mg/kg/day (in one or two doses) | Daily for a specified duration | T>MBC in CSF correlated with bacterial killing rate; sterilization of CSF achieved when T>MBC was 95-100% | [4] |
| S. pneumoniae (penicillin-sensitive) | Not Specified | Not Specified | Not Specified (with or without dexamethasone) | Not Specified | No significant difference in efficacy with concomitant dexamethasone (B1670325) use | [5] |
| S. pneumoniae (penicillin- and cephalosporin-resistant) | Not Specified | Not Specified | Single dose (dosage not specified) | Two doses, 5 hours apart | Ineffective as a single agent against highly resistant strains; synergistic with vancomycin | [6] |
Table 2: Ceftriaxone Treatment Protocols in Rodent Models of Meningitis
| Bacterial Strain | Animal Model | Inoculum Size (CFU) | Ceftriaxone Dosage | Treatment Schedule | Key Outcomes | Reference |
| Neisseria meningitidis Group C | BALB/c mice | Not Specified | 100 mg/kg (SC) | 18, 24, and 40 hours post-infection | Equally effective as ceftriaxone + doxycycline (B596269) in controlling bacterial replication; 94.4% survival | [7][8][9] |
| Streptococcus pneumoniae | Infant Wistar rats | Not Specified | Not Specified (in combination with daptomycin (B549167) and doxycycline) | Not Specified | Combination therapy increased survival rate from 64.1% to 85.8% and reduced inflammatory cytokines compared to ceftriaxone alone | [10] |
Experimental Protocols
The following are detailed protocols for inducing bacterial meningitis and administering ceftriaxone treatment in common animal models. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Induction of Bacterial Meningitis via Intracisternal Injection in Rabbits
This protocol describes the induction of meningitis in rabbits, a commonly used model for studying bacterial meningitis.
Materials:
-
New Zealand White rabbits (2-2.5 kg)
-
Anesthetic (e.g., ketamine and xylazine)
-
Clippers and surgical scrub
-
25-gauge needle
-
Stereotaxic frame (optional, but recommended for precision)[1][11]
-
Bacterial culture of the desired strain (e.g., Streptococcus pneumoniae)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for bacterial concentration determination
Procedure:
-
Animal Preparation: Anesthetize the rabbit using an appropriate anesthetic regimen. Shave the area over the back of the neck to expose the skin.
-
Positioning: Place the rabbit in a stereotaxic frame or hold it firmly with its head flexed downwards to open the space between the occipital bone and the first cervical vertebra.[1]
-
Injection Site Identification: Palpate the cisterna magna, which is a fluid-filled space at the base of the skull.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 10^5 CFU/mL).
-
Intracisternal Injection: Carefully insert a 25-gauge needle into the cisterna magna. A slight "pop" may be felt as the needle penetrates the dura mater.
-
CSF Aspiration and Inoculation: Aspirate a small amount of cerebrospinal fluid (CSF) to confirm correct needle placement. Slowly inject the bacterial inoculum (typically 0.2-0.3 mL).[12]
-
Post-injection Monitoring: Monitor the animal closely for signs of meningitis, which may include fever, lethargy, and neurological symptoms.
Protocol 2: Induction of Bacterial Meningitis via Intracisternal Injection in Mice
This protocol outlines the procedure for inducing meningitis in mice.
Materials:
-
BALB/c mice (6 weeks old, 18-20 g)[9]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Insulin syringe with a 30-gauge needle
-
Bacterial culture of the desired strain (e.g., Neisseria meningitidis)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Anesthesia: Anesthetize the mouse using a suitable anesthetic.
-
Positioning: Position the mouse in a stereotaxic apparatus or hold it securely with its head tilted forward.
-
Injection: Insert the needle perpendicularly through the skin and muscle into the cisterna magna.
-
Inoculation: Slowly inject a small volume (e.g., 10-20 µL) of the bacterial suspension.
-
Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor for clinical signs of meningitis.
Protocol 3: Ceftriaxone Administration
This protocol details the preparation and administration of ceftriaxone.
Materials:
-
Ceftriaxone sodium powder for injection
-
Sterile water for injection or 0.9% sodium chloride
-
Syringes and needles appropriate for the route of administration (IV, IM, or SC)
Procedure:
-
Reconstitution: Reconstitute the ceftriaxone powder with the appropriate volume of sterile diluent to achieve the desired concentration.
-
Dosage Calculation: Calculate the volume of the reconstituted solution needed based on the animal's weight and the target dosage (e.g., 100 mg/kg).
-
Administration: Administer the ceftriaxone solution via the chosen route (intravenous, intramuscular, or subcutaneous) at the time points specified in the experimental design. For example, in a mouse model of meningococcal meningitis, treatment can be initiated 18 hours post-infection and repeated at 24 and 40 hours.[7][8][9]
Protocol 4: Assessment of Bacterial Load in CSF and Brain Tissue
This protocol describes how to quantify the bacterial burden in the central nervous system.
Materials:
-
Sterile instruments for tissue collection
-
Phosphate-buffered saline (PBS)
-
Stomacher or tissue homogenizer
-
Blood agar (B569324) plates
-
Incubator
Procedure:
-
Sample Collection: At the experimental endpoint, euthanize the animal and aseptically collect CSF and brain tissue.
-
Tissue Homogenization: Weigh the brain tissue and homogenize it in a known volume of sterile PBS.
-
Serial Dilutions: Prepare serial dilutions of the CSF and brain homogenate in PBS.
-
Plating: Plate the dilutions onto blood agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C in a 5% CO2 atmosphere for 18-24 hours.[13] Count the number of colony-forming units (CFU) to determine the bacterial concentration in the original samples.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for studies involving ceftriaxone treatment in animal models of bacterial meningitis.
Caption: Experimental workflow for ceftriaxone treatment in animal models of bacterial meningitis.
Caption: Key factors influencing the therapeutic efficacy of ceftriaxone in bacterial meningitis models.
References
- 1. An improved protocol to establish experimental tuberculous meningitis in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacodynamics and bactericidal activity of ceftriaxone therapy in experimental cephalosporin-resistant pneumococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of antimicrobial regimens for treatment of experimental penicillin- and cephalosporin-resistant pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined therapy with ceftriaxone and doxycycline does not improve the outcome of meningococcal meningitis in mice compared to ceftriaxone monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined therapy with ceftriaxone and doxycycline does not improve the outcome of meningococcal meningitis in mice compared to ceftriaxone monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. An improved protocol to establish experimental tuberculous meningitis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. Bacterial identification in cerebrospinal fluid of domestic species with neurologic signs: a retrospective case-series study in 136 animals (2005–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing ceftriaxone sodium precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of ceftriaxone (B1232239) sodium in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of ceftriaxone sodium solutions.
1. Question: My reconstituted this compound solution appears cloudy or has formed a precipitate immediately after preparation. What are the possible causes and solutions?
Answer:
Immediate cloudiness or precipitation upon reconstitution is often due to the use of an inappropriate diluent or incorrect reconstitution technique.
-
Primary Cause: The most common reason is the use of calcium-containing diluents, such as Ringer's solution or Hartmann's solution.[1][2][3] Ceftriaxone readily forms an insoluble precipitate with calcium ions.[4][5][6]
-
Troubleshooting Steps:
-
Verify the Diluent: Immediately check the composition of the diluent used. Ceftriaxone for injection should only be reconstituted with compatible diluents.[7][8]
-
Recommended Diluents: Use sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.[7][8]
-
Solution: Discard the precipitated solution and prepare a fresh solution using one of the recommended diluents. Ensure thorough mixing until the powder is completely dissolved.[7]
-
2. Question: A precipitate formed after mixing my this compound solution with another intravenous drug for co-administration. How do I identify the issue and prevent it?
Answer:
Precipitation upon mixing with other drugs indicates a chemical incompatibility.
-
Known Incompatibilities: Ceftriaxone is known to be incompatible with several other drugs in solution, including vancomycin, amsacrine, aminoglycosides, and fluconazole.[3][7]
-
Troubleshooting Workflow:
-
Preventative Measures:
-
Do not mix ceftriaxone and calcium-containing solutions in the same intravenous administration line. [1][2] * For patients older than 28 days, ceftriaxone and calcium-containing solutions may be administered sequentially if the infusion lines are thoroughly flushed with a compatible fluid between infusions. [9][10]
-
3. Question: My ceftriaxone solution was clear upon preparation but developed a precipitate during storage. What factors could be responsible?
Answer:
Delayed precipitation can be influenced by storage conditions such as temperature, pH, and the duration of storage.
-
Temperature Effects: Storing reconstituted solutions at room temperature for extended periods can lead to degradation and potential precipitation. Refrigeration generally enhances stability.
-
pH Influence: The stability of ceftriaxone is pH-dependent. The pH of a 1% aqueous solution of this compound is approximately 6.7. [11][12]Deviations from the optimal pH range of 2.5 to 4.5 can decrease stability. [13]* Storage Guidelines: Adhere to the recommended storage times and temperatures for reconstituted solutions to maintain potency and prevent precipitation.
| Diluent | Concentration | Storage Temperature | Stability |
| Sterile Water for Injection | 100 mg/mL | Room Temperature (25°C) | 2 days [7][14] |
| Sterile Water for Injection | 100 mg/mL | Refrigerated (4°C) | 10 days [7][15] |
| 0.9% Sodium Chloride | 10-40 mg/mL | Room Temperature (25°C) | 2 days [3] |
| 0.9% Sodium Chloride | 10-40 mg/mL | Refrigerated (4°C) | 10 days [3] |
| 5% Dextrose | 10-40 mg/mL | Room Temperature (25°C) | 2 days [3] |
| 5% Dextrose | 10-40 mg/mL | Refrigerated (4°C) | 10 days [3] |
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in water?
This compound is readily soluble in water. [11]Its solubility at 25°C is approximately 40 g/100 mL. [4] 2. What is the primary mechanism of ceftriaxone precipitation with calcium?
Ceftriaxone can react with calcium ions to form a highly insoluble salt, calcium ceftriaxone. [4]This precipitation is a significant concern, especially in intravenous therapy where ceftriaxone and calcium-containing solutions might be co-administered. [5][6]
Caption: Formation of insoluble calcium ceftriaxone precipitate.
3. Are there specific patient populations at higher risk for ceftriaxone-calcium precipitation?
Yes, neonates (infants ≤ 28 days old) are at a greater risk of ceftriaxone-calcium precipitation. [6][9]This increased risk is due to factors such as impaired bilirubin (B190676) binding and the potential need for calcium-containing intravenous solutions. [6]Fatalities have been reported in neonates due to this interaction. [16][17] 4. What is the recommended procedure for reconstituting this compound for injection?
The reconstitution procedure depends on the intended route of administration (intravenous or intramuscular).
-
For Intravenous (IV) Administration (100 mg/mL):
-
Add 9.6 mL of a compatible diluent (e.g., sterile water for injection) to a 1g vial of ceftriaxone. [7] 2. Shake the vial thoroughly until the powder is completely dissolved. [7]* For Intramuscular (IM) Administration (250 mg/mL):
-
Add 3.6 mL of a suitable diluent to a 1g vial of ceftriaxone. [7] 2. Shake well until complete dissolution. [7] 5. How does pH affect the stability of this compound solutions?
-
This compound is more stable in acidic conditions and less stable in basic conditions. [15]The pH of maximum stability has been reported to be between 2.5 and 4.5. [13]In one study, the stability of ceftriaxone was maximal at a pH of 7.5 over a 6-hour period, with less than 10% degradation in the pH range of 6.5 to 8.5. [18]However, degradation was more rapid at a pH of 5.5. [18]
Experimental Protocols
Protocol 1: Visual Compatibility Testing of this compound with a Co-administered Drug
Objective: To visually assess the physical compatibility of a reconstituted this compound solution with another intravenous drug solution.
Materials:
-
This compound for injection
-
Sterile water for injection
-
Test drug for co-administration
-
Appropriate diluent for the test drug
-
Sterile glass test tubes
-
Pipettes
-
Black and white background for observation
Methodology:
-
Prepare Ceftriaxone Solution: Reconstitute this compound to a final concentration of 40 mg/mL with sterile water for injection.
-
Prepare Test Drug Solution: Prepare the test drug solution to its highest clinically relevant concentration using the recommended diluent.
-
Mixing: In a sterile glass test tube, mix equal volumes (e.g., 5 mL) of the ceftriaxone solution and the test drug solution.
-
Observation: Immediately observe the mixture against both a black and a white background for any signs of precipitation, color change, or gas formation.
-
Timed Observations: Continue to observe the mixture at regular intervals (e.g., 15 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours).
-
Control: Prepare control solutions of each drug diluted with an equal volume of 5% dextrose in water to observe for any changes in the individual drug solutions over time.
Protocol 2: Determination of this compound Stability under Different Temperature Conditions
Objective: To evaluate the chemical stability of reconstituted this compound at various temperatures over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reconstituted this compound solution (e.g., 100 mg/mL in sterile water for injection)
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)
-
Temperature-controlled storage units (refrigerator at 2-8°C, room temperature at 20-25°C, and an incubator at 37°C)
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation: Prepare a fresh solution of this compound at a known concentration (e.g., 100 mg/mL).
-
Initial Analysis (Time 0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system to determine the initial concentration (C₀).
-
Storage: Aliquot the remaining stock solution into separate vials and store them at the different temperature conditions (4°C, 25°C, and 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for room temperature and 37°C; and 0, 1, 3, 7, 10 days for 4°C), remove a vial from each temperature condition.
-
HPLC Analysis: Dilute an aliquot from each vial to the target concentration and analyze by HPLC to determine the ceftriaxone concentration (Cₜ).
-
Data Analysis: Calculate the percentage of the initial ceftriaxone concentration remaining at each time point for each temperature. The stability is often defined as the time at which the concentration drops below 90% of the initial concentration.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. medicines.org.uk [medicines.org.uk]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Notice to Hospitals Regarding Ceftriaxone–Calcium Incompatibility: What’s a Clinician to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. droracle.ai [droracle.ai]
- 8. ismp-canada.org [ismp-canada.org]
- 9. Evaluation of a Potential Clinical Interaction between Ceftriaxone and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updated advice: ceftriaxone and calcium precipitation [medsafe.govt.nz]
- 11. This compound [dailymed.nlm.nih.gov]
- 12. Ceftriaxone: Package Insert / Prescribing Information [drugs.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. The Stability of this compound Injection with the Various Storage Methods after Reconstitution -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]
- 15. rjptonline.org [rjptonline.org]
- 16. publications.aap.org [publications.aap.org]
- 17. Concomitant Ceftriaxone and Intravenous Calcium Therapy in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Ceftriaxone Sodium for In Vitro Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ceftriaxone (B1232239) sodium concentration in in vitro neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ceftriaxone-mediated neuroprotection in vitro?
A1: The primary neuroprotective mechanism of ceftriaxone is through the upregulation of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[1][2][3] This transporter is predominantly expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft.[3] By increasing GLT-1 expression and activity, ceftriaxone enhances the reuptake of excess glutamate, thereby mitigating glutamate-induced excitotoxicity, a common pathway of neuronal injury in many neurological disorders.[1][2][4]
Q2: Are there other neuroprotective mechanisms of ceftriaxone besides GLT-1 upregulation?
A2: Yes, emerging evidence suggests that ceftriaxone may exert neuroprotection through additional mechanisms. These include inhibiting ferroptosis, a form of iron-dependent programmed cell death, by regulating the expression of solute carrier family 7 member 11 and glutathione (B108866) peroxidase 4.[5][6] Furthermore, in models of Parkinson's disease, ceftriaxone has been shown to directly bind to and block the polymerization of α-synuclein, a protein prone to aggregation in this condition.[7][8] Ceftriaxone can also suppress the activation of microglia and astrocytes, thereby reducing neuroinflammation.[5][6]
Q3: What is a typical effective concentration range for ceftriaxone in in vitro studies?
A3: The effective concentration of ceftriaxone can vary depending on the in vitro model and the specific endpoint being measured. Based on published studies, a common starting range to explore is 10 µM to 300 µM.[4][5][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long does it take for ceftriaxone to upregulate GLT-1 expression in vitro?
A4: The upregulation of GLT-1 expression by ceftriaxone is not immediate and typically requires a pre-treatment period. In vitro studies have shown that effects on GLT-1 expression can be observed as early as 48 hours after administration and may persist for several days.[10][11] Treatment durations of 3 to 7 days are commonly reported to achieve significant upregulation of GLT-1.[4][9]
Q5: Is the neuroprotective effect of ceftriaxone dependent on the specific in vitro model used?
A5: Yes, the neuroprotective effects of ceftriaxone can be highly dependent on the experimental model.[9] For instance, while some studies demonstrate robust neuroprotection and GLT-1 upregulation in certain models, others have shown neuroprotective effects that are independent of changes in GLT-1 protein expression, suggesting a modulation of transporter activity instead.[9] Therefore, it is important to carefully select an in vitro model that is most relevant to the research question.
Data Presentation: Ceftriaxone Concentration and Neuroprotective Effects
The following table summarizes quantitative data from various in vitro studies on the neuroprotective effects of ceftriaxone.
| In Vitro Model | Toxin/Injury Model | Ceftriaxone Concentration | Treatment Duration | Observed Neuroprotective Effects | Reference |
| Organotypic rat spinal cord cultures | Kainate (100 µM) | 10 µM | 3 days | Significantly decreased delayed cell death and limited motoneuron damage. | [4] |
| PC12 cells | 6-hydroxydopamine (6-OHDA, 25 µM) | 10 µM, 100 µM | 24 hours | Increased cell viability. | [7] |
| Primary cortical astrocytes | 1-methyl-4-phenylpyridinium (MPP+, 1 µM) | 100 µM | 48 hours | Increased glutamate transport and expression of membrane-bound GLT-1. | [10] |
| SH-SY5Y cells | 1-methyl-4-phenylpyridinium (MPP+, 1 µM) | 300 µM | 24 hours (4h pre-treatment) | Reversed the reduction in tyrosine hydroxylase (TH) expression. | [5] |
| BV2 microglia | Lipopolysaccharide (LPS, 100 ng/ml) | 300 µM | 24 hours (4h pre-treatment) | Reversed the increase in iNOS and COX-2 mRNA and protein expression. | [5] |
| C8-D1A astrocytes | Tumor necrosis factor-α (TNF-α, 10 ng/ml) | 300 µM | 24 hours (4h pre-treatment) | Reduced the mRNA and protein expression of iNOS and COX-2. | [5] |
| Organotypic hippocampal slices | Oxygen-glucose deprivation (OGD) | 10-200 µM | 5 days | No significant reduction in neuronal damage. | [9] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/CCK-8)
This protocol provides a general guideline for assessing the neuroprotective effect of ceftriaxone against a neurotoxin using common cell viability assays.
-
Cell Plating: Seed neuronal or glial cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Ceftriaxone Pre-treatment: Prepare fresh solutions of ceftriaxone sodium in the appropriate cell culture medium. Pre-treat the cells with a range of ceftriaxone concentrations (e.g., 10 µM, 100 µM, 300 µM) for the desired duration (e.g., 24-72 hours). Include a vehicle control group.
-
Induction of Neurotoxicity: After the pre-treatment period, introduce the neurotoxin (e.g., MPP+, glutamate, LPS) to the wells, except for the control and ceftriaxone-only groups.
-
Incubation: Incubate the plate for the time required for the toxin to induce cell death (typically 24 hours).
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well and incubate for 1-4 hours at 37°C. Then, add 100 µl of solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[12]
-
For CCK-8 assay: Add 10 µl of CCK-8 solution to each well, incubate for 2 hours at 37°C, and measure the absorbance at 450 nm.[5]
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Western Blot for GLT-1 Expression
This protocol outlines the steps to determine the effect of ceftriaxone on GLT-1 protein expression.
-
Cell Culture and Treatment: Culture astrocytes or co-cultures in 6-well plates. Treat the cells with the desired concentration of ceftriaxone for the appropriate duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GLT-1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No neuroprotective effect observed. | - Ceftriaxone concentration is too low or too high (causing toxicity).- Insufficient pre-treatment time.- The chosen in vitro model is not responsive to ceftriaxone's mechanism of action. | - Perform a dose-response curve to determine the optimal concentration.- Increase the pre-treatment duration (e.g., up to 7 days).- Consider using a different cell type or injury model. The protective effects of ceftriaxone can be model-dependent.[9] |
| Inconsistent results between experiments. | - Instability of ceftriaxone in solution.- Variability in cell health or passage number. | - Prepare fresh ceftriaxone solutions for each experiment. Ceftriaxone solutions in dextrose 5% or sterile water (100mg/ml) are stable for up to 3 days at 25°C and 10 days at 4°C.[13] Stability in other media should be verified.- Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
| No increase in GLT-1 expression after ceftriaxone treatment. | - Insufficient treatment duration.- The neuroprotective effect may be independent of GLT-1 upregulation in your model. | - Extend the ceftriaxone treatment period.- Investigate other potential mechanisms, such as changes in GLT-1 transporter activity (without a change in protein level), inhibition of neuroinflammation, or anti-ferroptotic effects.[5][9] |
| Ceftriaxone appears to be toxic to the cells. | - The concentration used is too high.- The purity of the this compound is low. | - Perform a toxicity assay to determine the maximum non-toxic concentration of ceftriaxone for your specific cell type.- Ensure the use of high-purity, cell culture-grade this compound. |
Visualizations
Caption: Workflow for optimizing ceftriaxone concentration for in vitro neuroprotection.
Caption: Ceftriaxone's primary neuroprotective signaling pathway.
References
- 1. Frontiers | Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming [frontiersin.org]
- 2. Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftriaxone-mediated upregulation of the glutamate transporter GLT-1 contrasts neurotoxicity evoked by kainate in rat organotypic spinal cord cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ceftriaxone Blocks the Polymerization of α-Synuclein and Exerts Neuroprotective Effects in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftriaxone blocks the polymerization of α-synuclein and exerts neuroprotective effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective potential of ceftriaxone in in vitro models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Ceftriaxone Sodium Degradation and Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftriaxone (B1232239) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of ceftriaxone sodium and the interference of its degradation products in experimental analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation.[1][2][3] The main degradation pathways involve the opening of the β-lactam ring, cleavage of the -CH2-S- bond at the C-3 position, and isomerization.[4] Degradation is notably accelerated in acidic and oxidative environments.[1][2][3]
Q2: What are the common degradation products of this compound?
A2: Under different stress conditions, this compound degrades into several products. A principal degradation product formed in acidic, basic, and neutral solutions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine.[4] Other degradation pathways can lead to the formation of various impurities, including polymerized forms, which are of particular concern due to potential safety risks like hypersensitivity.[5] The specific degradation products can vary depending on the pH, temperature, and presence of oxidizing agents.[4][6]
Q3: How do the degradation products of this compound interfere with analytical measurements?
A3: Degradation products can interfere with analytical measurements by co-eluting with the parent drug peak in chromatographic methods like High-Performance Liquid Chromatography (HPLC), leading to inaccurate quantification.[7][8] This interference can mask the true concentration of this compound, compromising the assessment of its stability and potency.[9][10] Therefore, the use of a validated stability-indicating analytical method is crucial to separate and quantify this compound in the presence of its degradation products.[7][9][10]
Q4: What are the optimal storage conditions to minimize this compound degradation?
A4: Aqueous solutions of ceftriaxone are unstable, and their stability is dependent on pH and temperature.[11] The ideal pH for stability in an aqueous solution is approximately 7.5.[11] Degradation occurs more rapidly at lower or higher pH levels.[11] While stable for a few days at room temperature, for longer-term storage, it is recommended to keep solutions at lower temperatures.[11]
Troubleshooting Guide
Problem 1: Unexpected peaks are observed in my HPLC chromatogram during the analysis of a this compound sample.
-
Possible Cause: These unexpected peaks are likely degradation products of this compound. The presence of these extra peaks indicates that the sample may have been exposed to stressful conditions such as improper pH, high temperature, light, or oxidizing agents.[1][2][3]
-
Solution:
-
Verify the storage conditions of your sample and ensure it has been protected from light and stored at the recommended temperature.
-
Review the pH of your sample solution; the optimal pH for ceftriaxone stability is around 7.0-7.5.[8][11]
-
Employ a validated stability-indicating HPLC method that is capable of resolving the main drug peak from all potential degradation product peaks.[7][8] This often involves optimizing the mobile phase composition and using a suitable column, such as a C18 column.[5][12]
-
Problem 2: The concentration of this compound in my sample is lower than expected.
-
Possible Cause: A lower than expected concentration is a strong indicator of degradation. Ceftriaxone is particularly susceptible to degradation in acidic and oxidative environments.[1][2][3] Even exposure to room temperature for an extended period can lead to a significant decrease in the active pharmaceutical ingredient (API) content.[13]
-
Solution:
-
Prepare fresh samples for analysis and handle them under conditions that minimize degradation (e.g., controlled temperature, protection from light, and use of appropriate buffers).
-
Perform a forced degradation study to intentionally degrade the drug under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation product peaks and confirming that your analytical method can separate them from the intact drug.[8]
-
Problem 3: The color of my this compound solution has changed over time.
-
Possible Cause: Color changes in a this compound solution are often a visual sign of degradation. As the drug degrades, the chemical structures of the resulting products can absorb light differently, leading to a change in the solution's appearance.[13]
-
Solution:
-
Do not use discolored solutions for experiments where the purity and concentration of ceftriaxone are critical.
-
Prepare fresh solutions immediately before use whenever possible.
-
If solutions need to be stored, they should be kept at a low temperature and protected from light to slow down the degradation process.[11]
-
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | Room Temperature | Significant | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temperature | Stable | [1] |
| Oxidative Degradation | 5% H₂O₂ | 1 hour | Room Temperature | Significant | [1] |
| Photolytic Degradation | UV radiation (254 nm) | 24 hours | - | Slight | [1] |
| Thermal Degradation | Solid drug | 24 hours | 100°C | Slight | [1] |
| Aqueous Solution | - | 100 hours | 23°C | Drops below 90% API | [13] |
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method for this compound
This protocol is a representative example for the analysis of this compound and its degradation products.
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[5][7][13]
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)[5]
-
Methanol (HPLC grade)[7]
-
Potassium phosphate (B84403) buffer (pH 7.0)[8]
-
Triethylamine[8]
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: Acclaim 120 C18 (250 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine (B128534) in a ratio of 23:77:0.2 (v/v/v).[8]
-
Flow Rate: 1.15 mL/min.[7]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., water).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations.
-
Prepare the sample solution by dissolving the this compound sample in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the ceftriaxone peak based on the retention time and peak area of the standard. Degradation products will appear as separate peaks.
-
Visualizations
Caption: Simplified degradation pathways of this compound.
Caption: Experimental workflow for HPLC analysis of ceftriaxone.
References
- 1. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of this compound in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. theaspd.com [theaspd.com]
- 10. theaspd.com [theaspd.com]
- 11. A Review of Methods for Removal of Ceftriaxone from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Variability in Animal Studies with Ceftriaxone Sodium
Welcome to the technical support center for researchers utilizing ceftriaxone (B1232239) sodium in animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help manage variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Dosing and Administration
Q1: I'm observing high variability in the behavioral effects of ceftriaxone. What could be the cause?
A1: Variability in behavioral outcomes is a common challenge. Several factors related to dosing and administration can contribute:
-
Dose-Response Relationship: The effects of ceftriaxone, particularly on glutamate (B1630785) transporter GLT-1 expression, are dose-dependent. A dose of 50 mg/kg may not be sufficient to upregulate GLT-1 or affect behavior, whereas doses of 100 mg/kg and 200 mg/kg have been shown to be effective.[1] Ensure your chosen dose is appropriate for the intended molecular and behavioral endpoints.
-
Duration of Treatment: The onset of GLT-1 upregulation can take time. Studies show that treatment for at least two to five days is often necessary to see significant molecular and behavioral changes.[1][2][3] Short-term administration may not yield consistent results.[4][5]
-
Timing of Administration: The pharmacokinetics of ceftriaxone can vary depending on the time of day it is administered, which can affect its clearance and overall exposure.[6][7] Establishing a consistent daily administration time relative to the light-dark cycle is crucial for minimizing this source of variability.
-
Route of Administration: The route of administration (intraperitoneal, subcutaneous, intravenous) significantly impacts the absorption rate, peak serum concentration (Cmax), and bioavailability.[8][9] Intramuscular and subcutaneous injections will have different pharmacokinetic profiles compared to intravenous administration, which can influence the onset and duration of action.[8]
Q2: My results for GLT-1 upregulation are inconsistent across different brain regions. Is this expected?
A2: Yes, this is an expected finding. While ceftriaxone (at 200 mg/kg) consistently increases GLT-1 expression in the hippocampus of healthy rodents, this effect is not as reliably observed in other brain regions like the prefrontal cortex or nucleus accumbens.[1] The density of GLT-1 expression, which is higher in the hippocampus, may contribute to its sensitivity to ceftriaxone's effects.[1] Variability can also arise if the animal model used already has altered GLT-1 levels as part of its pathology. Ceftriaxone is particularly effective at restoring GLT-1 expression when it is decreased in a disease model.[1]
Q3: We are using subcutaneous injections and observing skin reactions at the injection site. How can we mitigate this?
A3: Local tissue reactions, including trauma and inflammation, can occur with subcutaneous administration, especially with high concentrations or bolus injections.[10][11][12] To reduce this:
-
Lower the Concentration: Administering the same total dose at a lower concentration over a longer period can significantly reduce local tissue response.[11][12]
-
Rotate Injection Sites: If daily injections are required, rotate the site to allow for tissue recovery.[11][12]
-
Monitor for Complications: Be aware that injection site trauma can sometimes lead to side effects like reversible anemia due to chronic blood loss.[10]
Solution Preparation and Stability
Q4: How should I prepare and store my ceftriaxone sodium solution for injection to ensure its stability?
A4: The stability of reconstituted this compound is dependent on the diluent, concentration, and storage temperature.
-
Diluents: Sterile water for injection and 5% dextrose are common diluents that provide good stability.[13]
-
Storage Temperature:
-
Concentration: Higher concentrations may reduce stability. For instance, a 100 mg/mL solution in lidocaine (B1675312) 1% is stable for longer at 4°C than a 250 mg/mL solution.[13] Always use freshly prepared solutions when possible or adhere strictly to established stability timelines.
Data Tables
Table 1: Pharmacokinetic Parameters of Ceftriaxone in Animal Models
This table summarizes key pharmacokinetic parameters of ceftriaxone administered via different routes in dogs and cats. This data can help researchers select the appropriate administration route to achieve the desired drug exposure profile.
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | tmax (h) | Bioavailability (%) | Terminal Half-life (h) | Reference |
| Dog | IV | 50 | - | - | - | 0.88 | [8] |
| Dog | IM | 50 | 115.10 ± 16.96 | 0.54 ± 0.24 | 102 ± 27 | 1.17 | [8] |
| Dog | SC | 50 | 69.28 ± 14.55 | 1.29 ± 0.64 | 106 ± 14 | 1.73 | [8] |
| Cat | IV | 25 | - | - | - | 1.73 ± 0.23 | [16] |
| Cat | IM | 25 | 54.40 ± 12.92 | 0.33 ± 0.07 | 85.72 ± 14.74 | - | [16] |
| Cat | SC | 25 | 42.35 ± 17.62 | 1.27 ± 0.95 | 118.28 ± 39.17 | - | [16] |
IV: Intravenous, IM: Intramuscular, SC: Subcutaneous, Cmax: Maximum concentration, tmax: Time to maximum concentration.
Table 2: Dose-Dependent Effects of Ceftriaxone in Rodent Models
This table highlights the importance of dose selection for achieving desired outcomes in studies targeting GLT-1 upregulation and behavioral changes.
| Animal Model | Dose (mg/kg/day) | Duration | Key Finding | Reference |
| Rat (Cocaine Reinstatement) | 50 | 5 days | No effect on GLT-1 or reinstatement | [1] |
| Rat (Cocaine Reinstatement) | 100, 200 | 5 days | Upregulated GLT-1, attenuated reinstatement | [1] |
| Rat (Parkinson's Model) | 100, 200 | 14 days | Improved cognitive and motor deficits | [1][17] |
| Mouse (ALS Model) | 100 | From 13 wks | No increase in survival time | [1] |
| Mouse (ALS Model) | 200 | From 12 wks | Increased survival by 10 days, increased GLT-1 | [1] |
| Rat (Alcohol Preferring) | 100 | 5 days | Reduced ethanol (B145695) intake, upregulated GLT-1 and xCT | [3] |
Experimental Protocols & Visualizations
Protocol: Intraperitoneal (IP) Injection in Rats
This protocol provides a standardized method for administering this compound via intraperitoneal injection, a common route in rodent studies.
Materials:
-
Sterile ceftriaxone solution (warmed to room temperature)
-
Appropriately sized sterile syringe (e.g., 1-3 mL)
-
70% Isopropyl alcohol swabs
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to calculate the precise injection volume. The maximum recommended volume is typically < 10 mL/kg.[18][19] Draw the calculated volume of the ceftriaxone solution into the syringe.
-
Restraint: Manually restrain the rat, ensuring it is secure but not overly stressed. The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward. This allows abdominal organs to shift away from the injection site.[20][21]
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum (on the left) and the urinary bladder.[18][20]
-
Injection:
-
Clean the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-40° angle to the abdominal wall.[18][19]
-
Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate improper placement in a vessel or the bladder. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle and syringe.[20][21]
-
If aspiration is clear, depress the plunger smoothly to inject the solution.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Signaling Pathway: Ceftriaxone-Mediated GLT-1 Upregulation
Ceftriaxone is known to increase the expression of the glutamate transporter GLT-1, which is crucial for clearing excess glutamate from the synaptic cleft. This neuroprotective mechanism is believed to involve the activation of the Akt/NF-κB signaling pathway.
-
Ceftriaxone Administration: Ceftriaxone crosses the blood-brain barrier.
-
Akt Activation: It promotes the phosphorylation of Akt (Protein Kinase B).[3]
-
NF-κB Translocation: Phosphorylated Akt leads to the nuclear translocation of the transcription factor NF-κB.[3]
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter region of the GLT-1 gene, initiating its transcription.
-
GLT-1 Expression: Increased transcription leads to the synthesis of more GLT-1 protein, which is then trafficked to the cell membrane of astrocytes.
-
Enhanced Glutamate Uptake: The increased density of GLT-1 transporters on astrocytes enhances the removal of glutamate from the synapse, reducing excitotoxicity.
Troubleshooting Logic: Investigating Inconsistent Behavioral Data
When faced with variable behavioral results, a systematic approach is necessary to identify the source of the inconsistency. This diagram outlines a logical workflow for troubleshooting.
References
- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 3. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Ceftriaxone Decreases MPTP-induced Behavioral Disturbances in Animal Model of Parkinson’s disease | International Clinical Neuroscience Journal [journals.sbmu.ac.ir]
- 6. Daily Variations in Ceftriaxone Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftriaxone | VCA Animal Hospitals [vcahospitals.com]
- 10. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local Tissue Response to Subcutaneous Administration of Ceftriaxone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. research.vt.edu [research.vt.edu]
Technical Support Center: Ceftriaxone Sodium Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by ceftriaxone (B1232239) sodium in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can ceftriaxone sodium interfere with my fluorescence-based assay?
A: Yes, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest as either a decrease in the fluorescent signal (quenching or inner filter effect) or an increase in background fluorescence (autofluorescence). The extent of interference depends on the specific assay conditions, including the concentration of ceftriaxone, the fluorophore being used, and the excitation and emission wavelengths.
Q2: What are the primary mechanisms of this compound interference?
A: The two main mechanisms of interference are:
-
Inner Filter Effect (IFE): this compound absorbs light in the UV region, with a maximum absorbance around 241 nm and another peak at 270 nm[1][2][3][4]. If the excitation or emission wavelengths of your fluorophore overlap with ceftriaxone's absorbance spectrum, it can absorb the excitation light before it reaches the fluorophore or absorb the emitted fluorescence before it reaches the detector. This leads to an apparent decrease in the fluorescent signal.
-
Fluorescence Quenching: this compound has been observed to quench the intrinsic fluorescence of proteins like lysozyme[5][6]. Quenching is a process where the excited state of a fluorophore is deactivated by a non-radiative pathway upon interaction with another molecule (the quencher), resulting in a decrease in fluorescence intensity.
Q3: Does this compound itself fluoresce (autofluorescence)?
A: While some studies involve chemically converting ceftriaxone into a fluorescent product for analytical purposes, information on the intrinsic fluorescence of the parent this compound molecule is not extensively documented in the provided search results. However, it is always a good practice to check for autofluorescence of any compound being tested in a fluorescence assay. Degradation products of ceftriaxone might also exhibit fluorescence[1][7].
Q4: At what concentrations is this compound likely to cause interference?
A: Interference is concentration-dependent. While a definitive universal threshold is not available, higher concentrations of ceftriaxone are more likely to cause significant interference. It is crucial to perform control experiments to determine the concentration at which this compound begins to affect your specific assay.
Troubleshooting Guides
Problem 1: Decreased fluorescence signal in the presence of ceftriaxone.
This could be due to the inner filter effect or fluorescence quenching.
Caption: Workflow to diagnose the cause of decreased fluorescence signal.
-
To Address Inner Filter Effect (IFE):
-
Reduce Ceftriaxone Concentration: If possible, lower the concentration of ceftriaxone to a range where its absorbance is minimal at your assay's wavelengths.
-
Use Red-Shifted Fluorophores: Select fluorophores with excitation and emission wavelengths further away from ceftriaxone's absorbance spectrum (i.e., in the green, red, or near-infrared range)[8].
-
Mathematical Correction: Correct for the IFE using absorbance measurements. A common formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, A_ex is the absorbance of the sample at the excitation wavelength, and A_em is the absorbance at the emission wavelength[9].
-
Empirical Correction: Create a correction curve by measuring the fluorescence of a stable fluorophore in the presence of increasing concentrations of a non-interacting chromophore that has similar absorbance properties to ceftriaxone[9].
-
-
To Address Fluorescence Quenching:
-
Reduce Ceftriaxone Concentration: This is the most straightforward approach.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others.
-
Time-Resolved Fluorescence (TRF): If quenching is a significant issue, consider using a TRF-based assay, as it can often distinguish between true signal and quenching artifacts.
-
Problem 2: Increased background fluorescence in the presence of ceftriaxone.
This suggests that ceftriaxone or its degradation products may be autofluorescent at the wavelengths used in your assay.
Caption: Workflow to confirm ceftriaxone autofluorescence.
-
Subtract Background: Measure the fluorescence of a "ceftriaxone only" control (at the same concentration as in your experimental samples) and subtract this value from your experimental readings.
-
Use Red-Shifted Fluorophores: Autofluorescence is often more pronounced at shorter wavelengths (UV-blue). Shifting to fluorophores with longer excitation and emission wavelengths can minimize this interference[8].
-
Optimize Filter Sets: Use narrow bandpass filters for excitation and emission to minimize the collection of off-target fluorescence.
-
Time-Resolved Fluorescence (TRF): TRF can be effective in discriminating between the short-lived autofluorescence of a compound and the long-lived signal of a lanthanide-based probe.
Data on Ceftriaxone Interference
The following tables summarize quantitative data on the optical properties of this compound and its potential interference with common fluorescence-based assays.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| UV Absorbance Maximum (λmax) | ~241 nm | [2][3][4] |
| Secondary UV Absorbance Peak | ~270 nm | [1] |
Note: The intrinsic fluorescence properties (excitation/emission maxima and quantum yield) of this compound are not well-documented in the literature. It is recommended to determine these experimentally if significant autofluorescence is suspected.
Table 2: Potential for Interference in Common Fluorescence-Based Assays
| Assay Type | Fluorophore/Reagent Example | Excitation/Emission (nm) | Potential Interference from Ceftriaxone | Mitigation Strategy |
| Cell Viability | AlamarBlue (Resorufin) | ~560 / ~590 | Low to Moderate (less spectral overlap) | Run "ceftriaxone only" controls; consider drug removal before assay[10][11][12][13]. |
| Calcein (B42510) AM (Calcein) | ~494 / ~517 | Moderate to High (potential for IFE) | Use lower ceftriaxone concentrations; run controls[9][14][15][16][17]. | |
| Enzyme Activity | 4-MUP (4-Methylumbelliferone) | ~360 / ~450 | High (significant spectral overlap with absorbance) | Use red-shifted substrates; perform IFE correction. |
| Amplex Red (Resorufin) | ~571 / ~585 | Low to Moderate | Run "ceftriaxone only" controls[18][19][20][21][22]. |
Experimental Protocols
Protocol 1: Determining Ceftriaxone Autofluorescence
-
Prepare a stock solution of this compound in the same buffer used for your assay.
-
Create a dilution series of this compound in your assay buffer, covering the concentration range you plan to use in your experiment.
-
Dispense the solutions into the wells of a microplate (the same type used for your assay).
-
Include a "buffer only" control.
-
Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths and settings as your main experiment.
-
Analyze the data: If the fluorescence intensity increases with ceftriaxone concentration, autofluorescence is present.
Protocol 2: Assessing the Inner Filter Effect (IFE)
-
Prepare a solution of a stable, non-interacting fluorophore with a known concentration in your assay buffer.
-
Prepare a concentrated stock solution of this compound.
-
Measure the fluorescence of the fluorophore solution.
-
Sequentially add small aliquots of the ceftriaxone stock solution to the fluorophore solution, mixing well after each addition.
-
Measure the fluorescence and absorbance (at both excitation and emission wavelengths) of the mixture after each addition.
-
Analyze the data: A decrease in fluorescence intensity that correlates with an increase in absorbance indicates an inner filter effect. You can use this data to generate a correction factor.
Signaling Pathway: Ceftriaxone and GLT-1 Upregulation
Ceftriaxone has been shown to upregulate the expression of the glutamate (B1630785) transporter 1 (GLT-1), which is primarily found on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft. This mechanism is relevant for researchers in neuroscience and drug development studying neurodegenerative diseases.
Caption: Ceftriaxone upregulates GLT-1 expression in astrocytes.
This upregulation of GLT-1 enhances the clearance of glutamate from the synapse, which is a mechanism being explored for therapeutic intervention in conditions associated with glutamate excitotoxicity[23][24][25][26][27][28][29][30][31]. When studying this pathway using fluorescence-based methods (e.g., fluorescent glutamate sensors or reporters of downstream signaling), it is important to be aware of the potential for direct interference from ceftriaxone as outlined in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of this compound in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality of this compound in Lyophilized Powder for Injection Evaluated by Clean, Fast, and Efficient Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Alamar Blue assay optimization to minimize drug interference and inter-assay viability (2023) | Mina N. Dinh | 1 Citations [scispace.com]
- 14. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 15. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Effects of peroxidase substrates on the Amplex red/peroxidase assay: antioxidant properties of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transcriptional Regulation of Glutamate Transporters: From Extracellular Signals to Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Upregulation of GLT-1 by treatment with ceftriaxone alleviates radicular pain by reducing spinal astrocyte activation and neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. GLT-1: The elusive presynaptic glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH and temperature on ceftriaxone stability in solution
Welcome to the technical support center for ceftriaxone (B1232239) stability. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work with ceftriaxone in solution.
Troubleshooting Guides & FAQs
Question 1: My ceftriaxone solution is changing color. Does this indicate degradation?
Answer: Yes, a color change, often to a pale yellow, can indicate a loss of potency and degradation of ceftriaxone. The stability of ceftriaxone in solution is highly dependent on factors like pH, temperature, and the type of diluent used. It is crucial to monitor solutions for any visual changes, such as color alteration or precipitation, as these are often the first signs of instability.
Question 2: I'm observing rapid degradation of ceftriaxone in my experiment. What are the likely causes?
Answer: Rapid degradation of ceftriaxone is typically linked to suboptimal pH and elevated temperatures. Ceftriaxone is most stable in acidic conditions and shows decreased stability in basic solutions.[1] The degradation process often involves the opening of the beta-lactam ring, which is a critical part of its antibacterial activity.[2] High temperatures accelerate this degradation process. Review your experimental conditions, ensuring the pH of your solution is within the optimal range and that the temperature is controlled.
Question 3: What is the optimal pH and temperature for storing ceftriaxone solutions?
Answer: The optimal pH for ceftriaxone stability is generally in the acidic range, with some studies suggesting a pH of 2.5 to 4.5 for maximum stability.[3] However, other research indicates good stability at a pH of around 6.0 and even 7.2.[3][4] It is important to note that ceftriaxone is less stable in basic conditions.[1] For storage, lower temperatures significantly improve stability. Solutions are more stable when refrigerated (e.g., 4°C) compared to room temperature (25°C).[1] For long-term storage, freezing at -20°C or below is recommended.[4][5]
Question 4: I need to prepare a ceftriaxone solution for an experiment that will last several hours at room temperature. What diluent should I use?
Answer: For short-term experiments at room temperature, using sterile water for injection or a 5% dextrose solution is a good choice. Ceftriaxone in these diluents has shown stability for several hours to a few days at room temperature.[1][6] It is advisable to prepare the solution fresh if possible and protect it from light. Avoid using diluents with a high pH, such as lidocaine (B1675312) solutions, as they can accelerate degradation.[1]
Question 5: I'm seeing unexpected peaks in my HPLC analysis of a ceftriaxone solution. What could they be?
Answer: Unexpected peaks in an HPLC chromatogram are likely degradation products of ceftriaxone. The degradation of ceftriaxone can follow several pathways, including hydrolysis of the β-lactam ring, cleavage of the side chains, and isomerization.[7] The specific degradation products formed will depend on the conditions (pH, temperature, light exposure). It is recommended to use a stability-indicating HPLC method that can effectively separate the intact ceftriaxone from its degradation products to accurately quantify the remaining active ingredient.
Quantitative Data Summary
The stability of ceftriaxone is significantly influenced by pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of Temperature on Ceftriaxone Stability in Different Media
| Temperature | Medium | Initial Concentration | Stability (Time to <90% of initial concentration) |
| 25°C | Dextrose 5% | 100 mg/mL | 3 days[1] |
| 4°C | Dextrose 5% | 100 mg/mL | 10 days[1] |
| 25°C | Lidocaine 1% | 100 mg/mL | 8 hours[1] |
| 4°C | Lidocaine 1% | 100 mg/mL | 9 days[1] |
| 37°C | Undiluted Human Serum | Not Specified | < 120 hours[4] |
| 4°C | Undiluted Human Serum | Not Specified | > 55 days[4] |
| -20°C, -40°C, -70°C | Diluted Human Serum (pH 6.0) | Not Specified | > 3 months[4] |
| 25°C & 30°C | 0.9% Sodium Chloride | Not Specified | Stable for 30 hours[8] |
| 37°C | 0.9% Sodium Chloride | Not Specified | Stable for 24 hours[8] |
Table 2: Influence of pH on Ceftriaxone Degradation
| pH Condition | Observation |
| Acidic (e.g., pH 2.6) | Generally more stable.[1][9] |
| Neutral (e.g., pH 7.38) | Degradation occurs, including isomerization and hydrolysis.[7] |
| Basic (e.g., pH > 8) | Least stable, with rapid degradation.[1][2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Ceftriaxone
This protocol outlines a general method for assessing the stability of ceftriaxone in solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Ceftriaxone reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate (B84403) buffer (e.g., potassium phosphate)
-
Triethylamine (B128534) (for pH adjustment)
-
Water for injection or other appropriate diluent
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution (e.g., 50mM).
-
Mix methanol, phosphate buffer, and triethylamine in a suitable ratio (e.g., 23:77:0.2 v/v/v).[10]
-
Adjust the pH of the mobile phase to a suitable value (e.g., pH 7.0) using triethylamine.[10]
-
Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of ceftriaxone reference standard and dissolve it in the mobile phase to a known concentration.
-
Sample Solution: Prepare the ceftriaxone solution to be tested in the desired diluent and at the desired concentration. At specified time points, dilute an aliquot of the sample solution with the mobile phase to a concentration within the linear range of the assay.
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 - 1.5 mL/min[10]
-
Detection Wavelength: 230 nm[10]
-
Injection Volume: 20 µL
-
Temperature: Ambient
5. Analysis:
-
Inject the standard solution to determine the retention time and peak area of intact ceftriaxone.
-
Inject the sample solutions at various time points.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the ceftriaxone peak.
-
Calculate the percentage of remaining ceftriaxone at each time point relative to the initial concentration.
Visualizations
Ceftriaxone Degradation Pathway
The degradation of ceftriaxone in aqueous solution is a complex process that can proceed through several pathways depending on the pH. The following diagram illustrates a simplified overview of the key degradation steps.
Caption: Simplified degradation pathways of ceftriaxone in solution.
Experimental Workflow for Ceftriaxone Stability Testing
This diagram outlines the typical workflow for conducting a stability study of ceftriaxone.
Caption: General workflow for a ceftriaxone stability study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. uajnas.adenuniv.com [uajnas.adenuniv.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis - Journal of Physical Science [jps.usm.my]
- 10. sphinxsai.com [sphinxsai.com]
inconsistent results with ceftriaxone in vivo studies causes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftriaxone (B1232239). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to inconsistent results in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent efficacy of ceftriaxone in my in vivo infection models, even with susceptible bacterial strains?
A: Inconsistent efficacy can stem from several pharmacokinetic and pharmacodynamic (PK/PD) factors. The primary determinant of efficacy for beta-lactam antibiotics like ceftriaxone is the duration for which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen, known as fT > MIC.
Key factors influencing this parameter include:
-
Dosing Regimen: The dose and frequency of administration are critical. A single dose might be insufficient for resistant strains, and fractionating doses can impact the cumulative fT > MIC.[1] For example, in a mouse model of gonorrhea, single doses of ceftriaxone were ineffective against a resistant strain, and various fractionated doses resulted in minimal clearance.[1]
-
Pathogen Susceptibility (MIC): The specific MIC of the bacterial strain used is crucial. Efficacy is directly tied to maintaining drug concentrations above this value. For susceptible strains of N. gonorrhoeae, a predicted therapeutic time (fT > MIC) of approximately 24 hours was required for 100% efficacy.[1]
-
Host Physiological State: Conditions like sepsis can significantly alter drug distribution and clearance, affecting the achievable fT > MIC.[2]
-
Protein Binding: Ceftriaxone is highly protein-bound. Only the unbound (free) fraction of the drug is microbiologically active. Conditions like hypoalbuminemia, common in critically ill models, can increase the unbound fraction, potentially enhancing both activity and clearance.[3]
Q2: How does the health status of the animal model, such as sepsis, affect ceftriaxone's pharmacokinetics?
A: The health status of the animal model dramatically influences ceftriaxone's PK profile. In a rat model of sepsis induced by cecal ligation and puncture (CLP), significant changes were observed compared to healthy controls.[2]
-
Plasma Concentrations: Septic rats showed higher plasma concentrations of ceftriaxone at 2 and 4 hours post-administration.[2]
-
Drug Clearance: Overall clearance of ceftriaxone was significantly lower in septic rats.[2]
-
Urinary Excretion: Sepsis can damage the glomerular filtration barrier. This leads to an increased urinary loss of protein-bound ceftriaxone, which is not typically eliminated via this route.[2]
-
Tissue Penetration: Despite higher plasma levels, lung penetration of the drug tended to be lower in the septic state.[2]
These alterations mean that standard dosing regimens derived from healthy animal data may not be appropriate for septic models, potentially leading to therapeutic failure or unexpected toxicity.
Q3: Can the timing of ceftriaxone administration influence experimental outcomes?
A: Yes, the time of day of administration can significantly alter the pharmacokinetics of ceftriaxone, a field of study known as chronokinetics. A study in Sprague-Dawley rats demonstrated that ceftriaxone clearance varies rhythmically throughout the day.[4]
-
Peak Clearance: The highest clearance values were observed during the dark phase (the active period for rats).[4]
-
Trough Clearance: The minimum clearance occurred during the light phase (the rest period).[4]
This variability is attributed to circadian rhythms in renal and biliary function, which are the primary routes of ceftriaxone elimination.[4] Consequently, administering the same dose at different times of the day can lead to different drug exposure levels (AUC) and durations above MIC, causing variability in efficacy and toxicity results.
Q4: What are the key pharmacokinetic parameters to consider when designing an in vivo ceftriaxone study, and how do they vary between species?
A: When designing an in vivo study, it is essential to understand the key PK parameters, as they differ significantly across animal models. The route of administration also has a major impact.
Key parameters include:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
tmax (Time to Cmax): The time at which Cmax is reached.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
Cl (Clearance): The rate at which the drug is removed from the body.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
These parameters are crucial for establishing a dosing regimen that will achieve the desired therapeutic target (fT > MIC).
Q5: How does bacterial resistance impact the efficacy of ceftriaxone in vivo?
A: Bacterial resistance is a primary cause of treatment failure. Resistance can be intrinsic to the bacterial strain or acquired in vivo during treatment.
-
Mechanism of Action: Ceftriaxone inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[5][6]
-
Mechanisms of Resistance: Resistance can occur through several mechanisms, including:
-
In Vivo Acquisition of Resistance: Bacteria can acquire resistance during therapy. One documented case showed that a susceptible Salmonella enterica strain became resistant to ceftriaxone in vivo by acquiring a plasmid containing a resistance gene (blaCTX-M-3) from E. coli within the same patient. This led to treatment failure and a fatal outcome.[7]
Therefore, it is critical to confirm the susceptibility profile of the pathogen both before and after the experiment, especially if treatment failure is observed.
Troubleshooting Guides
Issue 1: High variability in plasma drug concentrations between animals in the same group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration | Ensure the route of administration (e.g., IV, IM, SC, IP) is consistent and performed correctly for all animals. The administration route significantly affects absorption and bioavailability.[8] |
| Underlying Health Differences | Screen animals for underlying conditions, particularly renal or hepatic impairment, which can drastically alter drug clearance.[9] In older animals or models with kidney disease, ceftriaxone half-life can be significantly prolonged.[10] |
| Circadian Rhythm Effects | Standardize the time of day for drug administration and sample collection for all animals to minimize variability from chronokinetic effects.[4] |
| Differences in Protein Binding | Measure serum albumin levels. Low albumin can lead to a higher free fraction of ceftriaxone, affecting both its distribution and clearance rate.[3] |
Issue 2: Treatment failure despite using a bacterial strain confirmed to be susceptible in vitro.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | Recalculate the dosing regimen based on the specific animal model's pharmacokinetics and the pathogen's MIC. The goal is to maximize the fT > MIC. A dose that is effective for one strain may not be for another, even if both are classified as "susceptible".[1] |
| Host Pathophysiology | Consider the impact of the disease model itself. For example, sepsis alters ceftriaxone's PK profile, potentially requiring dose adjustments to achieve therapeutic concentrations at the site of infection.[2] |
| In Vivo Resistance Development | Isolate bacteria from the site of infection post-treatment and perform susceptibility testing to check for acquired resistance.[7] |
| Poor Tissue Penetration | The concentration of ceftriaxone in plasma may not reflect the concentration at the site of infection (e.g., lungs, CSF).[2] Consider using microdialysis or tissue sampling to measure drug levels at the target site. |
Quantitative Data Summary
Table 1: Comparison of Ceftriaxone Pharmacokinetic Parameters in Different Animal Models
| Parameter | Dogs (50 mg/kg) [8] | Rats (100 mg/kg IP) [4] | Febrile Buffalo Calves (10 mg/kg IV) [11] |
| Route | IV / IM / SC | Intraperitoneal (IP) | Intravenous (IV) |
| Cmax (µg/mL) | N/A / 115.10 / 69.28 | ~150-200 (estimated from graph) | 79.4 |
| t1/2 (hours) | 0.88 / 1.17 / 1.73 | ~2.0 (estimated) | 2.04 |
| Clearance | 3.61 mL/kg (Clt) | 0.41 ml/min (Total, M) | 0.41 L/kg/h (Total Body) |
| Vd (L/kg) | 0.217 | Not Reported | 1.21 |
Table 2: Impact of Sepsis on Ceftriaxone Pharmacokinetics in Rats (100 mg/kg) [2]
| Parameter | Sham (Control) Rats | CLP (Septic) Rats | P-value |
| Plasma Conc. at 2h (mg/L) | Lower | 47.3 mg/L higher | 0.012 |
| Plasma Conc. at 4h (mg/L) | Lower | 24.94 mg/L higher | 0.004 |
| Clearance (mL/min) | 0.32 | 0.21 | 0.009 |
| Urinary Protein-Bound CTX (%) | 11 ± 4 | 22 ± 6 | < 0.01 |
Table 3: Chronopharmacokinetic Parameters of Ceftriaxone in Rats Following Administration at Different Times [4]
| Parameter | Administration Time | Value |
| Total Clearance (CLT) | Dark Phase (22:08 h - Acrophase) | Maximum |
| Light Phase | Minimum | |
| Area Under Curve (AUC) | Light Phase (09:77 h - Acrophase) | Maximum |
| Dark Phase | Minimum |
Table 4: Ceftriaxone Efficacy Against Susceptible N. gonorrhoeae in a Mouse Model [1]
| Dose (mg/kg, IP) | % Mice Cleared at 48h | Predicted fT > MIC (hours) |
| 5 | 100% | 23.6 |
| 1.25 | ~80% | Not Reported |
| 0.31 | ~60% | Not Reported |
| 0.06 | ~10% | Not Reported |
Experimental Protocols & Visualizations
Protocol 1: Determination of Ceftriaxone Pharmacokinetics in a Rodent Model
This protocol is a generalized procedure based on methodologies described for rats and mice.[1][2][4]
-
Animal Acclimatization: Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week under a controlled light-dark cycle (e.g., 12h/12h) with ad libitum access to food and water.
-
Grouping: Divide animals into groups based on the number of time points for sample collection.
-
Drug Administration: Administer a single dose of ceftriaxone (e.g., 100 mg/kg) via the desired route (e.g., intraperitoneal injection). Record the exact time of administration.
-
Blood Sampling: At predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration, collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Drug Quantification: Determine ceftriaxone concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay.[2][4]
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key PK parameters (Cmax, tmax, AUC, t1/2, Cl, Vd).
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent ceftriaxone results.
Diagram: Factors Influencing Ceftriaxone Pharmacokinetics & Efficacy
Caption: Key factors affecting ceftriaxone's in vivo performance.
Diagram: Ceftriaxone Mechanism of Action and Resistance
Caption: Ceftriaxone's mechanism of action and bacterial resistance.
References
- 1. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in ceftriaxone pharmacokinetics/pharmacodynamics during the early phase of sepsis: a prospective, experimental study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Daily Variations in Ceftriaxone Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Acquisition of Ceftriaxone Resistance in Salmonella enterica Serotype Anatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variability of ceftriaxone pharmacokinetics in hospitalized patients with severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serious Neurological Adverse Events of Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and dosage regimen of ceftriaxone in E. coli lipopolysaccharide induced fever in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
ceftriaxone sodium interaction with other compounds in co-administration
Welcome to the Technical Support Center for Ceftriaxone (B1232239) Sodium Co-administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility and interaction of ceftriaxone sodium with other compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Calcium-Containing Solutions
Question: Can this compound be co-administered with calcium-containing solutions (e.g., Ringer's lactate, Hartmann's solution, TPN)?
Answer: No, simultaneous co-administration is contraindicated. Ceftriaxone can precipitate with calcium, leading to the formation of crystalline materials.[1][2][3][4][5] This interaction has been associated with life-threatening and fatal reactions, particularly in neonates, due to the accumulation of crystals in the lungs and kidneys.[3][6][7]
Troubleshooting Guide:
-
Issue: Precipitation observed in the IV line upon mixing ceftriaxone and a calcium-containing solution.
-
Sequential Administration:
-
In patients older than 28 days, ceftriaxone and calcium-containing solutions may be administered sequentially if the infusion lines are thoroughly flushed with a compatible fluid between infusions.[1][2][7]
-
For neonates (up to 28 days old), ceftriaxone is contraindicated if they require (or are expected to require) treatment with IV calcium-containing solutions.[1][2] Some guidelines recommend not administering IV ceftriaxone and IV calcium-containing solutions within 48 hours of one another for any patient.[8][9]
-
Vancomycin (B549263)
Question: Is it safe to co-administer ceftriaxone and vancomycin?
Answer: While therapeutically beneficial for certain infections like bacterial meningitis, ceftriaxone and vancomycin are physically incompatible in the same solution or admixture.[10][11] Mixing them can result in precipitation.[11]
Troubleshooting Guide:
-
Issue: Cloudiness or precipitation is observed when attempting to co-infuse ceftriaxone and vancomycin.
-
Immediate Action: Stop the infusion immediately.
-
Resolution: Administer ceftriaxone and vancomycin sequentially. It is crucial to thoroughly flush the intravenous lines with a compatible fluid (e.g., 0.9% sodium chloride or 5% dextrose in water) between administrations.[10][11] Using separate IV lines is the safest approach if available.[10][12] Never mix the two drugs in the same IV bag or syringe.[10]
-
Lidocaine (B1675312)
Question: Can lidocaine be used to reconstitute ceftriaxone for intramuscular (IM) injection?
Answer: Yes, 1% lidocaine solution (without epinephrine) is a recommended diluent for the IM administration of ceftriaxone to reduce injection site pain.[13][14][15]
Troubleshooting Guide:
-
Issue: Severe pain reported during IM injection of ceftriaxone reconstituted with sterile water.
-
Important Precaution: Ceftriaxone reconstituted with lidocaine must never be administered intravenously.[13][16] Ensure the patient has no known hypersensitivity to lidocaine.[13]
Metronidazole (B1676534)
Question: Are ceftriaxone and metronidazole compatible for co-administration?
Answer: Yes, ceftriaxone and metronidazole are compatible and are often used in combination therapy for mixed aerobic-anaerobic infections.[17][18][19] The admixture is stable for 24 hours at room temperature in 0.9% sodium chloride or 5% dextrose in water (D5W).[17][18]
Troubleshooting Guide:
-
Issue: Precipitation occurs when mixing ceftriaxone and metronidazole.
Aminoglycosides (e.g., Gentamicin, Tobramycin, Amikacin)
Question: Can ceftriaxone be administered with aminoglycosides?
Answer: Ceftriaxone is pharmacologically incompatible with aminoglycosides in the same solution.[20][21] However, they can exhibit synergistic bactericidal activity against many gram-negative bacteria, including Pseudomonas aeruginosa, when administered separately.[20][22][23][24] Co-administration may increase the risk of nephrotoxicity.[20][25]
Troubleshooting Guide:
-
Issue: Need to administer both ceftriaxone and an aminoglycoside.
Furosemide
Question: Is there an interaction between ceftriaxone and furosemide?
Answer: There is conflicting information. Some sources suggest that co-administration may increase the risk of nephrotoxicity.[25][26] However, a clinical study in healthy volunteers found that ceftriaxone did not interfere with the diuretic effect of furosemide.[27] Phase IV clinical studies have reported interactions such as renal failure and electrolyte imbalances in patients taking both drugs.[28]
Troubleshooting Guide:
-
Issue: Concern about potential nephrotoxicity when co-administering ceftriaxone and furosemide.
-
Resolution: Monitor renal function closely in patients receiving both medications, especially in the elderly or those with pre-existing kidney impairment.[26]
-
Impact on Laboratory Tests
Question: Does ceftriaxone interfere with any laboratory test results?
Answer: Yes, ceftriaxone can interfere with certain laboratory tests.
-
Bilirubin (B190676): Ceftriaxone can displace bilirubin from its binding sites on serum albumin.[29][30][31] This is a significant concern in neonates, particularly premature infants with jaundice, as it may increase the risk of bilirubin encephalopathy.[3][29][32] However, one prospective study in term neonates with sepsis did not find an increase in free bilirubin levels following ceftriaxone administration.[33]
-
General Laboratory Abnormalities: The most frequently reported laboratory abnormalities during ceftriaxone therapy are hematologic (14.4%), hepatic (5%), and renal (1.4%).[34]
-
Creatinine (B1669602): Ceftriaxone does not appear to interfere with the Jaffé reaction for creatinine determination.[35]
Data Presentation
Table 1: Compatibility of this compound with Other Compounds
| Co-administered Compound | Compatibility Status | Recommendations & Remarks |
| Calcium-Containing Solutions | Incompatible | Risk of precipitation.[1][2] Do not administer simultaneously.[1][2] Sequential administration is possible in patients >28 days with thorough line flushing.[1][2] |
| Vancomycin | Incompatible | Physical incompatibility leading to precipitation.[10][11] Administer sequentially with thorough line flushing.[10] |
| Lidocaine 1% (for IM) | Compatible | Recommended diluent for IM injection to reduce pain.[13][16] For IM use only. [13][16] |
| Metronidazole | Compatible | Stable for 24 hours at room temperature in specific diluents.[17][36] Do not refrigerate admixture.[18] |
| Aminoglycosides | Incompatible | Do not mix in the same solution.[20][21] Potential for synergistic efficacy and increased nephrotoxicity.[20][22][25] |
| Furosemide | Caution | Conflicting data.[25][26][27] Monitor renal function due to potential for increased nephrotoxicity.[26] |
Table 2: Stability of Reconstituted Ceftriaxone Solutions
| Diluent | Use | Stability at Room Temp (25°C) | Stability Refrigerated (4°C) |
| 1% Lidocaine Solution | IM Injection | 24 hours[13] | 3 days[13] |
| 0.9% NaCl or 5% Dextrose | IV Infusion | 2 days[37] | 10 days[37] |
| Admixture with Metronidazole | IV Infusion | 24 hours[17][18] | Do Not Refrigerate[18] |
Experimental Protocols
Protocol 1: In Vitro Bilirubin Displacement Study
This protocol is a generalized representation based on methodologies described in the literature for assessing the effect of ceftriaxone on bilirubin-albumin binding.[29][30]
-
Preparation of Solutions:
-
Prepare a stock solution of human serum albumin in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of bilirubin.
-
Prepare various concentrations of this compound.
-
-
Incubation:
-
Mix the human serum albumin solution with the bilirubin solution at various molar ratios.
-
Add different concentrations of the ceftriaxone solution to the bilirubin-albumin mixtures.
-
A control group with no ceftriaxone is included.
-
Incubate the samples at 37°C for a specified period.
-
-
Separation and Quantification:
-
Peroxidase Method: This method measures the concentration of unbound (free) bilirubin, which is susceptible to oxidation by peroxidase. The rate of oxidation is proportional to the free bilirubin concentration.
-
Dialysis Rate Method: This method involves dialyzing the sample against a buffer and measuring the rate at which bilirubin passes through the dialysis membrane, which is indicative of the free bilirubin concentration.
-
Erythrocyte Binding: Incubate the mixtures with washed human erythrocytes. After incubation, centrifuge to separate the erythrocytes and lyse them. Measure the amount of erythrocyte-bound bilirubin spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage increase in free bilirubin or erythrocyte-bound bilirubin in the presence of ceftriaxone compared to the control.
-
Determine the displacement constant of ceftriaxone for the bilirubin-albumin binding site.
-
Protocol 2: HPLC Method for Stability Testing of Ceftriaxone and Metronidazole Admixture
This protocol is based on a study assessing the chemical stability of a ceftriaxone and metronidazole mixture.[36]
-
Sample Preparation:
-
Prepare an admixture of this compound and metronidazole in a suitable IV fluid (e.g., 0.9% Sodium Chloride).
-
Store the admixture at a controlled temperature (e.g., 25°C ± 1°C).
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).
-
-
HPLC System and Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), optimized for the separation of ceftriaxone, metronidazole, and their potential degradation products.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detector set at a wavelength appropriate for both compounds (e.g., determined by UV scans).
-
Injection Volume: A fixed volume (e.g., 20 µL).
-
-
Assay Procedure:
-
Inject standard solutions of known concentrations of ceftriaxone and metronidazole to establish retention times and create a calibration curve.
-
Inject the aliquots from the stability study.
-
-
Data Analysis:
-
Quantify the peak areas of ceftriaxone and metronidazole at each time point.
-
Calculate the percentage of the initial concentration remaining for each drug at each time point.
-
Stability is often defined as retaining >90% of the initial concentration.
-
Visually inspect the solution for any changes in color or for the formation of precipitate. Measure the pH at each time point.
-
Visualizations
Caption: Workflow for safe co-administration of ceftriaxone.
Caption: Pathophysiology of ceftriaxone-calcium precipitation.
Caption: Decision logic for ceftriaxone IM diluent choice.
References
- 1. Updated advice: ceftriaxone and calcium precipitation [medsafe.govt.nz]
- 2. gov.uk [gov.uk]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. sfda.gov.sa [sfda.gov.sa]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a Potential Clinical Interaction between Ceftriaxone and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notice to Hospitals Regarding Ceftriaxone–Calcium Incompatibility: What’s a Clinician to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-Site Compatibility of Medications with Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. aliem.com [aliem.com]
- 15. Lidocaine as a diluent for ceftriaxone in the treatment of gonorrhea. Does it reduce the pain of the injection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medsafe.govt.nz [medsafe.govt.nz]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. kiberis.ru [kiberis.ru]
- 21. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 22. In vitro and in vivo synergy between ceftriaxone and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combination effect of ceftriaxone with four aminoglycosides on nonfermenting gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro synergism of ceftriaxone combined with aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reference.medscape.com [reference.medscape.com]
- 26. Ceftriaxone and Lasix Interactions Checker - Drugs.com [drugs.com]
- 27. A drug interaction study of ceftriaxone and frusemide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ehealthme.com [ehealthme.com]
- 29. Ceftriaxone effect on bilirubin-albumin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. karger.com [karger.com]
- 31. Displacement effect of ceftriaxone on bilirubin bound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. 2minutemedicine.com [2minutemedicine.com]
- 34. Abnormal laboratory test values during ceftriaxone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Lack of interference of five new beta-lactam antibiotics with serum creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. droracle.ai [droracle.ai]
Technical Support Center: Addressing Ceftriaxone-Induced Changes in Animal Behavior Studies
Welcome to the technical support center for researchers utilizing ceftriaxone (B1232239) in animal behavior studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ceftriaxone affects the central nervous system and behavior?
A1: Ceftriaxone, a β-lactam antibiotic, has been shown to upregulate the expression of the major glutamate (B1630785) transporter, GLT-1 (also known as Excitatory Amino Acid Transporter 2, EAAT2), primarily in astrocytes.[1][2][3] This leads to increased glutamate uptake from the synaptic cleft, which can be neuroprotective by reducing glutamate excitotoxicity.[1][4] The upregulation of GLT-1 is thought to be mediated through the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2]
Q2: I am not observing the expected behavioral changes in my ceftriaxone-treated animals. What are some common reasons for this?
A2: Several factors could contribute to a lack of behavioral effect. Please review the following:
-
Dosage and Duration: A common effective dose in rodents is 200 mg/kg administered daily for at least 5-7 consecutive days.[3][5] A single injection or shorter treatment durations are often insufficient to induce significant GLT-1 upregulation.[3]
-
Timing of Administration: The therapeutic window is critical. The timing of ceftriaxone administration relative to the experimental insult (e.g., before or after injury) can significantly impact its efficacy.[3][6]
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are commonly used to target central nervous system effects. Oral administration can significantly alter the gut microbiota, which itself can influence behavior and may confound your results.[7][8]
-
Brain Region of Interest: Ceftriaxone's effect on GLT-1 expression can be region-specific. While consistent upregulation is seen in the hippocampus, effects in other areas like the nucleus accumbens or prefrontal cortex can be less reliable in healthy animals.[3]
Q3: My ceftriaxone-treated animals are showing increased anxiety-like behaviors. Is this a known side effect?
A3: Yes, this is a potential outcome, particularly if ceftriaxone is administered orally. Long-term oral administration of ceftriaxone has been shown to cause significant alterations in the gut microbiota, leading to increased anxiety-like, depression-like, and aggressive behaviors in mice.[7][8][9] This highlights the critical importance of choosing an appropriate route of administration for your research question. If your goal is to study the central effects of GLT-1 upregulation, a parenteral route (i.p. or s.c.) is recommended.
Q4: Can ceftriaxone treatment affect locomotor activity?
A4: Ceftriaxone is not typically reported to directly impair motor coordination in standard behavioral tests like the rotarod.[10] However, it can influence overall activity levels in an open field test.[10] It is always recommended to include appropriate control groups and behavioral assays to assess general locomotor activity to ensure that any observed changes in more complex behaviors are not due to sedation or hyperactivity.
Troubleshooting Guides
Issue 1: Inconsistent GLT-1 Upregulation
| Potential Cause | Troubleshooting Step |
| Insufficient Treatment Duration | Ensure a treatment regimen of at least 5-7 consecutive days. Studies show that a single dose is often ineffective at increasing GLT-1 expression.[3] |
| Inappropriate Dosage | The most commonly reported effective dose in rodents is 200 mg/kg.[3] Consider performing a dose-response study if you are using a different animal model or species. |
| Timing of Tissue Collection | GLT-1 upregulation may take several days to become apparent and can persist after treatment cessation. The timing of tissue harvesting relative to the last dose can be critical.[3] |
| Assay Sensitivity | Verify the sensitivity and specificity of your antibodies for Western blot or immunohistochemistry. Ensure your qPCR primers are efficient and specific for GLT-1. |
Issue 2: Unexplained Behavioral Variability
| Potential Cause | Troubleshooting Step |
| Route of Administration | If using oral administration, consider the profound impact on gut microbiota.[7][8] This can be a significant confounding variable. Switch to a parenteral route (i.p. or s.c.) if you intend to study the central effects of ceftriaxone. |
| Injection Site Pain/Inflammation | Subcutaneous administration can cause local tissue irritation.[11] This discomfort could affect behavior. Monitor injection sites and consider alternating sites. |
| Systemic Side Effects | Diarrhea and general malaise are possible side effects.[12] Monitor the overall health of the animals (weight, grooming, activity in the home cage). |
| Handling Stress | Daily injections can be a significant source of stress. Ensure all experimental groups, including vehicle controls, are handled identically. Allow for a sufficient habituation period to the injection procedure before behavioral testing. |
Data Presentation
Table 1: Summary of Ceftriaxone Dosage and Effects on GLT-1 and Behavior in Rodent Models
| Animal Model | Ceftriaxone Dose & Duration | Brain Region | Effect on GLT-1/EAAT2 | Behavioral Outcome | Reference |
| Healthy Mice | 200 mg/kg/day for 9 days | Hippocampus | Increased immunoreactivity | No effect on learning in Morris water maze | [3] |
| Cocaine Self-Administration Rats | 100 & 200 mg/kg for 5 days | Nucleus Accumbens Core | Upregulated | Attenuated cue-primed reinstatement | [3] |
| MPTP-induced Parkinson's Rat Model | 100 & 200 mg/kg for 14 days | Striatum & Hippocampus | Increased expression | Improved cognitive deficits | [3][10] |
| Healthy Rats | 200 mg/kg for 5-7 days | Not specified | Increased expression | Increased glutamate reuptake capacity | [5] |
| Chronic Root Injury Rats | 200 mg/kg/day for 7 days | Spinal Cord | Upregulated | Attenuated mechanical allodynia and thermal hyperalgesia | [13] |
Experimental Protocols
Protocol 1: Open Field Test for General Locomotor Activity and Anxiety-Like Behavior
This protocol is adapted from standard procedures used to assess rodent behavior.[14][15][16][17]
Objective: To assess general locomotor activity and anxiety-like behavior in ceftriaxone-treated animals.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice), made of a non-porous material.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., ANY-maze, EthoVision).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30-60 minutes before the test begins.
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.
-
Testing:
-
Gently place the animal in the center of the arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena undisturbed for a predefined period (typically 5-10 minutes).
-
The experimenter should leave the room or remain out of the animal's sight during the test.
-
-
Data Analysis: The tracking software will divide the arena into a "center" zone and a "peripheral" zone. Key parameters to analyze include:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Latency to enter the center zone: The time it takes for the animal to first move into the center.
-
Frequency of entries into the center zone.
-
-
Post-Test: Return the animal to its home cage.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is based on widely used methods for assessing anxiety in rodents.[18][19][20][21][22]
Objective: To specifically measure anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: As with the open field test, habituate animals to the testing room for at least 30-60 minutes.
-
Maze Preparation: Clean the maze thoroughly with 70% ethanol between trials.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Begin recording immediately and allow the animal to explore for 5 minutes.
-
The experimenter should be out of the animal's view.
-
-
Data Analysis: Key parameters include:
-
Time spent in the open arms vs. closed arms: More time in the open arms is indicative of lower anxiety.
-
Number of entries into the open arms vs. closed arms.
-
Total number of arm entries: Can be used as a measure of overall activity.
-
-
Post-Test: Return the animal to its home cage. Do not re-test animals on the EPM without a significant washout period (weeks), as one-trial tolerance can occur.[22]
Visualizations
Caption: Ceftriaxone's mechanism of action on glutamate transport.
Caption: Troubleshooting workflow for ceftriaxone behavioral studies.
References
- 1. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ceftriaxone on skill learning and motor functional outcome after ischemic cortical damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Exposure to Ceftriaxone Sodium Induces Alteration of Gut Microbiota Accompanied by Abnormal Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Long-Term Exposure to this compound Induces Alteration of Gut Microbiota Accompanied by Abnormal Behaviors in Mice [frontiersin.org]
- 9. Long-Term Exposure to this compound Induces Alteration of Gut Microbiota Accompanied by Abnormal Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Local Tissue Response to Subcutaneous Administration of Ceftriaxone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftriaxone | VCA Animal Hospitals [vcahospitals.com]
- 13. Upregulation of GLT-1 by treatment with ceftriaxone alleviates radicular pain by reducing spinal astrocyte activation and neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open field test for mice [protocols.io]
- 15. anilocus.com [anilocus.com]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated plus maze protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Validation & Comparative
Ceftriaxone vs. Cefotaxime: A Comparative Guide for Neuroscience Research
In the landscape of neuroscience research, particularly in the exploration of neuroprotective strategies, the beta-lactam antibiotics ceftriaxone (B1232239) and cefotaxime (B1668864) have emerged as compounds of significant interest. While both are third-generation cephalosporins with a primary clinical role in treating bacterial infections, their mechanisms of action and applications in preclinical neurological models diverge significantly. This guide provides a detailed comparison of ceftriaxone sodium and cefotaxime, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action in the Central Nervous System
The fundamental difference between ceftriaxone and cefotaxime in a neuroscience context lies in their distinct effects on glutamate (B1630785) homeostasis. Glutamate excitotoxicity is a well-established contributor to neuronal damage in a variety of acute and chronic neurological disorders.
Ceftriaxone has been extensively documented to upregulate the expression and function of the glial glutamate transporter-1 (GLT-1), the primary transporter responsible for clearing synaptic glutamate in the brain.[1][2][3] This upregulation is believed to be mediated through the activation of the nuclear factor-kappa B (NF-κB) pathway, which increases the transcription of the GLT-1 gene.[4] By enhancing glutamate uptake, ceftriaxone mitigates excitotoxicity and confers neuroprotection.
Cefotaxime , in contrast, has not been shown to share this specific mechanism of GLT-1 upregulation. Its neuroprotective effects, where observed, are generally attributed to its anti-inflammatory and antimicrobial properties, which can be relevant in models of infection-induced neurological damage.
Comparative Pharmacokinetics in the CNS
The ability of a drug to penetrate the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system is critical for its efficacy in neurological disorders. Both ceftriaxone and cefotaxime can cross the BBB, particularly when meninges are inflamed.[5][6] However, they exhibit different pharmacokinetic profiles.
| Parameter | Ceftriaxone | Cefotaxime | Reference |
| Plasma Protein Binding | ~95% | ~35% | [7][8] |
| Elimination Half-life (Plasma) | ~8.8 hours | ~1.2 hours | [7] |
| Elimination Half-life (CSF) | 15.7 to 18.4 hours | 5.0 to 26.9 hours | [9] |
| CSF/Plasma Ratio | Generally lower due to high protein binding, but sustained concentrations | Higher initial penetration | [5][10] |
| Metabolism | Minimally metabolized | Metabolized to an active metabolite (desacetylcefotaxime) | [7][11] |
Note: CSF penetration is variable and can be influenced by the degree of meningeal inflammation.[5][12]
Ceftriaxone's high protein binding and longer half-life contribute to sustained, albeit lower, free drug concentrations in the cerebrospinal fluid (CSF).[5][13] Cefotaxime has lower protein binding, allowing for a higher initial free fraction to cross the BBB, but its shorter half-life necessitates more frequent administration to maintain therapeutic levels.[5][7][14]
Preclinical Efficacy in Neurological Disease Models
The differential mechanisms of action are reflected in the preclinical applications of these two drugs.
Ceftriaxone: A Broad-Spectrum Neuroprotectant
Ceftriaxone has demonstrated neuroprotective effects in a wide array of preclinical models of neurological and psychiatric disorders.[3]
| Disease Model | Key Findings | References |
| Amyotrophic Lateral Sclerosis (ALS) | Delays motor neuron loss and extends survival in SOD1 mutant mice by upregulating GLT-1. | [15] |
| Stroke (Ischemic Injury) | Reduces infarct volume and improves functional outcomes by preserving glutamate transporters. | [16][17][18] |
| Epilepsy | Can reduce seizure severity, although its effect on GLT-1 expression in epilepsy models can be variable. | [19] |
| Huntington's Disease | Increases GLT-1 expression in the cortex and striatum of R6/2 mice. | [4] |
| Traumatic Brain Injury (TBI) | Attenuates brain edema and cognitive deficits, associated with GLT-1 upregulation and suppression of autophagy. | [20] |
| Alzheimer's Disease | Reduces Aβ burden and neuroinflammation in mouse models. | [21] |
| Pain Disorders | Upregulates spinal GLT-1 expression and alleviates neuropathic and visceral pain. | [3] |
Cefotaxime: Primarily Investigated in CNS Infections
Research on cefotaxime in neuroscience has predominantly focused on its efficacy in treating bacterial meningitis and other CNS infections.[7][22][23] While effective in these contexts, there is a notable lack of studies investigating its potential as a primary neuroprotective agent in non-infectious models of neurological disease in the same way as ceftriaxone.
Experimental Protocols
Below are representative methodologies for key experiments cited in the comparison of ceftriaxone and cefotaxime.
In Vivo Neuroprotection Assessment in a Stroke Model
-
Animal Model : Adult male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Drug Administration : Ceftriaxone (e.g., 200 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) at a specified time point post-MCAO (e.g., 1 hour) and daily thereafter for a set duration.
-
Infarct Volume Measurement : 24-48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurological Deficit Scoring : Behavioral tests (e.g., mNSS - modified Neurological Severity Score) are performed at various time points to assess motor, sensory, and reflex deficits.
-
Biochemical Analysis : Brain tissue from the ischemic penumbra is collected for Western blotting or immunohistochemistry to measure GLT-1 protein levels.
Western Blotting for GLT-1 Expression
-
Tissue Preparation : Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification : The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT-1).[25][26] After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
In Vitro Neuroprotection Assay
-
Cell Culture : Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured.[27]
-
Induction of Excitotoxicity : Cells are exposed to a high concentration of glutamate (e.g., 5 mM) or another excitotoxic agent.
-
Drug Treatment : Cells are pre-treated with varying concentrations of ceftriaxone or cefotaxime for a specified duration before the addition of the excitotoxic agent.
-
Cell Viability Assessment : Cell viability is measured using an assay such as the MTT or resazurin (B115843) assay.[27][28] The results are expressed as a percentage of the viability of control cells.
Visualizing the Pathways and Processes
Conclusion
Ceftriaxone and cefotaxime, while structurally related, represent two distinct tools for the neuroscience researcher. Ceftriaxone has carved a unique niche as a potent modulator of glutamate homeostasis, demonstrating significant neuroprotective potential across a broad spectrum of preclinical models of neurological disorders characterized by excitotoxicity. Its mechanism of action via GLT-1 upregulation is a key differentiator. Cefotaxime remains a valuable compound, particularly in studies involving CNS infections, but lacks the specific neuroprotective mechanism and extensive preclinical validation in non-infectious neurological disease models that ceftriaxone possesses. For researchers investigating glutamate-mediated neurodegeneration, ceftriaxone is a well-established and compelling agent. In contrast, cefotaxime's application in neuroscience research is more circumscribed to the realm of neuroinflammation and infection. This guide underscores the importance of selecting the appropriate compound based on the specific pathological mechanisms under investigation.
References
- 1. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 3. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Blood–Brain Barrier and Pharmacokinetic/Pharmacodynamic Optimization of Antibiotics for the Treatment of Central Nervous System Infections in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passage of cefotaxime and ceftriaxone into cerebrospinal fluid of patients with uninflamed meninges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefotaxime Versus Ceftriaxone: A Comprehensive Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. acquirepublications.org [acquirepublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Systemic Pharmacokinetics and Cerebrospinal Fluid Uptake of Intravenous Ceftriaxone in Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Efficacy and safety of ceftriaxone for amyotrophic lateral sclerosis: results of a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preventive Ceftriaxone in Patients with Stroke Treated with Intravenous Thrombolysis: Post Hoc Analysis of the Preventive Antibiotics in Stroke Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Ceftriaxone as a Predictor of Good Outcome in Stroke Patients: A Retrospective Chart Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Ceftriaxone as a Predictor of Good Outcome in Stroke Patients: A Retrospective Chart Review | Semantic Scholar [semanticscholar.org]
- 19. Effects-of-Ceftriaxone-on-seizure-phenotypes-and-GLT-1-expression-in-a-model-of-viral-induced-temporal-lobe-epilepsy [aesnet.org]
- 20. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Penetration of Cefotaxime into Cerebrospinal Fluid in Neonates and Young Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Regulation of astrocyte glutamate transporter-1 (GLT1) and aquaporin-4 (AQP4) expression in a model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuronal Expression of the Glutamate Transporter GLT-1 in Hippocampal Microcultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. mdpi.com [mdpi.com]
Validating Ceftriaxone's Neuroprotective Effect in GLT-1 Deficient Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ceftriaxone's neuroprotective efficacy, with a focus on its validation in glutamate (B1630785) transporter-1 (GLT-1) knockout and knockdown models. Overwhelming evidence points to the central role of the β-lactam antibiotic ceftriaxone (B1232239) in upregulating GLT-1, the primary transporter responsible for clearing synaptic glutamate. Dysregulation of glutamate homeostasis is a key pathological feature in numerous neurodegenerative diseases, leading to excitotoxicity and neuronal death. By enhancing GLT-1 expression, ceftriaxone offers a promising therapeutic strategy. This guide synthesizes key experimental data from studies that have rigorously tested this mechanism by reducing or eliminating GLT-1, providing a clear comparison of its effects and exploring alternative compounds.
Mechanism of Action: Ceftriaxone and GLT-1 Upregulation
Ceftriaxone is believed to exert its neuroprotective effects primarily by increasing the transcription of the SLC1A2 gene, which codes for the GLT-1 protein. This leads to a higher density of GLT-1 transporters in astrocytes, enhancing their capacity to remove excess glutamate from the synaptic cleft and thereby reducing excitotoxic damage to neurons.[1] This mechanism has been validated across multiple disease models, including amyotrophic lateral sclerosis (ALS), Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[2][3]
The diagram below illustrates the proposed signaling pathway for ceftriaxone-mediated GLT-1 upregulation.
Comparative Efficacy of Ceftriaxone in GLT-1 Deficient Models
To conclusively demonstrate that ceftriaxone's neuroprotective effects are mediated through GLT-1, researchers have employed models where GLT-1 is either partially knocked out (heterozygous knockout), functionally inhibited by pharmacological agents, or its expression is suppressed using antisense oligonucleotides. These studies are critical for validating the on-target effect of the drug.
Table 1: Ceftriaxone Efficacy in Genetic GLT-1 Knockdown Models
| Model | Treatment Protocol | Key Findings | Outcome in GLT-1 Knockdown Model | Reference |
| APP/PS1 Mouse Model of Alzheimer's Disease (AD) | Ceftriaxone (200 mg/kg/day, i.p.) for 14 days | In APP/PS1 mice, ceftriaxone improved cognitive performance, increased hippocampal GLT-1 expression, and enhanced glutamate uptake. | In GLT-1+/-/APP/PS1 mice, ceftriaxone had a negligible impact on cognitive deficits and failed to restore GLT-1 expression or glutamate uptake.[4] | [Gao et al., 2020][2][4] |
| APP/PS1 Mouse Model of AD | Ceftriaxone (200 mg/kg/day, i.p.) | Ceftriaxone increased the expression of SNAT1 and VGLUT1/2, proteins involved in the glutamate-glutamine cycle. | Deletion of one GLT-1 allele prevented the ceftriaxone-induced upregulation of SNAT1 and VGLUT1/2.[5] | [Gao et al., 2021][5] |
Table 2: Ceftriaxone Efficacy with Pharmacological/Oligonucleotide GLT-1 Inhibition
| Model | GLT-1 Inhibition Method | Treatment Protocol | Key Findings | Outcome with GLT-1 Inhibition | Reference |
| Rat Model of Global Brain Ischemia | Dihydrokainate (DHK) - a selective GLT-1 inhibitor | Ceftriaxone (50, 100, 200 mg/kg, i.p.) pre-treatment | Ceftriaxone dose-dependently prevented delayed neuronal death in the hippocampal CA1 region and upregulated GLT-1 expression. | The neuroprotective effect of ceftriaxone was diminished by the administration of DHK.[6] | [Hu et al., 2015][6] |
| Rat Model of Global Brain Ischemia | GLT-1 Antisense Oligodeoxynucleotides | Ceftriaxone pre-treatment | Ceftriaxone significantly prevented delayed neuronal death and upregulated GLT-1 expression and glutamate uptake.[7] | Inhibition of GLT-1 with antisense oligonucleotides significantly blocked the ceftriaxone-induced neuroprotection and upregulation of GLT-1 uptake.[6][7] | [Hu et al., 2015][6][7] |
| Rat Model of Neuropathic Pain | Dihydrokainate (DHK) | Ceftriaxone (200 mg/kg, i.p.) for 5 days | Ceftriaxone attenuated visceral pain. | The analgesic effects were blocked by intrathecal delivery of DHK, indicating a spinal, GLT-1 dependent mechanism. | [Amin et al., 2012, as cited in Yimer et al., 2019][8] |
Comparison with Alternative GLT-1 Upregulators
While ceftriaxone is the most extensively studied GLT-1 upregulator, other compounds have been identified, though they are less validated in GLT-1 deficient models.
Table 3: Performance of Alternative GLT-1 Upregulators
| Compound | Mechanism | Model | Key Findings | Reference |
| LDN/OSU-0212320 | Upregulates GLT-1 expression | Healthy Wild-Type Mice | Both LDN and ceftriaxone increased GLT-1 expression in the hippocampus, cortex, and striatum. However, neither compound accelerated basal glutamate clearance rates in these regions. Ceftriaxone, but not LDN, was found to decrease glutamate release in the cortex, suggesting a GLT-1 independent mechanism.[9] | [Wilkie et al., 2021][9] |
| Riluzole | Modulates glutamate transmission; reported to elevate GLT-1 activity | Not specified in search results | Riluzole elevates GLT-1 activity and levels in striatal astrocytes. | [Not specified in search results] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols from the cited studies.
GLT-1 Knockdown Alzheimer's Disease Model
-
Animal Model: GLT-1 knockdown (GLT-1+/-) mice were generated using the CRISPR/Cas9 technique and crossed with APP/PS1 mice to create GLT-1+/-/APP/PS1 mice.[2]
-
Drug Administration: Ceftriaxone (200 mg/kg) or normal saline was administered via intraperitoneal (i.p.) injection once daily for 14 consecutive days.[2]
-
Behavioral Testing: Cognitive function was assessed using the Novel Object Recognition test and the Morris Water Maze test following the completion of drug administration.[2]
-
Biochemical Analysis: Hippocampal tissues were analyzed for GLT-1 expression via Western blot and immunohistochemistry.[2] Glutamate uptake was measured using a 3H-glutamate assay kit.[2]
The workflow for validating ceftriaxone in this model is depicted below.
Pharmacological Inhibition in Ischemia Model
-
Animal Model: Adult male Wistar rats were used for the global brain ischemia model, induced by four-vessel occlusion.[7]
-
GLT-1 Inhibition:
-
Drug Administration: Ceftriaxone (200 mg/kg, i.p.) was administered as a pre-treatment before the ischemic insult.[6]
-
Neuroprotection Assessment: Neuronal death in the hippocampal CA1 subregion was evaluated using neuropathological techniques.[7]
-
Biochemical Analysis: GLT-1 expression was measured, and glutamate uptake was assayed using 3H-glutamate in living cells isolated from the rats.[7]
Conclusion
References
- 1. Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftriaxone regulates glutamate production and vesicular assembly in presynaptic terminals through GLT-1 in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
A Comparative In Vitro Efficacy Analysis of Ceftriaxone and Cefepime
An objective review of the performance of two critical cephalosporin (B10832234) antibiotics, ceftriaxone (B1232239) (a third-generation cephalosporin) and cefepime (B1668827) (a fourth-generation cephalosporin), against a range of clinically significant bacteria. This guide presents supporting in vitro data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their understanding of these antimicrobial agents.
Executive Summary
Ceftriaxone and cefepime are indispensable beta-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. While both exhibit broad-spectrum activity, their in vitro efficacy profiles demonstrate notable differences, particularly against certain Gram-negative pathogens. Cefepime generally displays a broader spectrum of activity, especially against Pseudomonas aeruginosa and some Enterobacteriaceae that may be resistant to ceftriaxone. Conversely, both agents demonstrate comparable and potent activity against many Gram-positive organisms, including Streptococcus pneumoniae and methicillin-susceptible Staphylococcus aureus. This guide provides a detailed comparative analysis based on in vitro susceptibility data to inform research and development decisions.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values (MIC₅₀ and MIC₉₀) for ceftriaxone and cefepime against a variety of Gram-positive and Gram-negative bacteria, providing a quantitative comparison of their in vitro potency.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Ceftriaxone | 4 | 8[1] |
| Cefepime | 1.5 | 4[2][3] | |
| Streptococcus pneumoniae | Ceftriaxone | ≤0.07 (MIC₉₀) | - |
| Cefepime | - | 1[2] |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Ceftriaxone | 0.12 | 0.25[4] |
| Cefepime | ≤0.06 | ≤0.12[5] | |
| Klebsiella pneumoniae | Ceftriaxone | - | - |
| Cefepime | ≤0.06 | ≤0.12[5] | |
| Pseudomonas aeruginosa | Ceftriaxone | 12-28 | >64[6] |
| Cefepime | 3-4 | 8-16[7][8] | |
| Enterobacter cloacae | Ceftriaxone | - | - |
| Cefepime | 2 | ≥16[9] |
Mechanism of Action
Both ceftriaxone and cefepime are bactericidal agents that exert their effect by interfering with the synthesis of the bacterial cell wall. The underlying mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, cell lysis.
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily determined using standardized antimicrobial susceptibility testing methods, most notably broth microdilution and disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.
Protocol Steps:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a suitable broth medium.
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterium to a panel of antibiotics.
Protocol Steps:
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Placement: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints in CLSI guidelines.
References
- 1. Ceftriaxone and methicillin-susceptible staphylococcus aureus: a perspective from pharmacokinetics/pharmacodynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro activity of cefepime and other broad-spectrum antimicrobials against several groups of gram-negative bacilli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 5. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of ceftriaxone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cefepime Therapy for Monomicrobial Enterobacter cloacae Bacteremia: Unfavorable Outcomes in Patients Infected by Cefepime-Susceptible Dose-Dependent Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ceftriaxone Sodium Purity: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Ceftriaxone (B1232239) Sodium is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of analytical methods for confirming the purity of Ceftriaxone Sodium, with a focus on the use of certified analytical standards. Experimental data and detailed protocols are presented to support the comparison with alternative cephalosporins.
Comparison of Analytical Methods for Cephalosporin Purity Assessment
The purity of this compound and other cephalosporins is primarily determined using chromatographic and spectrophotometric techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and sensitivity in separating the main compound from its impurities. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simpler and more rapid approach for quantitative analysis, though it is less specific than HPLC.[1][2]
Table 1: Comparison of Purity Analysis Data for Selected Cephalosporins
| Parameter | This compound | Cefotaxime Sodium | Cefoperazone Sodium | Method | Reference |
| Purity (%) | 99.8 | 99.5 | 99.2 | HPLC | |
| Retention Time (min) | 4.15 | 3.80 | 5.20 | HPLC | |
| λmax (nm) | 241 | 238 | 228 | UV-Vis | [2] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 2.046 x 10³ | 1.89 x 10³ | 1.75 x 10³ | UV-Vis | [2] |
| Major Impurities | Ceftriaxone E-isomer, Polymerized forms | Desacetylcefotaxime | N-methyl-5-thiotetrazole | HPLC-MS |
This data highlights the typical performance metrics obtained when analyzing these cephalosporins. The choice of analytical standard is crucial for accurate quantification. Certified reference standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide a reliable basis for these assays.[2][3][4] Commercially available pharmaceutical secondary standards, which are traceable to primary pharmacopeial standards, offer a cost-effective alternative for routine quality control.[5]
Experimental Workflow for Purity Confirmation
A generalized workflow for confirming the purity of this compound using an analytical standard is depicted below. This process involves the preparation of the sample and standard, instrumental analysis, and data processing to determine the purity.
Caption: Experimental workflow for this compound purity confirmation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is a representative method for the purity analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound USP Reference Standard[6]
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Phosphoric acid
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), with the pH adjusted to 6.5 with 0.01% triethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time for this compound is expected to be around 4.15 minutes.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the peak area in the standard solution.
UV-Vis Spectrophotometry for Assay
This protocol provides a method for the quantitative determination of this compound.
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
This compound USP Reference Standard
-
This compound sample
-
Distilled water
3. Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in distilled water (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. The λmax for this compound is approximately 241 nm.[2]
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound in distilled water with concentrations ranging from 5 to 50 µg/mL.[2]
-
Measure the absorbance of each standard solution at the λmax (241 nm) against a distilled water blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample in distilled water to obtain a concentration that falls within the range of the standard curve.
-
Measure the absorbance of the sample solution at 241 nm.
-
Determine the concentration of this compound in the sample by interpolating from the standard curve.
-
Calculate the purity of the sample based on the prepared concentration and the concentration determined from the calibration curve.
-
Conclusion
The confirmation of this compound purity relies on robust analytical methods and the use of high-quality analytical standards. HPLC provides a highly specific and accurate method for purity and impurity profiling, while UV-Vis spectrophotometry offers a rapid and straightforward approach for assay determination. The selection of the appropriate method and certified reference standard is paramount for ensuring the quality and consistency of this compound in research and pharmaceutical development. For routine analysis, alternatives such as Cefotaxime Sodium and Cefoperazone Sodium can also be analyzed using similar methodologies, with adjustments to the specific instrumental parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uspnf.com [uspnf.com]
- 3. 头孢曲松 二钠盐 半(七水合物) European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. [this compound (350 mg)] - CAS [104376-79-6] [store.usp.org]
Navigating the Barrier: A Comparative Analysis of Cephalosporin Penetration into the Central Nervous System
The ability of an antibiotic to effectively treat central nervous system (CNS) infections, such as meningitis, hinges on its capacity to cross the formidable blood-brain barrier (BBB). Among the cephalosporin (B10832234) class of antibiotics, ceftriaxone (B1232239) is a cornerstone for treating such infections, largely due to its favorable penetration into the cerebrospinal fluid (CSF). This guide provides a detailed comparison of ceftriaxone's BBB penetration with that of other cephalosporins, supported by quantitative data and experimental methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cephalosporin BBB Penetration
The penetration of cephalosporins into the CSF is significantly influenced by the presence of meningeal inflammation. In healthy individuals with an intact BBB, the concentration of these drugs in the CSF is often undetectable or very low. However, during meningitis, the inflamed meninges become more permeable, allowing for increased drug entry. The extent of this penetration can be quantified by the ratio of the drug concentration in the CSF to that in the serum (CSF/serum ratio) or by comparing the area under the concentration-time curve (AUC) in both compartments.
A study involving 119 patients with and without meningitis demonstrated that in the acute stage of purulent meningitis, mean CSF concentrations of several cephalosporins, including ceftriaxone, cefuroxime, ceftazidime, cefotaxime (B1668864), and ceftizoxime, ranged from 2.21 to 5.36 µg/mL.[1] The corresponding CSF/serum ratios varied from 3.73% to 31.80%.[1]
Below is a summary of key pharmacokinetic parameters related to the BBB penetration of ceftriaxone and other selected cephalosporins.
| Cephalosporin | Generation | Typical CSF/Serum Ratio (Meningitis) | CSF Concentration Range (Meningitis) | Key Considerations |
| Ceftriaxone | Third | 5.86% - 65.94%[2] | 1.65 - 27.1 mg/L[2] | High protein binding (83-96%) leads to a long half-life in both serum and CSF, but may delay entry.[3][4] |
| Cefotaxime | Third | ~12% - 28%[5][6] | 0.39 - 25.38 mg/L[6] | Lower protein binding (<40%) compared to ceftriaxone, but has a shorter half-life requiring more frequent dosing.[4][7] |
| Cefepime (B1668827) | Fourth | ~8.4% (time-matched)[8] | Median Cmin: 1.59 mg/L[8] | Penetration is limited but increases with inflammation.[9] Considered an alternative for certain CNS infections.[9] |
| Ceftazidime | Third | - | - | Data on CSF penetration in humans is less extensive compared to ceftriaxone and cefotaxime. |
| Cefuroxime | Second | - | - | Generally has poorer BBB penetration compared to third-generation cephalosporins and is less commonly used for meningitis.[10] |
| Cefazolin | First | ~6.7% (AUC ratio)[8] | Median Cmin: 1.59 mg/L[8] | Limited CNS penetration, primarily studied in the context of neurosurgical prophylaxis.[8] |
Note: The reported values can vary significantly between studies due to differences in patient populations, underlying conditions, dosing regimens, and analytical methods.
Factors Influencing Cephalosporin BBB Penetration
Several factors contribute to the differential ability of cephalosporins to cross the blood-brain barrier:
-
Meningeal Inflammation: As mentioned, inflammation during meningitis is a primary driver of increased permeability of the BBB to cephalosporins.[1]
-
Protein Binding: Ceftriaxone's high degree of plasma protein binding (83-96%) is a double-edged sword.[3][4] While it contributes to a longer half-life, only the unbound fraction of the drug is free to cross the BBB.[11] In contrast, cefotaxime has lower protein binding (below 40%).[7]
-
Lipophilicity: The ability of a drug to pass through the lipid membranes of the BBB is influenced by its lipophilicity. While ceftriaxone has relatively high lipophilicity, which aids its diffusion, this is just one of several contributing factors.[12]
-
Active Transport Systems: The BBB is not a passive barrier. Efflux pumps, such as P-glycoprotein, can actively transport some drugs out of the CNS, limiting their accumulation. Conversely, influx transporters like Organic Anion Transporter 3 (OAT3) and Peptide Transporter 2 (PEPT2) can facilitate the entry of certain cephalosporins.[5][7] Ceftriaxone and cefotaxime have minimal affinity for OAT3 and PEPT2.[7]
Experimental Methodologies for Assessing BBB Penetration
A variety of in vivo, in vitro, and in silico models are employed to evaluate the BBB penetration of drugs like cephalosporins.
In Vivo Models
-
Animal Models: Rodent models are commonly used to study drug distribution in the brain and CSF. Techniques like in vivo microdialysis allow for the continuous sampling of extracellular fluid in specific brain regions to measure unbound drug concentrations.[13]
-
Human Studies: In clinical settings, CSF samples are often collected via lumbar puncture from patients with meningitis or those with external ventriculostomies for other medical reasons.[14][15] These samples, along with concurrent blood samples, allow for the determination of CSF/serum concentration ratios.
In Vitro Models
-
Transwell Models: These models consist of a monolayer of brain endothelial cells grown on a semi-permeable membrane, separating a "blood" side from a "brain" side. This setup allows for the measurement of drug permeability across the cell layer.[16]
-
Stem Cell-Based Models: The use of induced pluripotent stem cells (iPSCs) to generate brain-like endothelial cells offers a promising human-relevant model for studying BBB transport.[16]
In Silico Models
-
Computational Modeling: These methods use the physicochemical properties of a molecule to predict its ability to cross the BBB. Parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are used to build predictive models.[16]
Experimental Protocol: Determination of Cephalosporin Concentration in CSF
A common method for quantifying cephalosporin concentrations in CSF and serum is High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of a cephalosporin (e.g., ceftriaxone or cefotaxime) in patient CSF and serum samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724), methanol, and appropriate buffer solutions (mobile phase)
-
Cephalosporin analytical standard
-
Patient CSF and serum samples
-
Microcentrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Thaw frozen CSF and serum samples to room temperature.
-
For serum samples, perform protein precipitation by adding a solvent like acetonitrile or methanol, vortexing, and then centrifuging to pellet the precipitated proteins.
-
Collect the supernatant.
-
Filter the CSF and the serum supernatant through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the cephalosporin standard of a known concentration.
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range in the patient samples.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate mobile phase composition and flow rate for the specific cephalosporin being analyzed.
-
Inject a fixed volume of each standard and sample onto the column.
-
The cephalosporin will separate from other components in the sample and be detected by the UV detector at a specific wavelength.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of the cephalosporin in the patient samples based on their measured peak areas.
-
Signaling Pathways and Transport Mechanisms
The transport of cephalosporins across the BBB is a complex process that is not fully elucidated but is known to involve more than simple diffusion.
Conclusion
Ceftriaxone remains a critical antibiotic for the treatment of CNS infections, largely due to its reliable, albeit variable, penetration into the cerebrospinal fluid, especially in the presence of meningeal inflammation. Its long half-life is a significant clinical advantage. While other third-generation cephalosporins like cefotaxime also achieve therapeutic concentrations in the CSF, their shorter half-lives necessitate more frequent administration. Fourth-generation cephalosporins such as cefepime offer an alternative for certain infections, but their BBB penetration is also limited. The choice of cephalosporin for treating CNS infections must take into account not only its ability to cross the blood-brain barrier but also the susceptibility of the causative pathogen. Further research into the specific transport mechanisms governing cephalosporin entry into and efflux from the CNS will be crucial for the development of new therapeutic strategies with improved efficacy.
References
- 1. [The penetration of cephalosporins across the blood-brain barrier and its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Dose Ceftriaxone for Bacterial Meningitis and Optimization of Administration Scheme Based on Nomogram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Blood–Brain Barrier and Pharmacokinetic/Pharmacodynamic Optimization of Antibiotics for the Treatment of Central Nervous System Infections in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Penetration of Cefotaxime into Cerebrospinal Fluid in Neonates and Young Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of Cefazolin in the Cerebrospinal Fluid of Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Pharmacokinetics of antibacterial agents in the CSF of children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Encephalopathy induced by high levels of ceftriaxone in the blood and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Passage of cefotaxime and ceftriaxone into cerebrospinal fluid of patients with uninflamed meninges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vitro killing kinetics of ceftriaxone and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bactericidal activity of ceftriaxone (B1232239) against a range of clinically relevant bacteria, benchmarked against other commonly used antibiotics. The data presented is sourced from various scientific studies to provide a robust overview of its killing kinetics.
Executive Summary
Ceftriaxone, a third-generation cephalosporin, demonstrates potent in vitro bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria. Time-kill kinetic studies are crucial for understanding the pharmacodynamics of an antibiotic, providing insights into the rate and extent of its bactericidal action. This guide synthesizes available data to facilitate a comparative analysis of ceftriaxone's efficacy.
Comparative Killing Kinetics Data
The following tables summarize the in vitro killing kinetics of ceftriaxone and other antibiotics against key bacterial pathogens. The data is presented as the mean log10 reduction in colony-forming units per milliliter (CFU/mL) at various time points.
Table 1: In Vitro Killing Kinetics against Escherichia coli
| Antibiotic | Concentration (µg/mL) | 2h (log10 CFU/mL Reduction) | 4h (log10 CFU/mL Reduction) | 6h (log10 CFU/mL Reduction) | 24h (log10 CFU/mL Reduction) |
| Ceftriaxone | 1 (simulating 1g/day IV) | ~2.0 | ~4.0 | >5.0 (complete killing) | >5.0 |
| Ceftriaxone | 3 (simulating 3g/day IV) | ~3.0 | >5.0 (complete killing) | >5.0 | >5.0 |
| Gentamicin (B1671437) | 1.5 mg/kg dose simulation | <1.0 | ~2.0 | ~3.0 | <4.0 |
| Aztreonam | 1g dose simulation | <1.0 | <1.0 | ~1.5 | ~2.0 |
Data synthesized from a study by Satta et al.[1]
Table 2: In Vitro Killing Kinetics against Streptococcus pneumoniae
| Antibiotic | Concentration (µg/mL) | 5h (log10 CFU/mL Reduction) |
| Ceftriaxone | Clinically achievable CSF conc. | < 2.0 |
| Meropenem | Clinically achievable CSF conc. | > 2.3 |
| Imipenem | Clinically achievable CSF conc. | > 3.0 |
| Ceftriaxone + Vancomycin | Clinically achievable CSF conc. | > 2.3 |
Data from a study by Dubois et al. comparing activities against penicillin-resistant strains.[2]
Table 3: Comparative Activity against Various Pathogens
| Bacterium | Ceftriaxone Potency | Comparator Antibiotics and Relative Potency |
| Enterobacteriaceae | Highly potent, superior to many other antibiotics.[3] | Cefotaxime (B1668864) (similar potency).[3] |
| Pseudomonas aeruginosa | Active | Gentamicin (most active), followed by ceftazidime (B193861) and piperacillin (B28561).[3] |
| Staphylococcus aureus | Susceptible | Cefuroxime and gentamicin (most susceptible); similar to cefotaxime and cefoxitin.[3] |
| Neisseria spp. | Highly potent.[3] | Cefotaxime (overall most potent).[3] |
| Haemophilus influenzae | Most active agent.[3] | N/A |
| Anaerobes | Relatively poor and variable activity.[3] | Amoxycillin and piperacillin (significantly active against Streptococcus faecalis).[3] |
This table provides a qualitative summary based on a large comparative study.[3]
Experimental Protocols
Time-Kill Kinetic Assay: A Detailed Methodology
This protocol outlines a standard procedure for performing a time-kill kinetic assay to evaluate the in vitro bactericidal activity of an antibiotic.
1. Materials:
-
Test antibiotic(s) (e.g., ceftriaxone)
-
Bacterial isolate(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile test tubes or flasks
-
Incubator (35-37°C)
-
Spectrophotometer or McFarland standards
-
Micropipettes and sterile tips
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Automated spiral plater or manual plating supplies
-
Colony counter
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL). d. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. Verify the initial bacterial count by plating a sample of the inoculum.
3. Assay Procedure: a. Prepare serial dilutions of the test antibiotics in CAMHB at the desired concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]). b. Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic. c. Dispense the prepared bacterial inoculum into each tube containing the different antibiotic concentrations and the growth control tube. d. Incubate all tubes at 37°C with constant agitation. e. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube. f. Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS to reduce the bacterial concentration to a countable range. g. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. h. Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis: a. After incubation, count the number of colonies on each plate. b. Calculate the CFU/mL for each time point and antibiotic concentration. c. Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control. d. Determine the log10 reduction in CFU/mL at each time point compared to the initial inoculum (time 0). Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for a time-kill assay and the logical comparison of antibiotic efficacy.
Caption: Workflow of a standard in vitro time-kill kinetic assay.
Caption: Logical framework for comparing antibiotic in vitro efficacy.
References
- 1. Evaluation of ceftriaxone and other antibiotics against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae under in vitro conditions simulating those of serious infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The in vitro antibacterial activity of ceftriaxone in comparison with nine other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ceftriaxone's Impact on Glutamate Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in synaptic transmission, plasticity, and cognition. However, excessive extracellular glutamate can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders. The clearance of synaptic glutamate is primarily mediated by excitatory amino acid transporters (EAATs), with the glial glutamate transporter-1 (GLT-1), also known as EAAT2, accounting for the majority of this uptake. Consequently, upregulating GLT-1 expression and function represents a promising therapeutic strategy for a range of neurological conditions.
The β-lactam antibiotic, ceftriaxone (B1232239), has been widely identified as a potent upregulator of GLT-1.[1] This guide provides a comparative analysis of ceftriaxone's effect on glutamate uptake assays, supported by experimental data, and presents alternatives for modulating glutamate transport.
Comparative Analysis of Glutamate Uptake Modulators
Ceftriaxone enhances GLT-1 expression, leading to increased glutamate uptake.[2][3] However, the landscape of glutamate transporter modulation is expanding. This section compares ceftriaxone with other compounds that have been investigated for their ability to enhance GLT-1/EAAT2 activity.
| Compound | Mechanism of Action | Model System | Dosage/Concentration | Effect on GLT-1/EAAT2 Expression | Effect on Glutamate Uptake | Reference |
| Ceftriaxone | Upregulates GLT-1 gene transcription | Naive Rats (in vivo) | 200 mg/kg/day for 5-7 days | Increased GLT-1 expression | ~30% increase in lesioned striatum | [2] |
| P rats exposed to ethanol (B145695) (in vivo) | 100 mg/kg/day for 5 days | Significantly increased in NAc and PFC | Not directly quantified | [4] | ||
| Organotypic spinal cord cultures (in vitro) | 10 µM for 3 days | Stronger astrocytic immunostaining | Not directly quantified, but prevented kainate-induced cell death | [5] | ||
| LDN/OSU-0212320 | Translational activation of EAAT2 | Mice (in vivo) | 40 mg/kg (single i.p. dose) | ~2-3 fold increase between 8-24 hours | ~1.5-2 fold increase at 2 hours and ~2-3 fold increase between 8-24 hours | [6] |
| PA-EAAT2 cells (in vitro) | EC50 = 1.83 µM | Concentration- and time-dependent increase | Increased | [7] | ||
| MC-100093 | Upregulates GLT-1 | Rats with cocaine self-administration (in vivo) | 50 mg/kg | Upregulated in nucleus accumbens core | Not directly quantified, but attenuated cocaine seeking | [6] |
| Alcohol-preferring rats (in vivo) | 100 mg/kg/day for 5 days | Normalized expression in NAc | Increased Na+-dependent uptake in NAc | [7] | ||
| GT949 | Positive Allosteric Modulator (PAM) | Cultured astrocytes (in vitro) | EC50 = 0.26 nM | No effect on expression | ~58% enhancement | [4] |
| COS-7 cells expressing EAAT2 (in vitro) | 1 nM | No effect on expression | ~70% increase in Vmax | [8] | ||
| Parawixin1 | Facilitates reorientation of the K+-bound transporter | COS-7 cells expressing EAAT2 (in vitro) | Not specified | No effect on expression | Selectively enhances influx |
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental procedures is crucial for understanding and replicating research findings.
Ceftriaxone-Induced GLT-1 Upregulation
Ceftriaxone is understood to upregulate GLT-1 expression through the activation of the Akt-NFκB signaling pathway.[4] This leads to increased transcription of the GLT-1 gene.
Experimental Workflow for Glutamate Uptake Assay
A common method to quantify glutamate uptake involves the use of radiolabeled glutamate in synaptosomal preparations.
Detailed Experimental Protocols
Synaptosomal [³H]-Glutamate Uptake Assay
This protocol is adapted from methods described for measuring glutamate reuptake capacity in brain tissue.[8]
Materials:
-
Brain tissue (e.g., striatum, hippocampus)
-
Sucrose (B13894) solution (0.32 M)
-
Krebs-Henseleit buffer
-
[³H]-L-glutamate
-
Scintillation fluid
-
Protein assay kit (e.g., BCA)
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 17,500 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the resulting pellet (P2 fraction, containing synaptosomes) in Krebs-Henseleit buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Glutamate Uptake Assay:
-
In a final volume of 200 µL, combine synaptosomes (typically 30 µg of total protein) with oxygenated Krebs-Henseleit buffer.
-
Pre-incubate the mixture in a water bath at 35°C for 5 minutes.
-
Initiate the uptake by adding [³H]-L-glutamate to a final concentration of 5 µM.
-
Allow the uptake to proceed for 90 seconds.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of glutamate taken up (in pmol) per milligram of protein per minute.
-
Compare the uptake rates between different experimental groups (e.g., vehicle vs. ceftriaxone-treated).
-
Western Blotting for GLT-1 Expression
This protocol provides a general framework for assessing GLT-1 protein levels in brain tissue lysates.
Materials:
-
Brain tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLT-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Prepare total protein lysates from brain tissue using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against GLT-1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Ceftriaxone has been consistently shown to upregulate the expression of the major glutamate transporter, GLT-1, in various preclinical models. This upregulation is often, but not always, associated with an increase in glutamate uptake capacity. It is important to note that some studies have found that increased GLT-1 expression does not directly translate to accelerated glutamate clearance, suggesting a more complex regulatory mechanism.[3]
The emergence of novel GLT-1/EAAT2 modulators, such as LDN/OSU-0212320, MC-100093, and positive allosteric modulators like GT949, offers alternative and potentially more specific approaches to enhancing glutamate transport. These compounds exhibit different mechanisms of action, with some directly enhancing the transporter's activity without altering its expression. This guide provides a foundational comparison to aid researchers in selecting the appropriate tools and methodologies for investigating the role of glutamate transport in neurological health and disease. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to translate these preclinical findings into clinical applications.
References
- 1. Stoichiometry of the Glial Glutamate Transporter GLT-1 Expressed Inducibly in a Chinese Hamster Ovary Cell Line Selected for Low Endogenous Na+-Dependent Glutamate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of a neuroprotective component of Parawixia bistriata spider venom that enhances glutamate uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. MC-100093, a Novel β-Lactam Glutamate Transporter-1 Enhancer Devoid of Antimicrobial Properties, Attenuates Cocaine Relapse in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MC-100093 attenuates ethanol consumption and restores glutamate uptake in rats | BioWorld [bioworld.com]
- 6. kurkinengroup.com [kurkinengroup.com]
- 7. Enhancing glutamate transport: mechanism of action of Parawixin1, a neuroprotective compound from Parawixia bistriata spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parawixin1: a spider toxin opening new avenues for glutamate transporter pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Ceftriaxone's Immunological Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234), is a cornerstone in the treatment of a wide array of bacterial infections. However, its potential for immunological cross-reactivity, particularly in patients with a history of beta-lactam allergies, presents a significant clinical challenge. This guide provides an objective comparison of ceftriaxone's cross-reactivity profile in various immunological assays, supported by experimental data and detailed methodologies, to aid in research and clinical decision-making.
At a Glance: Ceftriaxone Cross-Reactivity
The cross-reactivity of ceftriaxone is primarily dictated by the structure of its R1 side chain. Cephalosporins with similar or identical R1 side chains are more likely to exhibit cross-reactivity.
| Comparison | Cross-Reactivity Potential with Ceftriaxone | Underlying Mechanism | Clinical Significance |
| Other Cephalosporins | |||
| Cefotaxime | High | Identical R1 side chain.[1] | High likelihood of cross-reactivity; caution is advised. |
| Cefepime | Moderate | Similar R1 side chain (methoxyimino group).[2][3][4] | Potential for cross-reactivity; consider alternative antibiotics. |
| Cefuroxime | Moderate | Similar R1 side chain (methoxyimino group).[4] | Potential for cross-reactivity. |
| Ceftazidime | Low | Different R1 side chain.[4] | Lower likelihood of cross-reactivity. |
| Penicillins | Low (generally <2-3%) | Dissimilar R1 side chains.[5] | Generally considered safe for most patients with penicillin allergy, but caution is still warranted. |
Immunological Mechanisms of Ceftriaxone Hypersensitivity
Ceftriaxone-induced hypersensitivity reactions can be broadly categorized into immediate (Type I) and delayed (Type IV) reactions.
-
Type I Hypersensitivity (IgE-mediated): This is the most severe form, leading to urticaria, angioedema, and anaphylaxis. It is triggered by the cross-linking of IgE antibodies on the surface of mast cells and basophils by the ceftriaxone-protein conjugate. This leads to the release of inflammatory mediators.
-
Type IV Hypersensitivity (T-cell mediated): This delayed reaction, often manifesting as a maculopapular rash, is orchestrated by drug-specific T-lymphocytes.
Experimental Data on Ceftriaxone Cross-Reactivity
Experimental Protocols
Accurate assessment of ceftriaxone cross-reactivity relies on standardized in vivo and in vitro immunological assays.
In Vivo Testing: Skin Prick and Intradermal Testing
Skin testing is a primary method to detect IgE-mediated hypersensitivity.
Protocol for Ceftriaxone Skin Testing:
-
Preparation: Reconstitute ceftriaxone for injection with sterile, preservative-free normal saline.
-
Concentrations:
-
Skin Prick Test (SPT): A non-irritating concentration, often the undiluted reconstituted vial solution, is used.
-
Intradermal Test (IDT): A non-irritating concentration, typically 2 mg/mL, is recommended.[7] However, concentrations up to 10 mg/mL have been reported as non-irritating.[1] For patients with a history of severe reactions, further dilutions (10- to 1,000-fold) are advised for initial testing.[1]
-
-
Procedure:
-
Perform SPT first on the volar surface of the forearm. A positive control (histamine) and a negative control (saline) are essential.
-
If the SPT is negative, proceed with the IDT, injecting approximately 0.02-0.05 mL to raise a small bleb.
-
-
Interpretation: A wheal and flare reaction larger than the negative control at 15-20 minutes indicates a positive result.
In Vitro Testing: Enzyme-Linked Immunosorbent Assay (ELISA) for Ceftriaxone-Specific IgE
ELISA can be used to detect and quantify ceftriaxone-specific IgE antibodies in a patient's serum.
General ELISA Protocol for Ceftriaxone-Specific IgE:
-
Antigen Coating: Coat microplate wells with a ceftriaxone-protein conjugate (e.g., ceftriaxone-human serum albumin).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add patient serum to the wells and incubate to allow binding of ceftriaxone-specific IgE to the coated antigen.
-
Detection Antibody: Add an enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated).
-
Substrate Addition: Add a suitable substrate that will produce a measurable signal (e.g., color change) in the presence of the enzyme.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of ceftriaxone-specific IgE in the sample.
Visualizing Immunological Pathways and Workflows
To better understand the complex processes involved in ceftriaxone cross-reactivity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Workflow for assessing ceftriaxone cross-reactivity.
Caption: Ceftriaxone-induced IgE-mediated mast cell activation.
Conclusion
The potential for immunological cross-reactivity with ceftriaxone is a critical consideration in clinical practice and drug development. Understanding the central role of the R1 side chain in determining this cross-reactivity is paramount. While in vitro assays like ELISA and RAST can provide valuable insights, in vivo skin testing remains a key diagnostic tool for IgE-mediated hypersensitivity. For researchers and drug development professionals, a thorough understanding of these immunological principles and experimental methodologies is essential for the development of safer and more effective antibacterial therapies.
References
- 1. Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sunnybrook.ca [sunnybrook.ca]
- 3. prismahealth.org [prismahealth.org]
- 4. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adsp.nm.org [adsp.nm.org]
- 6. IgE Sensitization to Cephalosporins in Health Care Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. college.acaai.org [college.acaai.org]
A Comparative In Vitro Efficacy Analysis of Ceftriaxone Against Other Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of ceftriaxone (B1232239) with other prominent third-generation cephalosporins, supported by experimental data from peer-reviewed studies. The following sections detail the comparative antibacterial activity, the methodologies used in these assessments, and a visual representation of the experimental workflow.
Comparative In Vitro Antibacterial Activity
Third-generation cephalosporins are characterized by their broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] Ceftriaxone, a widely used antibiotic in this class, is noted for its unusually long elimination half-life, which allows for once-daily administration.[1][3] In terms of in vitro activity, ceftriaxone's performance is often compared to other members of its generation, such as cefotaxime (B1668864) and ceftazidime (B193861).
Generally, ceftriaxone and cefotaxime exhibit similar in vitro activity profiles against a range of pathogens.[3][4] Studies have shown that cefotaxime and ceftriaxone have nearly identical activities against Streptococcus pneumoniae, including penicillin-susceptible and most penicillin-intermediate strains.[5][6] Against Enterobacteriaceae, the activity of ceftazidime and ceftriaxone is comparable to that of cefotaxime.[7] However, some studies suggest that cefotaxime may have a slightly better sensitivity profile for certain organisms. For instance, one study found that the mean Minimum Inhibitory Concentration (MIC) values for E. coli, Klebsiella, Staphylococcus, Citrobacter koseri, and Serratia marcescens were lower with cefotaxime compared to ceftriaxone, although the difference was not always statistically significant.[8]
When compared to ceftazidime, ceftriaxone shows differing strengths. Ceftazidime is notably more active against Pseudomonas aeruginosa and Acinetobacter sp.[7][9] Conversely, ceftriaxone demonstrates moderate activity against Staphylococcus aureus, whereas ceftazidime is relatively inactive.[7] Against Enterobacteriaceae, both ceftriaxone and ceftazidime show good activity, with one study indicating that 90% of isolates were inhibited by 0.25 mg/L of ceftriaxone and 0.5 mg/L of ceftazidime.[9]
It is also important to note that the high serum protein binding of ceftriaxone (around 95%) may diminish its in vitro antimicrobial activity in the presence of serum albumin when compared to cefotaxime, which has lower protein binding (around 35%).[10]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ceftriaxone and other third-generation cephalosporins against various bacterial isolates, providing a quantitative comparison of their in vitro potency. A lower MIC value indicates greater efficacy.
Table 1: Geometric Mean MIC (μg/mL) of Cefotaxime vs. Ceftriaxone [8]
| Organism (Number of Isolates) | Cefotaxime (95% CI) | Ceftriaxone (95% CI) | p-Value |
| E. coli (n=191) | 0.40 (0.27–0.59) | 0.51 (0.35–0.75) | 0.43 |
| Klebsiella (n=104) | 0.70 (0.40–1.21) | 0.95 (0.56–1.63) | 0.42 |
| Salmonella (n=31) | 0.08 (0.05–0.13) | 0.08 (0.06–0.13) | 0.82 |
| Staphylococcus (n=20) | 1.10 (0.41–2.94) | 1.83 (0.75–4.45) | 0.42 |
| Citrobacter koseri (n=8) | 0.19 (0.04–0.88) | 0.25 (0.06–1.07) | 0.76 |
| Serratia marcescens (n=4) | 0.38 (0.04–3.23) | 0.75 (0.13–4.31) | 0.54 |
Table 2: Comparative In Vitro Activity of Cephalosporins against Streptococcus pneumoniae (MIC in μg/mL) [5]
| Penicillin Susceptibility | Antibiotic | MIC₅₀ | MIC₉₀ |
| Susceptible (n=484) | Cefotaxime | 0.015 | 0.03 |
| Ceftriaxone | 0.015 | 0.03 | |
| Ceftazidime | 0.25 | 0.5 | |
| Intermediate (n=130) | Cefotaxime | 0.25 | 0.5 |
| Ceftriaxone | 0.25 | 0.5 | |
| Ceftazidime | 4.0 | 8.0 | |
| Resistant (n=84) | Cefotaxime | 1.0 | 2.0 |
| Ceftriaxone | 1.0 | 2.0 | |
| Ceftazidime | 16.0 | 32.0 |
Experimental Protocols
The in vitro efficacy of cephalosporins is primarily determined through antimicrobial susceptibility testing (AST). The most common methods cited in the literature are the disk diffusion method and dilution methods (broth and agar) to determine the Minimum Inhibitory Concentration (MIC). These tests are performed according to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (for MIC Determination)
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared from well-isolated colonies grown on a suitable agar (B569324) medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]
-
Antibiotic Dilution: Serial two-fold dilutions of the cephalosporins are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.[12]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at a specified temperature (typically 35°C) for 16-20 hours.[12]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13][14]
Disk Diffusion Method (Kirby-Bauer Test)
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized as described for the broth microdilution method.[11]
-
Plate Inoculation: A sterile swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[11]
-
Disk Application: Paper disks impregnated with a standardized concentration of the cephalosporin (B10832234) are placed on the surface of the agar.[15]
-
Incubation: The plates are incubated, typically at 35°C for 16-24 hours.[14]
-
Measurement and Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured in millimeters and interpreted as susceptible, intermediate, or resistant based on established breakpoints from bodies like the CLSI.[11][16]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro efficacy of antibiotics through antimicrobial susceptibility testing.
Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
This guide has summarized the comparative in vitro efficacy of ceftriaxone against other third-generation cephalosporins, presenting quantitative data and outlining the standard experimental protocols used for these evaluations. The provided data indicates that while ceftriaxone has a broad spectrum of activity similar to other drugs in its class, there are important pathogen-specific differences that are critical for informed research and development decisions.
References
- 1. In vitro activity, pharmacokinetics, clinical efficacy, safety and pharmacoeconomics of ceftriaxone compared with third and fourth generation cephalosporins: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro activities of cefotaxime, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ceftazidime and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro activity of ceftazidime compared with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.3. Antimicrobial Susceptibility Testing [bio-protocol.org]
- 16. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Ceftriaxone Sodium in a Laboratory Setting
Essential protocols for the safe handling and disposal of ceftriaxone (B1232239) sodium are critical for maintaining laboratory safety and preventing environmental contamination. For researchers, scientists, and drug development professionals, adherence to established guidelines for this third-generation cephalosporin (B10832234) antibiotic is paramount. Improper disposal can contribute to the development of antibiotic resistance and introduce pharmacologically active compounds into ecosystems.
Ceftriaxone sodium, like other antibiotics, should be regarded as a chemical waste, particularly in its concentrated or unused forms.[1][2] General laboratory practice dictates that antibiotic waste, especially stock solutions, should not be disposed of down the drain without prior deactivation.[2][3] The primary goal of disposal procedures is to transform the active pharmaceutical ingredient into a non-hazardous substance.
Immediate Safety and Handling
Before any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Spills should be cleaned immediately to prevent unintended exposure.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and concentration of the waste.
Small Quantities (up to approximately 100 grams):
For small amounts of this compound waste, chemical degradation is a viable option. Alkaline hydrolysis is a frequently cited method for the inactivation of beta-lactam antibiotics.
Large Quantities:
For larger quantities of this compound waste, incineration at a licensed facility is the recommended method of disposal. This ensures the complete destruction of the active compound.[2]
Quantitative Data for Chemical Degradation Methods
The following table summarizes conditions for various chemical degradation methods for ceftriaxone, derived from scientific studies. These methods are provided for informational purposes and should be validated within the context of your institution's safety protocols.
| Degradation Method | Reagent and Concentration | Conditions | Efficacy |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide (B78521) (NaOH) | Stirring overnight at ambient temperature | Quantitatively destroys the β-lactam residue[4] |
| 0.5 mole/l Sodium Hydroxide (NaOH) | 310 K (37 °C) | Used to study degradation kinetics[5] | |
| Fenton Oxidation | 0.4 M Fenton Reagent (Fe²⁺/H₂O₂) at a 1:8 molar ratio | pH 2.6, ambient temperature (28°C), 30 minutes of reaction time | 84.6% reduction in Chemical Oxygen Demand (COD)[6] |
Experimental Protocols for In-Lab Deactivation
Protocol 1: Alkaline Hydrolysis of this compound Waste
This protocol is adapted from studies on the chemical degradation of beta-lactam antibiotics for laboratory-scale waste.
Materials:
-
This compound waste (liquid or solid)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Appropriate glass container (e.g., beaker, flask)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation: In a well-ventilated area or fume hood, carefully prepare a 1 M NaOH solution. For solid ceftriaxone waste, dissolve it in a minimal amount of water.
-
Inactivation: Add an equal volume of the 1 M NaOH solution to the this compound solution.[4]
-
Reaction: Stir the mixture at ambient temperature overnight. This allows for the complete hydrolysis of the beta-lactam ring.[4]
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., dilute hydrochloric acid). Monitor the pH carefully.
-
Disposal: Once neutralized and confirmed to be in compliance with local wastewater regulations, the solution may be disposed of down the drain with copious amounts of water.
Signaling Pathways and Logical Relationships
The decision-making process for the proper disposal of this compound can be visualized as a workflow. This diagram outlines the key steps from waste generation to final disposal.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. mdpi.com [mdpi.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Degradation of the Antibiotic Ceftriaxone by Fenton Oxidation Process and Compound Analysis - Journal of Physical Science [jps.usm.my]
Safeguarding Your Research: A Comprehensive Guide to Handling Ceftriaxone Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ceftriaxone sodium, a third-generation cephalosporin (B10832234) antibiotic. Adherence to these procedural steps is critical to minimize exposure risks and ensure proper disposal.
This compound may cause hypersensitivity reactions, particularly in individuals sensitive to cephalosporins and penicillins.[1] It can also cause skin and eye irritation, and may lead to allergic skin reactions or respiratory difficulties if inhaled.[2][3] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is crucial when working with this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are recommended to prevent eye contact.[1][4][5] A face shield may be necessary for operations with a higher risk of splashes.[2] |
| Hand Protection | Impervious gloves, such as latex or nitrile, are recommended to prevent skin contact.[1][4] Gloves should be inspected before use and changed immediately if contaminated. |
| Skin Protection | A laboratory coat or a disposable garment should be worn to protect the skin.[1][2] For bulk processing or situations with a high risk of contact, impervious protective clothing is recommended.[4] |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust, mists, or aerosols are generated, or if ventilation is inadequate, an approved particulate respirator should be worn.[2][4][5] A full facepiece air-purifying respirator may be necessary in some situations. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.
1. Preparation and Handling:
-
Always handle this compound in a well-ventilated area.[2] Local exhaust ventilation should be used if there is a potential for dust or aerosol generation.[1]
-
Avoid all contact with the substance, including inhalation of dust, fumes, or mists.[1][2]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][5]
-
Contaminated work clothing should not be allowed out of the workplace.[2][4]
2. Accidental Release Measures:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wear the appropriate personal protective equipment as outlined above.[1][4]
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A damp cloth can also be used.[4]
-
Place the spilled material into a labeled, sealed container for disposal.[4]
3. First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][6] Seek medical attention if irritation or a rash occurs.[2][4]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
All waste materials, including unused product and contaminated PPE, should be collected in a sealed, properly labeled container.[4]
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[1][2][4] It is recommended to use a licensed waste disposal company.
-
Releases into the environment should be avoided.[4] Drain disposal is not recommended.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
